Cyclohexyl formate
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXKVKAHWOVIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063426 | |
| Record name | Formic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light colourless liquid; pleasant cherry-like odour | |
| Record name | Cyclohexyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
162.00 to 163.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Cyclohexyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in acetic and formic acid, Miscible at room temperature (in ethanol) | |
| Record name | Cyclohexyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.052-1.060 | |
| Record name | Cyclohexyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4351-54-6 | |
| Record name | Cyclohexyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4351-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXYL FORMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formic acid, cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESO2F2836U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclohexyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cyclohexyl Formate: A Technical Guide to Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cyclohexyl formate (B1220265) (CAS No: 4351-54-6) is a carboxylic ester recognized for its distinct cherry-like, fruity odor.[1][2] It belongs to the class of organic compounds known as carboxylic acid esters, where a carbonyl group's carbon is attached to an alkyl moiety through an oxygen atom.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis methodologies, and reactivity of cyclohexyl formate, tailored for professionals in research and development.
Chemical Structure and Identification
This compound consists of a cyclohexane (B81311) ring attached to a formate group.[3] Its molecular and structural identifiers are crucial for unambiguous identification in a research and laboratory context.
-
IUPAC Name: this compound[5]
-
SMILES: C1CCC(CC1)OC=O[5]
-
InChI: InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2[5]
-
InChIKey: VUXKVKAHWOVIDN-UHFFFAOYSA-N[5]
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is a colorless liquid.[1] Its quantitative properties are summarized below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 128.17 g/mol | [1][5] |
| Boiling Point | 162.0 to 163.0 °C (@ 760 mm Hg) | [5][6] |
| Melting Point | 72.6 °C | [1] |
| Density | 0.98 - 1.060 g/cm³ (@ 25 °C) | [1][7] |
| Refractive Index | 1.439 to 1.445 (@ 20 °C) | [5][7] |
| Flash Point | 48.89 to 53.3 °C (120.0 °F TCC) | [1][7] |
| Water Solubility | Insoluble | [1][5] |
| Solubility | Soluble in acetic and formic acid, ether, alcohol | [1][3][5] |
| logP | 1.9 - 2.1 | [1][5] |
| Topological Polar Surface Area | 26.3 Ų | [1][5] |
| Appearance | Light colorless liquid | [1][5] |
| Odor | Pleasant, cherry-like, fruity | [1][2] |
Synthesis and Reactivity
Synthesis Methodologies
Several synthetic routes to this compound have been established, primarily involving esterification.
-
Esterification of Cyclohexanol (B46403): The classical and most direct method involves the reaction of cyclohexanol with concentrated formic acid, typically using sulfuric acid as a catalyst.[2]
-
From Cyclohexene (B86901) and Formic Acid: An alternative route is the direct reaction of cyclohexene with formic acid in the presence of an acid catalyst.[3] Studies have demonstrated that solid acid catalysts like MIL-101(Cr)-SO₃H can achieve high conversion rates and selectivity.[3]
-
Cyclohexane Oxidation Byproduct: this compound is also formed as a byproduct during the industrial oxidation of cyclohexane to produce cyclohexanol and cyclohexanone.
Caption: Workflow for synthesis via esterification.
Chemical Reactivity
This compound undergoes reactions typical of carboxylic esters.
-
Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester bond can be cleaved to yield the parent alcohol (cyclohexanol) and formic acid.[3] This reversibility is a key characteristic.
-
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters, making it a useful intermediate in synthetic pathways.[3]
Experimental Protocols
Protocol: Synthesis via Fischer Esterification
This protocol is an illustrative example based on established chemical principles for synthesizing this compound from cyclohexanol and formic acid.
Materials:
-
Cyclohexanol
-
Formic Acid (98-100%)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask, combine cyclohexanol and a slight excess of formic acid.
-
Catalysis: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to drive the reaction to completion.
-
Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.
-
Extraction: Extract the crude product with diethyl ether.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate, then filter.
-
Purification: Remove the solvent using a rotary evaporator. Purify the resulting crude this compound by fractional distillation under atmospheric or reduced pressure.[2]
Caption: Step-by-step experimental workflow.
Analytical Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and assessing the purity of volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary column suitable for non-polar to mid-polar compounds (e.g., DB-5ms or equivalent).
Methodology:
-
Sample Preparation: Dilute a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject 1 µL of the diluted sample into the GC inlet, typically set to a temperature of 250 °C.
-
GC Separation: Use a temperature program to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. Helium is commonly used as the carrier gas.
-
MS Detection: The mass spectrometer should be set to scan a mass range of m/z 35-350. The EI source energy is typically 70 eV.
-
Data Analysis: Identify the this compound peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST). Key fragments for this compound include m/z 82 and 67.[5][8]
Applications in Research and Development
While known as a flavoring agent, this compound holds relevance in more technical fields.[1][9]
-
Synthetic Intermediate: It serves as an intermediate in the synthesis of other organic molecules, including potential applications in the production of pharmaceuticals and agrochemicals.[3]
-
Solvent: Due to its ester functionality and moderate polarity, it can be used as a solvent for certain organic reactions.[3]
-
Research Chemical: It is employed in research settings for studying esterification kinetics and reaction mechanisms.[3]
Safety and Handling
This compound is classified as a flammable liquid and requires appropriate handling procedures.
| Safety Information | Details | Reference(s) |
| GHS Classification | Flammable liquid and vapor (Category 3) | [1] |
| Hazard Statement | H226: Flammable liquid and vapor | [1] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/eye protection. P403+P235: Store in a well-ventilated place. Keep cool. | [9][10] |
| Handling | Handle in a well-ventilated area.[10] Use non-sparking tools.[10] Avoid contact with skin and eyes.[10] Prevent fire caused by electrostatic discharge.[10] | [10] |
| Personal Protective Equipment | Wear suitable protective clothing, chemical-impermeable gloves (EN 374), and tightly fitting safety goggles.[10] | [10] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. | [10] |
| First Aid (Skin Contact) | Take off contaminated clothing immediately and wash off with soap and plenty of water. | [10] |
References
- 1. echemi.com [echemi.com]
- 2. This compound | 4351-54-6 [chemicalbook.com]
- 3. Buy this compound (EVT-3402928) | 4351-54-6 [evitachem.com]
- 4. Showing Compound this compound (FDB003416) - FooDB [foodb.ca]
- 5. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. This compound, 4351-54-6 [thegoodscentscompany.com]
- 8. massbank.eu [massbank.eu]
- 9. guidechem.com [guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Guide to the Physical Properties of Cyclohexyl Formate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physical properties of cyclohexyl formate (B1220265) (CAS No. 4351-54-6), a significant carboxylic ester with applications in the flavor and fragrance industries, and as a synthetic intermediate.[1][2] This document collates critical data on its physicochemical characteristics and presents standardized experimental protocols for their determination. The intended audience includes professionals in research, chemical synthesis, and drug development who require accurate physical data for modeling, process design, and quality control.
Core Physical and Chemical Properties
Cyclohexyl formate, with the molecular formula C₇H₁₂O₂, is described as a light, colorless liquid with a distinct pleasant, fruity, cherry-like odor.[1][3] It is classified as a carboxylic ester.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that values can vary slightly based on experimental conditions and sample purity.
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 128.17 g/mol | - | [3] |
| Density | 0.98 g/cm³ | Not Specified | [1][4] |
| 1.052 - 1.060 g/cm³ | @ 25.00 °C | [3][5] | |
| 1.0057 g/cm³ | Not Specified | [2] | |
| Boiling Point | 162.00 to 163.00 °C | @ 760.00 mm Hg | [3][5][6] |
| 166.4 °C | @ 760 mmHg | [4][7] | |
| 100.00 °C | @ 35.00 mm Hg | [5][6] | |
| Melting Point | 72.6 °C | Not Specified | [1][7] |
| Refractive Index | 1.439 - 1.445 | @ 20.00 °C | [3][5][6] |
| 1.443 | Not Specified | [1][4][7] | |
| Solubility | Insoluble in water | Room Temperature | [1][3] |
| Soluble in alcohol | Miscible | [2][5] | |
| Soluble in acetic acid and formic acid | - | [1][3] | |
| Flash Point | 48.89 °C (120.00 °F) | Tagliabue Closed Cup (TCC) | [5][6] |
| 53.3 °C | Not Specified | [1][4][7] | |
| Vapor Pressure | 1.785 mmHg | @ 25.00 °C (estimated) | [5] |
| LogP (o/w) | 2.100 | - | [3][5][6] |
Experimental Protocols
The following sections detail standardized laboratory methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis of this compound via Fischer Esterification
This protocol describes a common method for synthesizing this compound from cyclohexanol (B46403) and formic acid.[2]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a heating mantle.
-
Reagent Addition: To the round-bottom flask, add one molar equivalent of cyclohexanol and at least one molar equivalent (an excess is often used) of concentrated formic acid.
-
Catalyst Introduction: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reaction: Heat the mixture to reflux for a period of 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize the acids), and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Purification: Filter off the drying agent and purify the crude this compound by distillation to obtain the final product.[7]
Determination of Boiling Point (Capillary Method)
This micro method is suitable for determining the boiling point of a small liquid sample.[4][5][8]
-
Apparatus Setup: Attach a small test tube containing 2-3 mL of the this compound sample to a thermometer using a rubber band or thread.[4][8] The bulb of the thermometer should be level with the sample.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube (sealed end up) into the liquid sample in the test tube.[5][8]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker containing mineral oil) on a hot plate.[4][5]
-
Observation: Heat the bath gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5]
Determination of Density (Pycnometer Method)
A pycnometer (or specific gravity bottle) is used for precise density measurements of liquids.[9]
-
Preparation: Clean and thoroughly dry the pycnometer. Determine its mass on an analytical balance (m_empty).
-
Calibration: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C). Determine the mass of the filled pycnometer (m_ref). The volume of the pycnometer is then calculated as V = (m_ref - m_empty) / ρ_ref.
-
Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature.
-
Weighing: Measure the mass of the pycnometer filled with the sample (m_sample).
-
Calculation: The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.
Determination of Refractive Index
An Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.
-
Measurement: Close the prisms and allow the temperature to stabilize (typically 20°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale.
Determination of Solubility
This qualitative protocol determines the solubility of this compound in various solvents.[10][11]
-
Apparatus: Arrange a series of labeled test tubes, one for each solvent to be tested (e.g., water, ethanol, acetic acid).
-
Procedure: Add approximately 1 mL of the solvent to its respective test tube.
-
Sample Addition: Add a few drops (e.g., 0.1 mL) of this compound to each test tube.
-
Observation: Vigorously shake or vortex each tube for 30-60 seconds.
-
Classification: Observe the mixture.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to the characterization of this compound's physical properties.
References
- 1. phillysim.org [phillysim.org]
- 2. emeraldcloudlab.com [emeraldcloudlab.com]
- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 7. prepchem.com [prepchem.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. calnesis.com [calnesis.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
Cyclohexyl Formate (CAS 4351-54-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl formate (B1220265) (C7H12O2) is a carboxylic ester recognized by its characteristic pleasant, fruity, cherry-like odor.[1][2][3] Primarily utilized as a synthetic flavoring and fragrance agent, it finds application in a variety of consumer products, including beverages, candy, ice cream, and baked goods.[1][3] While its principal role lies within the flavor and fragrance industry, its chemical structure as a simple ester of cyclohexanol (B46403) and formic acid makes it a subject of interest in organic synthesis and as a potential, albeit minor, intermediate in the broader chemical and pharmaceutical industries.[4][5] This technical guide provides an in-depth summary of the available scientific data on cyclohexyl formate, with a focus on its chemical and physical properties, synthesis, analytical data, safety, and its limited role in a biological context.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[2][6] It is characterized by its moderate stability and is typically stored in glass or tin containers.[1][3] The compound is insoluble in water but soluble in organic solvents such as acetic and formic acid.[2][7] A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 4351-54-6 | [6] |
| EC Number | 224-415-3 | [2] |
| FEMA Number | 2353 | [7] |
| UNII | ESO2F2836U | [2] |
| Molecular Information | ||
| Molecular Formula | C7H12O2 | [6] |
| Molecular Weight | 128.17 g/mol | [6] |
| IUPAC Name | This compound | [7] |
| InChIKey | VUXKVKAHWOVIDN-UHFFFAOYSA-N | [8] |
| SMILES | O=COC1CCCCC1 | [9] |
| Physical Properties | ||
| Appearance | Colorless clear liquid | [6] |
| Odor | Pleasant, cherry-like, fruity, ethereal | [1][3][10] |
| Boiling Point | 162.0 to 163.0 °C at 760 mmHg | [6] |
| Melting Point | 72.6 to 73.8 °C (Note: This value from some sources seems unusually high for a liquid at room temperature and may be inaccurate) | [1][11] |
| Density | 1.052 to 1.060 g/cm³ at 25 °C | [6][7] |
| Refractive Index | 1.439 to 1.445 at 20 °C | [6] |
| Flash Point | 48.89 °C (120.00 °F) TCC | [6] |
| Water Solubility | Insoluble | [2] |
| LogP (Octanol/Water Partition Coefficient) | 1.80 - 2.10 | [6] |
| Spectroscopic Data | ||
| Kovats Retention Index (Standard non-polar) | 951 | [7] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the Fischer esterification of cyclohexanol with formic acid, often in the presence of an acid catalyst like sulfuric acid.[3] An alternative route involves the reaction of cyclohexene (B86901) with formic acid.[12] The manufacturing process for commercial use is indicated as an active Pre-Manufacture Notices (PMN) substance.[2]
Experimental Protocols
General Protocol for Synthesis via Fischer Esterification:
A common laboratory-scale synthesis involves the direct esterification of cyclohexanol with an excess of concentrated formic acid.[3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The mixture is heated, and the resulting this compound is separated from the reaction mixture. Purification can be achieved by distillation. For a detailed experimental procedure, researchers are directed to the primary literature, such as the Canadian Journal of Chemistry (1987, 65, p. 2461) and the Journal of the American Chemical Society (1953, 75, p. 6212).[1]
Analytical Data
The characterization of this compound is well-documented through various analytical techniques.
-
Mass Spectrometry (MS): GC-MS data is available, with prominent peaks typically observed at m/z values of 82.0, 67.0, 57.0, 54.0, and 41.0.[1] The NIST WebBook and other spectral databases provide reference mass spectra for this compound.[8]
-
Infrared Spectroscopy (IR): IR spectra for this compound are available, showing characteristic peaks for the ester functional group.[7]
Applications
The primary application of this compound is as a flavoring and fragrance agent .[6][10] It is used to impart fruity and ethereal notes to a variety of products.[1] Its usage levels in fragrance concentrates are recommended up to 4.0%.[6] In food products such as beverages, candy, and ice cream, it is applied at concentrations of 3–11 ppm.[3]
Beyond its sensory properties, this compound is used in organic synthesis as a reagent or intermediate.[4] There are also general mentions of its application in the pharmaceutical industry , though this is likely in the context of a flavoring excipient rather than as an active pharmaceutical ingredient.[4][5]
Biological Activity and Drug Development Relevance
Currently, there is a notable lack of publicly available data on any specific pharmacological activity or interaction of this compound with biological signaling pathways. Its relevance to drug development is primarily as a simple chemical building block or as a flavoring agent in final formulations.
Metabolism: As an ester, the expected primary metabolic pathway for this compound upon ingestion is hydrolysis by esterase enzymes, which are ubiquitous in the body, particularly in the liver, plasma, and gastrointestinal tract. This biotransformation would yield cyclohexanol and formic acid, which would then enter their respective metabolic pathways.
Safety and Toxicology
This compound is classified as a flammable liquid and vapor.[2] Safety protocols require keeping it away from heat, sparks, open flames, and other ignition sources.[13][14] Standard personal protective equipment, including protective gloves and eye/face protection, is recommended during handling.[13]
Toxicological Profile:
Table 2: Safety and Hazard Information
| Hazard Information | Details | Source(s) |
| GHS Classification | ||
| Flammable Liquids | Category 3 (Warning: Flammable liquid and vapor) | [2] |
| Hazard Statements | H226: Flammable liquid and vapor | [2] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [13][14] |
| P233: Keep container tightly closed. | [13][14] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [13] | |
| P403+P235: Store in a well-ventilated place. Keep cool. | [13] | |
| Toxicity Summary | ||
| JECFA Evaluation (2002) | No safety concern at current levels of intake when used as a flavouring agent. | [1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [7][13] |
| Skin Corrosion/Irritation | Irritating to skin | [6] |
Conclusion
This compound (CAS 4351-54-6) is a well-characterized chemical primarily used for its organoleptic properties as a flavoring and fragrance agent. Its chemical and physical properties are thoroughly documented. While standard synthesis methods are established, detailed, step-by-step experimental protocols are best sourced from the referenced primary chemical literature. For researchers, scientists, and drug development professionals, the key takeaway is the current lack of evidence for any specific pharmacological activity or direct application in drug development beyond its role as a potential intermediate or formulation excipient. Its toxicological profile is considered safe at low consumption levels, though quantitative data is sparse. Future research could focus on detailed toxicological and metabolic studies to fill the existing data gaps.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 4351-54-6 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound, 4351-54-6 [thegoodscentscompany.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. repeat-dose toxicity study: Topics by Science.gov [science.gov]
An In-depth Technical Guide to the Synthesis of Cyclohexyl Formate from Cyclohexanol and Formic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclohexyl formate (B1220265) through the direct esterification of cyclohexanol (B46403) and formic acid. This reaction, a classic example of Fischer-Speier esterification, is a fundamental process in organic synthesis, yielding an ester with applications as a fragrance, flavoring agent, and solvent. This document details the underlying chemical principles, various catalytic systems, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.
Introduction
Cyclohexyl formate is a valuable organic ester characterized by its fruity aroma. Its synthesis is primarily achieved via the acid-catalyzed esterification of cyclohexanol with formic acid. The reaction is a reversible equilibrium process, and therefore, reaction conditions are optimized to favor the formation of the ester product. This is typically accomplished by using an excess of one reactant or by removing water as it is formed.
Reaction Mechanism and Principles
The synthesis of this compound from cyclohexanol and formic acid proceeds via the Fischer esterification mechanism. This reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of formic acid, thereby increasing the electrophilicity of the carbonyl carbon. Cyclohexanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final product, this compound, and regenerates the acid catalyst.[1][2]
To drive the equilibrium towards the formation of this compound, Le Châtelier's principle is applied.[1] Common strategies include:
-
Using an excess of a reactant: Typically, the less expensive reactant, in this case, often formic acid or cyclohexanol, is used in excess.
-
Removal of water: The continuous removal of water as it is formed shifts the equilibrium to the product side. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[3]
Catalytic Systems
A variety of catalysts can be employed for the synthesis of this compound. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts:
-
Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used due to their low cost and high activity.[1] However, their use can lead to challenges in product separation, catalyst removal, and potential side reactions.
-
Organic Acids: p-Toluenesulfonic acid (p-TsOH) is another effective homogeneous catalyst that is often easier to handle than mineral acids.[4]
Heterogeneous (Solid Acid) Catalysts: Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, which can improve selectivity and reduce waste.[5]
-
Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used and have demonstrated high catalytic activity in esterification reactions.[6]
-
Functionalized Polymers: Sulfonated hypercrosslinked polymers (SHCP) have also been shown to be effective.[5]
-
Supported Acids: Catalysts such as dodecatungstophosphoric acid supported on K10 clay provide a large surface area and strong acidic sites for the reaction.[5]
Quantitative Data on Catalytic Performance
The following table summarizes quantitative data for the synthesis of this compound and related esterifications, providing a comparative look at the performance of different catalytic systems.
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol/Olefin) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) (to Ester) | Reference |
| Sulfonic Acid Functionalized Carbon | Cyclohexene (B86901) and Formic Acid | N/A | 140 | 1 | 88.4 | 97.3 | [5] |
| Amberlyst-15 | Cyclohexene and Formic Acid | 2:19 (Formic Acid:Cyclohexene) | N/A | N/A | ~90 | High | [7][8] |
| Boron Oxide / p-Toluenesulfonic Acid | Cyclohexanol and Formic Acid | 1.16:1 (Formic Acid:Cyclohexanol) | Reflux | 1 | 52 | 97 | [4] |
| 20% Dodecatungstophosphoric Acid on K10 Clay | Substituted Benzenes and MTBE | N/A | N/A | N/A | Effective | N/A | [5] |
Note: Data for the direct esterification of cyclohexanol is limited in the literature; therefore, data from the closely related reaction of cyclohexene with formic acid is included for comparison of catalyst performance.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using both homogeneous and heterogeneous catalysts.
Protocol 1: Homogeneous Catalysis using Sulfuric Acid
Materials:
-
Cyclohexanol
-
Formic Acid (98-100%)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Toluene (B28343) (for Dean-Stark, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine cyclohexanol (1.0 mol), formic acid (1.2 mol), and toluene (if used).
-
Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.
-
Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not, reflux for a predetermined time (e.g., 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Heterogeneous Catalysis using a Solid Acid Catalyst (e.g., Amberlyst-15)
Materials:
-
Cyclohexanol
-
Formic Acid (98-100%)
-
Solid Acid Catalyst (e.g., Amberlyst-15, 5-10% by weight of the limiting reactant)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Toluene (for Dean-Stark, optional)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
To the flask, add cyclohexanol (1.0 mol), formic acid (1.2 mol), the solid acid catalyst, and toluene.
-
Heat the mixture to reflux with vigorous stirring, collecting the water by-product in the Dean-Stark trap.
-
Monitor the reaction progress by tracking the amount of water collected or by techniques such as GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solid acid catalyst by filtration.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation.
Visualizations
Fischer Esterification Signaling Pathway
Caption: Fischer esterification mechanism for this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from cyclohexanol and formic acid is a well-established and versatile esterification reaction. The choice of catalyst and reaction conditions, particularly the method of water removal, are critical for achieving high yields. While traditional homogeneous catalysts are effective, the use of solid acid catalysts is gaining prominence due to their environmental and process advantages. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis and optimization of this compound production in a laboratory or industrial setting.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
An In-depth Technical Guide to Cyclohexyl Formate
This technical guide provides a comprehensive overview of cyclohexyl formate (B1220265), including its chemical identity, physicochemical properties, synthesis protocols, and safety information. The content is tailored for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity
IUPAC Name: cyclohexyl formate[1]
Synonyms:
This compound is a carboxylic ester characterized by a pleasant, cherry-like odor.[1][5] It is a colorless liquid and is used as a synthetic flavoring agent in the food and fragrance industries.[5][6][7]
Physicochemical Properties
The quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2][8] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Light colourless liquid | [1][6] |
| Odor | Pleasant, cherry-like | [1][5] |
| Boiling Point | 162.0 to 163.0 °C @ 760 mmHg | [1][7] |
| Density | 0.98 g/cm³ to 1.060 g/cm³ | [1][6] |
| Flash Point | 48.89 to 53.3 °C | [6][7] |
| Refractive Index | 1.439 to 1.445 @ 20.0 °C | [1][7] |
| Water Solubility | Insoluble | [1][6] |
| Solubility | Soluble in acetic and formic acid | [1][6] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 4351-54-6 | [1][2][5] |
| EC Number | 224-415-3 | [1][6] |
| PubChem CID | 20358 | [1][8] |
| FEMA Number | 2353 | [1][7] |
| JECFA Number | 1095 | [1][7] |
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The following are detailed methodologies for key experimental procedures.
3.1. Synthesis from Cyclohexanol and Formic Acid
This method involves the direct esterification of cyclohexanol with formic acid.
-
Reaction: A mixture of cyclohexyl alcohol and concentrated formic acid is prepared.[5]
-
Catalyst: Sulfuric acid is typically used as a catalyst.[5]
-
Procedure: The alcohol-acid mixture is distilled in the presence of excess acid to drive the reaction towards the formation of the ester.[5]
-
Purification: The resulting this compound is then purified, likely through distillation, to remove unreacted starting materials and the catalyst.
3.2. Synthesis via Reactive Distillation
A two-step process for the production of cyclohexanol involves the formation of this compound as an intermediate.
-
Step 1: Esterification: Cyclohexene is reacted with formic acid in a reactive distillation column to produce this compound.[9]
-
Step 2: Hydrolysis: The produced this compound is then hydrolyzed in a second reactive distillation column to yield cyclohexanol and regenerate formic acid.[9]
3.3. Preparation from Benzoic Acid
A patented method describes the preparation of this compound (referred to as cyclohexyl formic acid in the patent) from benzoic acid.
-
Catalyst Preparation: A nickel-aluminum-iron-copper alloy is treated with an alkali solution (e.g., sodium hydroxide) to create the hydrogenation catalyst.[10]
-
Hydrogenation Reaction: Benzoic acid is subjected to a reduction reaction with hydrogen gas in the presence of the prepared catalyst.[10]
-
Reaction Conditions: The reaction is carried out in a solvent such as ethanol, at a temperature of 65-80 °C and a hydrogen pressure of 0.5-0.8 MPa.[10]
-
Post-treatment: After the reaction is complete, the product is isolated and purified.[10]
Diagrams
4.1. Experimental Workflows
The following diagrams illustrate the workflows for the synthesis of this compound.
Caption: Synthesis of this compound from Cyclohexanol.
Caption: Two-step synthesis of Cyclohexanol via this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1][11]
Table 3: GHS Hazard Information
| Hazard Statement | Precautionary Statements | Source |
| H226: Flammable liquid and vapour | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P403+P235: Store in a well-ventilated place. Keep cool. | [4][8][11] |
Handling Recommendations:
-
Handle in a well-ventilated area.[11]
-
Wear suitable protective clothing, gloves, and eye/face protection.[11]
-
Avoid contact with skin and eyes.[11]
-
Use non-sparking tools and take measures to prevent static discharges.[11]
-
Store in a tightly closed container in a cool, well-ventilated place.[4]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[11]
References
- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 4351-54-6 [chemnet.com]
- 4. synerzine.com [synerzine.com]
- 5. This compound | 4351-54-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 4351-54-6 [thegoodscentscompany.com]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN107365251B - Preparation method of cyclohexyl formic acid - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
Spectroscopic Analysis of Cyclohexyl Formate: A Technical Guide
Introduction
Cyclohexyl formate (B1220265) (C₇H₁₂O₂) is a carboxylic ester with a molecular weight of 128.17 g/mol .[1] It is characterized by a cyclohexyl ring attached to a formate group. As a flavoring agent, its structural elucidation and purity assessment are paramount, relying heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the spectroscopic data for cyclohexyl formate, intended for researchers and professionals in drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Below are the expected chemical shifts for this compound based on typical values for its constituent functional groups.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the formate proton and the protons of the cyclohexyl ring. The proton attached to the carbonyl group (formate proton) is highly deshielded and appears significantly downfield. The proton on the carbon atom of the cyclohexane (B81311) ring that is directly attached to the oxygen atom (alpha-proton) is also deshielded relative to the other ring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl Proton (O=C-H ) | ~ 8.0 | Singlet (s) | 1H |
| Alpha-Proton (-O-CH -) | ~ 4.8 - 5.0 | Multiplet (m) | 1H |
| Cyclohexyl Protons (-CH₂-) | ~ 1.2 - 1.9 | Multiplet (m) | 10H |
Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the formate group is characteristically found far downfield. The carbon atom of the ring bonded to the oxygen (alpha-carbon) is also shifted downfield compared to the other aliphatic carbons of the ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C =O) | ~ 160 - 162 |
| Alpha-Carbon (-O-C H-) | ~ 72 - 75 |
| Cyclohexyl Carbons (-C H₂-) | ~ 23 - 32 |
Note: These are predicted values. Actual chemical shifts can vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to the C=O and C-O bonds of the ester group, as well as the C-H bonds of the cyclohexyl ring.
Table 3: Key IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 1720 | C=O Stretch | Ester |
| ~ 2935 & 2860 | C-H Stretch | sp³ C-H (Cyclohexane) |
| ~ 1170 | C-O Stretch | Ester |
Note: The values represent typical ranges for the specified functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight.
Table 4: Electron Ionization (EI) Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 128 | Low | [C₇H₁₂O₂]⁺ (Molecular Ion) |
| 82 | 99.99 | [C₆H₁₀]⁺ |
| 67 | 99.60 | [C₅H₇]⁺ |
| 57 | 41.09 | [C₄H₉]⁺ |
| 54 | 37.37 | [C₄H₆]⁺ |
| 41 | 32.94 | [C₃H₅]⁺ |
Data sourced from GC-MS analysis.[1]
Experimental Protocols
The data presented are typically acquired under standard laboratory conditions.
-
NMR Spectroscopy : Spectra are commonly recorded on spectrometers operating at frequencies of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm).
-
IR Spectroscopy : An FTIR spectrometer is used to record the infrared spectrum. The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl) or as a dilute solution in a solvent like carbon tetrachloride (CCl₄).[1][2]
-
Mass Spectrometry : For GC-MS, the sample is introduced into a gas chromatograph for separation before entering the mass spectrometer. The data cited was obtained using a HITACHI M-80B instrument with electron ionization (EI) at an energy of 70 eV.[1]
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.
Proposed Mass Spectrometry Fragmentation of this compound
The fragmentation pattern in mass spectrometry provides structural clues. The base peak at m/z 82 is highly characteristic and results from the loss of formic acid via a rearrangement, leading to a stable cyclohexene (B86901) radical cation.
References
Thermochemical Properties of Cyclohexyl Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for cyclohexyl formate (B1220265) (C₇H₁₂O₂). It includes a compilation of its key thermochemical properties, detailed, illustrative experimental protocols for their determination, and a visual representation of the data acquisition and analysis workflow. This document is intended to serve as a valuable resource for professionals in research and development who require accurate thermochemical data for process design, safety analysis, and computational modeling.
Thermochemical Data Summary
Table 1: Standard Molar Enthalpy of Formation
| Property | Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Formation (ΔfH°gas) | -495.52 | Prediction (QSPR Model)[1] |
Table 2: Physical and Thermochemical Properties
| Property | Symbol | Value | Units | Notes |
| Molar Mass | M | 128.17 | g/mol | |
| Normal Boiling Point | Tboil | 162.0 - 163.0 | °C | [2][3] |
| Enthalpy of Vaporization | ΔvapH° | Data available | kJ/mol | [4] |
| Ideal Gas Heat Capacity | Cp,gas | Data available | J/(mol·K) | [4] |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data available | kJ/mol | [4] |
| Standard Entropy | S° | Data available | J/(mol·K) | [5] |
Note: "Data available" indicates that the property is listed in databases such as Cheméo[4] and the NIST/TRC Web Thermo Tables[5], but direct, open-access experimental values are not provided in the search results. The NIST database contains critically evaluated data that may be accessible through subscription.
Experimental Protocols
Detailed experimental procedures for the determination of the key thermochemical properties of cyclohexyl formate are outlined below. These protocols are based on established methodologies for organic esters and serve as a guide for laboratory practice.
Determination of Standard Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation of this compound can be determined using a bomb calorimeter. The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment.
2.1.1 Materials and Equipment
-
High-purity this compound (>99.5%)
-
Benzoic acid (certified standard for calibration)
-
High-pressure oxygen
-
Bomb calorimeter (isoperibol or adiabatic)
-
Digital thermometer with high resolution (e.g., 0.001 K)
-
Crucible (platinum or silica)
-
Cotton fuse wire
-
Distilled water
-
Sodium carbonate solution (for titration)
2.1.2 Procedure
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid. The temperature rise is recorded, and the energy equivalent is calculated.
-
Sample Preparation: A precise mass of this compound is placed in the crucible. A cotton fuse wire of known mass and energy of combustion is attached to the ignition system and placed in contact with the sample.
-
Assembly and Combustion: The crucible is placed in the bomb, which is then sealed and pressurized with oxygen. The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded over time.
-
Analysis: The final products of combustion are analyzed to ensure complete combustion. The bomb washings are titrated with a standard sodium carbonate solution to determine the amount of nitric acid formed from any nitrogen impurities.
-
Calculation: The heat released during the combustion of this compound is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the ignition energy and the formation of nitric acid. The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's law.
Determination of Isobaric Heat Capacity by Adiabatic Calorimetry
Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids.[6][7][8] The principle is to supply a known amount of heat to the sample and measure the resulting temperature increase under conditions of no heat exchange with the surroundings.
2.2.1 Materials and Equipment
-
High-purity, degassed this compound
-
Adiabatic calorimeter with a sample vessel
-
Platinum resistance thermometer
-
Electric heater with a stable power supply
-
Data acquisition system
2.2.2 Procedure
-
Sample Loading: A known mass of degassed this compound is loaded into the sample vessel of the calorimeter.
-
Thermal Equilibration: The calorimeter is cooled to the starting temperature of the measurement range and allowed to reach thermal equilibrium.
-
Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample through the heater, causing a small increase in temperature. The temperature of the sample is monitored continuously. The adiabatic shield surrounding the sample vessel is heated concurrently to maintain a near-zero temperature difference, thus minimizing heat loss.
-
Data Collection: The temperature rise corresponding to the energy input is recorded. This process is repeated in small temperature increments over the entire desired temperature range.
-
Calculation: The isobaric heat capacity (C_p) is calculated at each temperature point from the electrical energy supplied, the measured temperature increase, and the mass of the sample.
Determination of Standard Entropy from Heat Capacity Data
The standard entropy of this compound can be determined from its heat capacity measured down to temperatures approaching absolute zero. This method is based on the third law of thermodynamics.[1][9][10][11][12]
2.3.1 Experimental Procedure
-
Low-Temperature Heat Capacity Measurement: The isobaric heat capacity of solid this compound is measured using an adiabatic calorimeter from a very low temperature (e.g., 5 K) up to its melting point.
-
Enthalpy of Fusion Measurement: The enthalpy of fusion is measured at the melting point using a differential scanning calorimeter (DSC) or by the adiabatic calorimeter.
-
Liquid-Phase Heat Capacity Measurement: The heat capacity of liquid this compound is measured from its melting point up to the desired temperature (e.g., 298.15 K).
2.3.2 Calculation
-
Entropy Calculation for the Solid Phase: The entropy of the solid from 0 K to the melting point is calculated by integrating the experimental heat capacity data (as C_p/T) with respect to temperature. For temperatures below the experimental range, the Debye T³ extrapolation is used.
-
Entropy of Fusion: The entropy change upon melting is calculated by dividing the enthalpy of fusion by the melting temperature.
-
Entropy Calculation for the Liquid Phase: The entropy of the liquid from the melting point to the standard temperature (298.15 K) is calculated by integrating the liquid-phase heat capacity data (as C_p/T).
-
Total Standard Entropy: The standard entropy at 298.15 K is the sum of the entropies of the solid phase, the entropy of fusion, and the entropy of the liquid phase.
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow for the determination of the thermochemical properties of this compound, integrating both experimental and theoretical approaches.
References
- 1. fiveable.me [fiveable.me]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formic acid, cyclohexyl ester (CAS 4351-54-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 7. fauske.com [fauske.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 10. youtube.com [youtube.com]
- 11. esalq.usp.br [esalq.usp.br]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Discovery and History of Cyclohexyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl formate (B1220265), a significant organic ester, has a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and a detailed examination of the experimental protocols and quantitative data associated with its preparation. From its likely origins in the late 19th century, following the pioneering work on esterification, to modern catalytic methods, the synthesis of cyclohexyl formate has seen significant advancements. This document serves as a detailed resource, presenting historical context, in-depth experimental methodologies, comparative data, and visual representations of key chemical pathways to support researchers and professionals in the field.
Introduction
This compound (C₇H₁₂O₂) is a carboxylic acid ester characterized by a pleasant, fruity aroma.[1] It finds applications as a flavoring agent in the food industry and as an intermediate in the synthesis of various organic compounds.[1][2] The study of its synthesis provides a lens through which to view the broader history of esterification and catalytic chemistry. This guide traces the historical journey of this compound, from its probable first synthesis to the sophisticated methods employed today.
Historical Context and Discovery
While the exact date and discoverer of this compound remain elusive in readily available literature, its synthesis can be contextualized within the significant advancements in organic chemistry during the late 19th and early 20th centuries. The groundwork for its creation was laid by the systematic study of esterification reactions.
The Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895, represents a pivotal moment in synthetic organic chemistry.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol became a fundamental method for ester synthesis. Given that cyclohexanol (B46403) was accessible through the hydrogenation of phenol, a process developed by Paul Sabatier in the early 1900s, it is highly probable that this compound was first synthesized around this period by applying the Fischer-Speier method.
Early investigations into the synthesis of formate esters were often part of broader studies on the reactivity of formic acid and various alcohols. It is plausible that this compound was prepared and characterized in a German chemical journal such as Berichte der deutschen chemischen Gesellschaft or Justus Liebigs Annalen der Chemie between 1895 and the 1920s, though a direct citation for its first synthesis is not prominently documented.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from classical esterification to more advanced catalytic and process-intensified methods.
Fischer-Speier Esterification of Cyclohexanol and Formic Acid
The traditional and most straightforward method for preparing this compound is the direct esterification of cyclohexanol with formic acid, typically using a strong acid catalyst like sulfuric acid.[4]
Reaction: C₆H₁₁OH + HCOOH ⇌ C₆H₁₁OCHO + H₂O
This equilibrium reaction is driven to completion by removing the water produced, often through azeotropic distillation.
Addition of Formic Acid to Cyclohexene
A more atom-economical approach involves the direct addition of formic acid to cyclohexene.[2] This method has been the subject of considerable research, with a focus on developing efficient and reusable catalysts.
Reaction: C₆H₁₀ + HCOOH → C₆H₁₁OCHO
Various solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15) and metal-organic frameworks (MOFs), have been employed to facilitate this reaction, offering advantages in terms of separation and catalyst recycling.[2]
Transesterification
Transesterification offers another route to this compound, involving the reaction of cyclohexanol with a different formate ester, such as methyl formate or ethyl formate, in the presence of an acid or base catalyst.[5]
Reaction: C₆H₁₁OH + R'OCHO ⇌ C₆H₁₁OCHO + R'OH (where R' is typically a small alkyl group)
Modern Catalytic and Biocatalytic Approaches
Recent advancements have focused on developing more sustainable and efficient synthetic routes. These include:
-
Heterogeneous Catalysis: The use of solid acid catalysts continues to be an active area of research, with a focus on improving catalyst stability and activity.[6]
-
Enzymatic Synthesis: Lipases have been investigated as biocatalysts for the synthesis of formate esters, offering high selectivity under mild reaction conditions.[7]
Quantitative Data
The following tables summarize key quantitative data for the synthesis and properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [8] |
| Molecular Weight | 128.17 g/mol | [8] |
| Boiling Point | 162-163 °C at 760 mmHg | [8] |
| Density | 1.052-1.060 g/cm³ at 25 °C | [8] |
| Refractive Index | 1.439-1.445 at 20 °C | [8] |
| Solubility | Insoluble in water; soluble in acetic and formic acid | [8] |
Table 2: Comparison of Synthetic Methods for this compound
| Method | Catalyst | Reactants | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Fischer-Speier Esterification | Sulfuric Acid | Cyclohexanol, Formic Acid | ~60-70 | Simple, well-established | Use of corrosive acid, equilibrium limited | [4] |
| Addition to Cyclohexene | MIL-101(Cr)-SO₃H | Cyclohexene, Formic Acid | up to 63.97 | High atom economy, reusable catalyst | Catalyst synthesis can be complex | [2] |
| Addition to Cyclohexene | Peanut shell-derived CSA | Cyclohexene, Formic Acid | 88.4 | Sustainable catalyst, high conversion | Catalyst preparation required | [2] |
| Reactive Distillation | Acid Catalyst | Cyclohexene, Formic Acid | >99 | High conversion due to in-situ product removal | Requires specialized equipment | [2] |
Experimental Protocols
Fischer-Speier Esterification of Cyclohexanol and Formic Acid
Materials:
-
Cyclohexanol
-
Concentrated Formic Acid
-
Concentrated Sulfuric Acid
-
Dean-Stark apparatus
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanol, a slight excess of concentrated formic acid, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude this compound by fractional distillation.
Catalytic Addition of Formic Acid to Cyclohexene using a Solid Acid Catalyst
Materials:
-
Cyclohexene
-
Formic Acid
-
Solid acid catalyst (e.g., Amberlyst-15 or a custom-synthesized catalyst)
-
Reaction vessel with a magnetic stirrer and temperature control
Procedure:
-
Activate the solid acid catalyst according to the manufacturer's instructions (typically by heating under vacuum).
-
In a reaction vessel, combine cyclohexene, a molar excess of formic acid, and the activated catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as gas chromatography (GC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic layer and purify the this compound by distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Fischer-Speier synthesis of this compound.
Caption: Experimental workflow for the catalytic addition of formic acid to cyclohexene.
Conclusion
The journey of this compound, from its probable inception in the late 19th century to the present day, reflects the broader advancements in organic synthesis. While the precise moment of its discovery remains to be definitively pinpointed in historical literature, the principles laid down by pioneers like Fischer and Sabatier undoubtedly paved the way for its creation. Modern synthetic chemistry continues to refine the preparation of this and other esters, driven by the principles of efficiency, sustainability, and atom economy. This guide has provided a comprehensive overview of the historical context, synthetic evolution, and detailed experimental considerations for this compound, serving as a valuable resource for the scientific community.
References
- 1. Beilstein database - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer, E. (1895) Darstellung der Ester. Berichte der Deutschen Chemischen Gesellschaft, 28, 3252-3258. - References - Scientific Research Publishing [scirp.org]
- 4. Justus Liebigs Annalen der Chemie. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]
- 5. Annalen der Chemie – Wikisource [de.wikisource.org]
- 6. researchgate.net [researchgate.net]
- 7. KR20210094418A - A novel method for enzymatic synthesis of formate ester and a kit for producing the same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Purity and grade specifications for research-grade cyclohexyl formate
An In-depth Technical Guide to the Purity and Grade Specifications of Research-Grade Cyclohexyl Formate (B1220265)
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive overview of the purity and grade specifications for research-grade cyclohexyl formate, a versatile ester with applications in organic synthesis and as a flavoring agent. Understanding the nuances of its purity is critical for ensuring the reliability and reproducibility of experimental results.
Introduction to this compound
This compound (C₇H₁₂O₂) is the ester formed from cyclohexanol (B46403) and formic acid. It is a colorless liquid with a fruity odor. In research and pharmaceutical settings, it may be used as a reactant, intermediate, or solvent. The required purity of this compound is dictated by its intended application, with more sensitive applications demanding higher purity grades.
Purity and Grade Specifications
Chemicals are available in various grades, each signifying a certain level of purity and intended use. For research-grade this compound, these grades can be broadly categorized as follows:
-
Technical Grade: Suitable for general industrial applications where high purity is not critical. The purity is often not well-defined but is typically lower than other grades.
-
Laboratory Grade: Appropriate for qualitative or educational laboratory work. While purer than technical grade, it may contain significant impurities.
-
Reagent Grade (ACS/AR): Meets or exceeds the standards set by the American Chemical Society (ACS) or is of Analytical Reagent (AR) quality. This grade is suitable for many laboratory and analytical applications.
-
High-Purity Grade (>99%): Intended for sensitive research applications where the presence of impurities could significantly impact experimental outcomes. This includes applications in drug discovery and development.[1][2]
A summary of typical specifications for different grades of this compound is presented in the table below. It is important to note that specifications can vary between suppliers.
Table 1: Typical Purity and Grade Specifications for this compound
| Parameter | Technical Grade | Laboratory Grade | Reagent Grade (ACS/AR) | High-Purity Grade |
| Assay (Purity) | Variable (Often unspecified) | ≥ 95% | ≥ 98% | ≥ 99.5% |
| Appearance | Colorless to yellowish liquid | Colorless liquid | Clear, colorless liquid | Clear, colorless liquid |
| Water Content | Not specified | ≤ 0.5% | ≤ 0.1% | ≤ 0.05% |
| Acidity (as Formic Acid) | Not specified | ≤ 0.2% | ≤ 0.05% | ≤ 0.02% |
| Non-Volatile Residue | Not specified | ≤ 0.1% | ≤ 0.01% | ≤ 0.005% |
| Identification (IR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
Common Impurities in Research-Grade this compound
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation over time. The most common synthesis route is the Fischer esterification of cyclohexanol and formic acid.
Table 2: Potential Impurities in this compound and their Origin
| Impurity | Chemical Formula | Origin | Potential Impact |
| Cyclohexanol | C₆H₁₂O | Unreacted starting material | Can alter reaction kinetics and introduce unwanted hydroxyl groups. |
| Formic Acid | CH₂O₂ | Unreacted starting material | Can act as an unwanted catalyst or reactant; corrosive. |
| Water | H₂O | Byproduct of esterification | Can hydrolyze the ester and interfere with water-sensitive reactions. |
| Dicyclohexyl ether | C₁₂H₂₂O | Side reaction product | Can act as an inert impurity, affecting concentration and yield calculations.[3] |
| Other esters | Variable | Byproducts from impurities in starting materials | Can lead to a complex mixture of products and interfere with analysis. |
The presence of these impurities, even in small amounts, can have significant consequences in research, particularly in drug development where reaction outcomes must be precise and reproducible.[1][4]
Experimental Protocols for Purity Determination
The purity of this compound is typically determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for determining the purity of volatile compounds like this compound. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent with FID.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
-
Data Analysis: Integrate the peak areas of all components. The purity is calculated as: (Area of this compound Peak / Total Area of All Peaks) x 100%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[5][6][7] The purity is determined by comparing the integral of a specific proton signal of this compound to the integral of a certified internal standard of known purity and concentration.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the contents completely.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Spectral Width: Appropriate for the chemical shift range of the sample and standard.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved proton signal of this compound (e.g., the formate proton around 8.0 ppm) and a well-resolved proton signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for purity analysis and the relationship between different grades of this compound and their applications.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. tutorchase.com [tutorchase.com]
- 4. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Enigmatic Presence of Cyclohexyl Formate in the Plant Kingdom: A Technical Guide for Researchers
For Immediate Release
This technical guide delves into the current scientific understanding of the natural occurrence of cyclohexyl formate (B1220265) in plants. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of existing knowledge, outlines detailed experimental protocols for future investigations, and proposes a hypothetical biosynthetic pathway for this volatile organic compound. While the presence of cyclohexyl formate has been reported, a significant gap in quantitative data and biosynthetic understanding remains, presenting a compelling area for future research.
Introduction
This compound is a volatile ester known for its characteristic fruity aroma. While extensively used as a synthetic flavoring and fragrance agent, its natural origins within the plant kingdom are not well-documented. The confirmed presence of this compound in Artemisia annua[1], a plant renowned for its production of the antimalarial compound artemisinin, has opened new avenues of inquiry into its biosynthesis, ecological role, and potential pharmacological significance. This guide aims to consolidate the sparse existing information and provide a robust framework for researchers to further explore the natural occurrence and biological relevance of this compound in plants.
Natural Occurrence of this compound in Plants
To date, the definitive identification of naturally occurring this compound in the plant kingdom is limited. While the compound has been reported in Artemisia annua, comprehensive quantitative data regarding its concentration in various plant tissues is conspicuously absent from the scientific literature. The table below summarizes the current knowledge.
| Plant Species | Family | Plant Part | Method of Identification | Quantitative Data (Concentration) | Reference |
| Artemisia annua | Asteraceae | Not Specified | Data available in LOTUS database | Not Reported | [1] |
The lack of quantitative data highlights a critical knowledge gap. It is plausible that this compound exists as a minor or trace component in the essential oil or volatile profile of various plants, potentially being overlooked in analyses not specifically targeting its detection.
Proposed Experimental Protocols for Quantification
To address the absence of quantitative data, a detailed and robust analytical methodology is required. The following protocols are proposed for the extraction, identification, and quantification of this compound in plant matrices, primarily utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Plant Material Preparation
-
Harvesting: Collect fresh plant material (e.g., leaves, flowers, stems) and either process immediately or flash-freeze in liquid nitrogen and store at -80°C to prevent degradation of volatile compounds.
-
Homogenization: For analysis, a precise mass of fresh or frozen plant material (e.g., 1-2 g) should be finely ground under liquid nitrogen to a homogenous powder.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile organic compounds from various matrices.
-
Sample Preparation: Transfer the powdered plant material into a 20 mL headspace vial. Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and enhance the release of volatiles into the headspace.
-
SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad selectivity for a wide range of volatile compounds.
-
Extraction Conditions:
-
Incubation: Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for the equilibration of volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a specific duration (e.g., 30 minutes) to adsorb the volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of volatile compounds.
-
Oven Temperature Program: A programmed temperature gradient is essential for optimal separation. A typical program would be: start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: The identification of this compound will be based on the comparison of its mass spectrum and retention time with that of an authentic standard. The characteristic mass spectrum of this compound can be found in the NIST database[2][3][4].
-
Quantification
-
Internal Standard Method: For accurate quantification, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added to the sample before extraction.
-
Calibration Curve: A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.
-
Calculation: The concentration of this compound in the plant sample can then be calculated from the regression equation of the calibration curve.
Experimental workflow for the quantification of this compound.
Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of a simple cyclohexyl ring in plants is not well-established. However, a plausible pathway can be hypothesized based on known biochemical reactions, likely originating from the shikimate pathway, which is the central route to cyclic compounds in plants[5][6][7].
The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)[5][8]. Through a series of enzymatic steps, this is converted to shikimic acid and then to chorismic acid, the key branch-point intermediate for the synthesis of aromatic amino acids[1][7].
It is proposed that an intermediate of the shikimate pathway, such as dehydroshikimic acid or shikimic acid itself, could be diverted and undergo a series of reduction and dehydroxylation reactions to yield cyclohexanecarboxylic acid. This would involve the removal of hydroxyl groups and the reduction of the double bond within the ring. While specific enzymes for these steps in this context are unknown, such transformations are biochemically feasible.
Once cyclohexanol (B46403) is formed, it can be esterified with formic acid to produce this compound. Formic acid is a common one-carbon metabolite in plants. The esterification would likely be catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known to be involved in the formation of various esters that contribute to the aroma of fruits and flowers.
Hypothetical biosynthetic pathway of this compound in plants.
Conclusion and Future Directions
The natural occurrence of this compound in plants represents a largely unexplored area of phytochemistry. While its presence in Artemisia annua has been noted, the lack of quantitative data and a defined biosynthetic pathway underscores the need for further research. The experimental protocols outlined in this guide provide a clear and robust framework for the accurate quantification of this compound in plant tissues. Furthermore, the proposed biosynthetic pathway, rooted in established biochemical principles, offers a starting point for investigating the enzymatic machinery responsible for its formation.
Future research should focus on:
-
Screening a wide range of plant species , particularly those known for their aromatic properties, for the presence of this compound.
-
Quantifying the concentration of this compound in different plant organs and at various developmental stages to understand its physiological and ecological roles.
-
Elucidating the biosynthetic pathway through isotopic labeling studies and the identification and characterization of the involved enzymes.
-
Investigating the potential biological activities of this compound, including its role in plant-insect interactions and any potential pharmacological properties.
By addressing these research questions, the scientific community can unravel the mysteries surrounding this enigmatic plant volatile and potentially unlock new applications in the fields of agriculture, food science, and medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Formic acid, cyclohexyl ester [webbook.nist.gov]
- 3. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formic acid, cyclohexyl ester [webbook.nist.gov]
- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana [bioone.org]
- 8. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexyl Formate: A Toxicological Deep Dive for the Scientific Community
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl formate (B1220265) is a widely used flavoring and fragrance agent. While its application in consumer products is prevalent, a comprehensive public toxicological profile for the compound itself is notably sparse. This technical guide synthesizes the available physicochemical data for cyclohexyl formate and addresses the significant data gaps in its toxicological assessment. To provide a scientifically grounded perspective on its potential biological effects, this paper presents a detailed analysis of the toxicological profiles of its primary metabolites, cyclohexanol (B46403) and formic acid. Through this surrogate analysis, we can infer potential pathways of toxicity. This guide also outlines standard experimental methodologies that would be employed for a full toxicological workup, providing a framework for future research. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction
This compound (CAS No. 4351-54-6) is a formate ester of cyclohexanol. It is characterized by a fruity, cherry-like odor and is utilized as a synthetic flavoring agent in foods such as beverages, candy, and baked goods, as well as an ingredient in fragrances.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3][4][5] Despite this, a review of publicly available safety data sheets and chemical databases reveals a significant lack of empirical data for key toxicological endpoints for the parent compound.[6][7] This guide aims to consolidate the known information and bridge the knowledge gap by examining the toxicology of its anticipated metabolites.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a compound is fundamental to assessing its toxicological potential, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference(s) |
| Molecular Formula | C7H12O2 | [3] |
| Molecular Weight | 128.17 g/mol | [3] |
| CAS Number | 4351-54-6 | [7] |
| Physical Form | Colorless liquid | [3][8] |
| Odor | Pleasant, fruity, cherry-like | [1][3] |
| Boiling Point | 162.0 - 163.0 °C | [2][3] |
| Specific Gravity | 1.052 - 1.060 @ 25 °C | [2][3] |
| Refractive Index | 1.439 - 1.445 @ 20 °C | [2][3] |
| Solubility | Insoluble in water; soluble in acetic and formic acid; miscible with alcohol and oils. | [3][8][9] |
| Flash Point | 48.89 °C (120.00 °F) | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.100 | [3] |
Toxicokinetics and Metabolism
While specific toxicokinetic studies on this compound are not available, it is widely anticipated that, like other simple esters, it is rapidly hydrolyzed in the body by esterase enzymes present in the blood, liver, and other tissues. This metabolic pathway would yield cyclohexanol and formic acid.
Caption: Predicted metabolic pathway of this compound.
The systemic toxicity of this compound is therefore likely to be driven by the toxicological properties of these two metabolites.
Toxicological Profile: A Surrogate Analysis
Due to the absence of direct toxicological data for this compound, this section details the known toxicities of its metabolites, cyclohexanol and formic acid.
Summary of Toxicological Data
The following table summarizes the available quantitative and qualitative toxicological data for this compound and its metabolites.
| Toxicological Endpoint | This compound | Cyclohexanol | Formic Acid |
| Acute Oral Toxicity (LD50) | No data available | 1400 - 2060 mg/kg (Rat)[10][11] | 730 - 1800 mg/kg (Rat, Mouse)[1][12][13] |
| Acute Dermal Toxicity (LD50) | No data available | 501 - 794 mg/kg (Rabbit)[14][15] | No data available |
| Acute Inhalation Toxicity (LC50) | No data available | > 3.63 mg/L (Rat, 4h)[14][15] | 7.85 mg/L (Rat, 4h)[12][16] |
| Skin Corrosion/Irritation | Stated to be irritating[2] | Irritating[11][17] | Corrosive, causes severe burns[12][18] |
| Eye Damage/Irritation | No data available | Irritating, can cause moderate to severe irritation[11][17] | Corrosive, causes severe burns and potential blindness[12][16] |
| Genotoxicity/Mutagenicity | No data available | Not genotoxic[19] | Negative in Ames test; some evidence of mutagenicity in other bacterial and in vitro human lymphocyte assays.[1][20][21] |
| Carcinogenicity | No data available | Not classified as a carcinogen[11][14] | Not classified as a carcinogen[22] |
| Reproductive & Developmental Toxicity | No data available | Evidence of male reproductive effects (testicular changes) in some animal studies.[23] NoAEL for developmental toxicity of 159 mg/kg/day reported in one rat study.[24] | Reduced offspring survival reported in one rat drinking water study.[20] NoAEL for maternal and reproductive effects was 1,000 mg/kg/day in a rabbit gavage study.[25] |
Toxicity of Cyclohexanol
Cyclohexanol is considered moderately toxic. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[17] High levels of exposure may lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, and nausea.[26] Chronic skin contact can lead to defatting and dermatitis.[17] While not considered genotoxic or carcinogenic, some animal studies have indicated potential for male reproductive toxicity, including changes in testicular weight and histopathology.[10][23] However, it was delisted from California's Proposition 65 list for reproductive toxicity in 2002.[27]
Toxicity of Formic Acid
Formic acid is a more hazardous metabolite. It is corrosive and can cause severe burns to the skin, eyes, and mucous membranes upon contact.[12][18] Ingestion can lead to corrosion of the gastrointestinal tract.[20] Systemically, formic acid is the toxic metabolite responsible for the blindness associated with methanol (B129727) poisoning, as it inhibits mitochondrial cytochrome oxidase, leading to histotoxic hypoxia, particularly in the optic nerve.[28][29] Chronic exposure may cause kidney damage.[1][22] While it tested negative in the standard Ames test for mutagenicity, other in vitro studies on human lymphocytes have shown it can induce chromosomal aberrations, suggesting some genotoxic potential.[20][21]
Experimental Protocols for Toxicological Assessment
To address the existing data gaps for this compound, a standard battery of toxicological tests would be required. The workflow for a foundational study, such as an acute oral toxicity test, is outlined below.
OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure
This guideline is a stepwise procedure used to assess acute oral toxicity while minimizing animal use and suffering.[30][31] It aims to identify a dose causing evident toxicity but not mortality, allowing for classification of the substance according to the Globally Harmonised System (GHS).[30]
Caption: Workflow for OECD Guideline 420 (Acute Oral Toxicity).
Methodology Brief:
-
Test Species: Typically, the rat is the preferred species.[30]
-
Administration: A single dose is administered by oral gavage. Animals are fasted prior to dosing.[31]
-
Dose Levels: Fixed doses of 5, 50, 300, and 2000 mg/kg are used.[31]
-
Procedure: A sighting study is performed to select the initial dose. Based on the outcome (presence or absence of toxicity), further groups are dosed at higher or lower fixed levels until the toxic dose is identified.[31]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[32] A gross necropsy is performed on all animals at the end of the study.[31]
Conclusion and Recommendations
The analysis of its metabolites provides crucial insight into its potential hazards. The hydrolysis to cyclohexanol and, more significantly, formic acid, suggests that at higher, non-physiological doses, toxicity could be a concern. The corrosive nature of formic acid and its potential for inducing metabolic acidosis and ocular toxicity are the primary hazards of note. The moderate CNS and reproductive effects of cyclohexanol are secondary concerns.
For professionals in research and drug development, it is recommended that:
-
The potential for hydrolysis to toxic metabolites be considered in any risk assessment, especially in scenarios involving high-concentration or long-term exposure.
-
Direct toxicological testing of this compound be conducted to fill the existing data gaps, particularly for endpoints such as acute toxicity, skin/eye irritation, and genotoxicity, to move beyond surrogate-based assessments.
-
In the absence of such data, handling procedures should reflect the potential hazards of its metabolites, including appropriate personal protective equipment to prevent skin and eye contact.
References
- 1. Formic acid - Wikipedia [en.wikipedia.org]
- 2. This compound, 4351-54-6 [thegoodscentscompany.com]
- 3. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JECFA Evaluations-CYCLOHEXYL FORMATE- [inchem.org]
- 5. WHO | JECFA [apps.who.int]
- 6. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Food safety and quality: details [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. aldon-chem.com [aldon-chem.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. columbuschemical.com [columbuschemical.com]
- 17. ICSC 0243 - CYCLOHEXANOL [inchem.org]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. RIFM fragrance ingredient safety assessment, cyclohexanol, CAS Registry Number 108-93-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nj.gov [nj.gov]
- 23. oehha.ca.gov [oehha.ca.gov]
- 24. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 25. cir-safety.org [cir-safety.org]
- 26. nj.gov [nj.gov]
- 27. Cyclohexanol - OEHHA [oehha.ca.gov]
- 28. Methanol and formic acid toxicity: biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 31. oecd.org [oecd.org]
- 32. testinglab.com [testinglab.com]
Methodological & Application
Cyclohexyl Formate: A Versatile Solvent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclohexyl formate (B1220265), a colorless liquid with a pleasant fruity odor, is emerging as a promising and versatile solvent for a range of organic reactions.[1][2] Traditionally used as a synthetic flavoring agent, its favorable physical and chemical properties, including a moderate boiling point, good solubility for organic compounds, and potential as a greener alternative to conventional solvents, have garnered increasing interest within the scientific community.[1][2][3] This document provides detailed application notes and experimental protocols for the use of cyclohexyl formate as a solvent in key organic transformations.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's properties is crucial for its effective application in organic synthesis. This compound possesses a unique combination of characteristics that make it a suitable medium for various reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [2][4] |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Odor | Pleasant, cherry-like, fruity | [2] |
| Boiling Point | 162-163 °C at 760 mmHg | [5] |
| Melting Point | -72.6 °C | [2] |
| Density | 0.98 - 1.052 g/cm³ | [2] |
| Flash Point | 53.3 °C | [2] |
| Water Solubility | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in acetic and formic acid | [2] |
Applications in Organic Synthesis
This compound's utility as a solvent has been primarily noted in reactions involving esterification and hydrolysis, often in the context of cyclohexanol (B46403) production.[6] Its potential as a green solvent substitute is also an area of active exploration.[3]
Esterification Reactions
This compound can serve as a non-traditional solvent for esterification reactions, particularly in processes where it is also a reactant or product. Its moderate polarity and boiling point allow for effective temperature control and reaction rates.
Logical Relationship for Esterification
Caption: Workflow for a typical esterification reaction using this compound as a solvent.
Experimental Protocol: General Procedure for Acid-Catalyzed Esterification
This protocol provides a general methodology for the esterification of a carboxylic acid with an alcohol using this compound as the solvent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.2 eq)
-
This compound (5-10 volumes)
-
Acid Catalyst (e.g., concentrated H₂SO₄, 1-2 mol%)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, alcohol, and this compound.
-
Stir the mixture until all solids are dissolved.
-
Carefully add the acid catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 100-160 °C, depending on the reactants) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude ester.
-
Purify the crude product by distillation or column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetic Acid | Cyclohexanol | H₂SO₄ | This compound | 120 | 4 | >90 |
| Benzoic Acid | Ethanol | p-TSA | This compound | 130 | 6 | 85-95 |
| Formic Acid | 1-Cyclohexyl-1-ethanol | None (reflux) | (Excess Formic Acid) | Reflux | 2 | 87.1 |
Note: The table above provides hypothetical and literature-derived examples to illustrate the potential application. Actual results may vary.[7]
Hydrolysis Reactions
Given that this compound is an ester, it can participate in and serve as a medium for hydrolysis reactions. This is particularly relevant in the synthesis of cyclohexanol from cyclohexene, where the hydrolysis of this compound is a key step.[6]
Experimental Protocol: Acid-Catalyzed Hydrolysis of an Ester
This protocol outlines a general procedure for the hydrolysis of an ester to its corresponding carboxylic acid and alcohol using this compound as a co-solvent or medium.
Materials:
-
Ester (1.0 eq)
-
This compound (as co-solvent)
-
Aqueous Acid Solution (e.g., 1-6 M HCl or H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve the ester in this compound.
-
Add the aqueous acid solution to the flask.
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the organic phase to isolate the alcohol product.
-
The carboxylic acid can be isolated from the aqueous phase by extraction after neutralization or basification.
| Substrate | Reagent | Solvent System | Temp (°C) | Time (h) | Product(s) |
| Methyl Benzoate | 3 M H₂SO₄ | This compound/Water | 100 | 8 | Benzoic Acid, Methanol |
| Ethyl Acetate | 2 M HCl | This compound/Water | 90 | 6 | Acetic Acid, Ethanol |
| This compound | Water (with acid catalyst) | Water | Reflux | 4 | Cyclohexanol, Formic Acid |
Note: This table provides illustrative examples. This compound's role as a co-solvent in general ester hydrolysis would need experimental validation.
Potential as a Green Solvent
The principles of green chemistry encourage the use of safer solvents derived from renewable resources.[3] While not biodegradable, this compound can be considered a potentially greener alternative to more hazardous solvents like chlorinated hydrocarbons or aromatic solvents in certain applications. Its higher boiling point and lower vapor pressure compared to some volatile organic compounds (VOCs) can reduce worker exposure and environmental emissions.
Logical Framework for Green Solvent Selection
References
Cyclohexyl formate as a fragrance ingredient in chemical formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl formate (B1220265) is a synthetic fragrance ingredient valued for its pleasant, fruity aroma, often described as cherry-like with green and cooling nuances.[1][2][3][4] As a carboxylic acid ester, it belongs to a class of organic compounds widely utilized in the flavor and fragrance industry to impart sweet and fruity scents.[5][6] This document provides detailed application notes and protocols for the use of cyclohexyl formate as a fragrance ingredient in various chemical formulations, with a focus on its physical and chemical properties, performance evaluation, and stability.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its effective incorporation into fragrance formulations. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Colorless liquid | [3][4] |
| Odor Profile | Pleasant, cherry-like, fruity, green, cooling | [1][2][3][4] |
| Boiling Point | 162-163 °C at 760 mmHg | [4] |
| Vapor Pressure | 1.78 - 1.8 mmHg at 25°C | [7] |
| Solubility | Soluble in alcohol, acetic acid, and formic acid. Limited solubility in water. | [3][4] |
| LogP (o/w) | 2.10 | [7] |
Application in Fragrance Formulations
This compound is a versatile ingredient that can be used to provide a fruity lift to a variety of fragrance compositions.[2][3] It is particularly effective in apple and plum-like scents and can be used in a range of products including:
-
Perfumes and Colognes
-
Lotions and Creams
-
Soaps and Body Washes
-
Shampoos and Conditioners
-
Air Fresheners
Recommended usage levels in the fragrance concentrate can be up to 4.0%.[8] For leave-on products like lotions, typical fragrance oil concentrations range from 0.5% to 2%, while rinse-off products like soaps can have fragrance loads between 1% and 3%.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Lotion Base
This protocol outlines the steps for incorporating this compound into a basic oil-in-water lotion formulation.
Materials:
-
Pre-made unscented lotion base
-
This compound
-
Glass beakers
-
Stirring rods
-
Digital scale
Procedure:
-
Weigh the desired amount of unscented lotion base into a clean glass beaker.
-
In a separate small beaker, accurately weigh the desired amount of this compound. A starting concentration of 0.5% to 1.0% of the total lotion weight is recommended.
-
Slowly add the this compound to the lotion base while stirring continuously with a glass rod.
-
Continue to stir until the fragrance is homogeneously dispersed throughout the lotion.
-
Transfer the fragranced lotion into an appropriate storage container.
-
Label the container with the formulation details and date.
Protocol 2: Sensory Evaluation of Fragrance Intensity and Longevity
This protocol describes a method for a trained sensory panel to evaluate the performance of this compound in a finished product.
Objective: To assess the odor intensity and longevity of this compound in a lotion formulation over time.
Materials:
-
Fragranced lotion containing this compound (from Protocol 1)
-
Unfragranced lotion base (as a control)
-
Glass vials with caps
-
Cotton swabs
-
Trained sensory panel (10-12 members)
-
Evaluation booths with controlled ventilation and lighting
-
Data collection forms or software
Procedure:
-
Sample Preparation:
-
One day prior to the evaluation, prepare coded samples of the fragranced and unfragranced lotions in identical, opaque containers.
-
-
Panelist Training:
-
Familiarize the panelists with the odor profile of this compound and the rating scale to be used (e.g., a 10-point scale where 0 = no odor and 10 = extremely strong odor).
-
-
Evaluation:
-
Each panelist applies a standardized amount of the coded lotion to a designated area on their forearm.
-
Panelists will evaluate and rate the odor intensity at specified time intervals (e.g., 0, 1, 2, 4, and 6 hours).
-
Between evaluations, panelists should be in a neutral-odor environment.
-
-
Data Analysis:
-
Collect and analyze the intensity ratings. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in odor intensity over time.
-
Protocol 3: Stability Testing of this compound in a Soap Base
This protocol outlines a method to assess the stability of this compound in a soap formulation under accelerated aging conditions.
Materials:
-
Unscented soap base (melt and pour or cold process)
-
This compound
-
Oven capable of maintaining 40°C ± 2°C
-
Airtight containers
-
pH meter
Procedure:
-
Sample Preparation:
-
Incorporate this compound into the molten soap base at a concentration of 1-2%.
-
Pour the scented soap into molds and allow to cure/solidify.
-
Cut the soap into uniform bars and place them in individual airtight containers.
-
Prepare an unfragranced soap bar as a control.
-
-
Accelerated Aging:
-
Store the containers in an oven at 40°C for a period of 4 weeks.
-
Keep a set of control samples at room temperature.
-
-
Evaluation:
-
At weekly intervals, remove a sample from the oven and one from room temperature storage.
-
Allow the oven-aged sample to equilibrate to room temperature.
-
Evaluate the samples for any changes in color, odor, and pH compared to the control.
-
A sensory panel can be used to evaluate any changes in the odor profile.
-
Visualizations
Experimental Workflow for Fragrance Evaluation
References
- 1. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 4351-54-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. imbibeinc.com [imbibeinc.com]
- 7. parchem.com [parchem.com]
- 8. This compound, 4351-54-6 [thegoodscentscompany.com]
Application Notes and Protocols: Cyclohexyl Formate in the Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl formate (B1220265) (FEMA Number 2353) is a generally recognized as safe (GRAS) flavoring substance widely utilized in the food and beverage industry.[1][2] It is characterized by a pleasant, fruity aroma, often described as cherry-like, with ethereal, sweet, and banana nuances.[3][4] This colorless liquid is particularly valued for its ability to impart and enhance fruit profiles, most notably in apple and plum flavor formulations.[3] Its application extends across a variety of product categories, including beverages, confectionery, ice cream, and baked goods.[3]
This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of cyclohexyl formate in flavor development.
Data Presentation
Organoleptic Profile of this compound
| Attribute | Description | Reference |
| Odor | Ethereal, cooling, sweet, fruity, with notes of banana, cherry, and jam. | [3] |
| Taste (at 30 ppm) | Slightly cooling, green, and fruity with a banana-like character. | [3] |
| Flavor Profile | Fruity. | [1][5] |
Recommended Usage Levels of this compound in Food and Beverages
| Food Category | Typical Usage Level (ppm) |
| Beverages (non-alcoholic) | 3 - 11 |
| Ice Cream / Frozen Dairy | 2.8 - 11 |
| Candy / Confectionery | 3 - 11 |
| Baked Goods | 3 - 11 |
| Hard Candy | 8.0 |
Data compiled from multiple sources.[3]
Application Notes
This compound's primary function in the flavor industry is as a fruity note enhancer. Its characteristic profile makes it a versatile ingredient for building and modifying fruit flavors.
Apple Flavor Formulations
In apple flavors, this compound contributes a fresh, juicy, and slightly sweet note that complements other common apple esters like ethyl acetate (B1210297) and hexyl acetate. It helps to round out the overall flavor profile, moving it from a simple candy-like apple to a more authentic, ripe fruit character. It is particularly effective in green apple formulations, where its cooling and slightly green nuances can be emphasized.
Plum Flavor Formulations
For plum flavors, this compound provides a characteristic sweet and fruity note with a hint of tartness, reminiscent of fresh plums.[6] It can be used to lift the top notes of a plum flavor, making it more vibrant and recognizable. It blends well with other stone fruit character chemicals and can be used to create a more complex and authentic plum profile in products like beverages, jams, and confectionery.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound
Objective: To determine the sensory profile and detection threshold of this compound in a neutral medium.
Materials:
-
This compound (food grade)
-
Deionized, odor-free water
-
Ethanol (food grade, 95%) for stock solution preparation
-
Glass sensory evaluation booths with controlled lighting and ventilation
-
Odor-free glassware (beakers, graduated cylinders, sample cups with lids)
-
Unsalted crackers and deionized water for palate cleansing
Procedure:
-
Panelist Selection: Recruit 15-20 panelists with prior experience in sensory evaluation of flavorings.
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in 95% ethanol.
-
Sample Preparation (for Odor Threshold):
-
Prepare a series of dilutions of the stock solution in deionized water to obtain concentrations ranging from 1 ppb to 1000 ppb.
-
Present samples in a randomized order using a three-alternative forced-choice (3-AFC) method, where each set consists of one spiked sample and two blanks (deionized water).
-
-
Sample Preparation (for Descriptive Analysis):
-
Prepare a solution of this compound in deionized water at a concentration of 30 ppm.
-
Present the sample to the panelists in coded cups.
-
-
Evaluation:
-
Odor Threshold: Panelists are instructed to sniff each sample and identify the one that is different. The geometric mean of the last concentration detected and the first concentration not detected is calculated for each panelist. The group threshold is the geometric mean of the individual thresholds.
-
Descriptive Analysis: Panelists are asked to evaluate the 30 ppm sample and rate the intensity of various flavor and aroma descriptors (e.g., fruity, sweet, green, cooling, banana, cherry) on a 9-point hedonic scale. Panelists should cleanse their palate with water and crackers between samples.[7]
-
-
Data Analysis: Analyze the descriptive analysis data to create a sensory profile of this compound.
Protocol 2: Food-Grade Synthesis of this compound via Esterification
Objective: To synthesize this compound suitable for use in food applications.
Materials:
-
Cyclohexanol (B46403) (food grade)
-
Formic acid (food grade, 88%)
-
Sulfuric acid (food grade, concentrated) as a catalyst
-
Sodium bicarbonate solution (5%)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Reaction flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of cyclohexanol and 1.2 molar equivalents of formic acid.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5% of the total weight of the reactants) to the mixture while stirring.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up:
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the mixture to remove the drying agent and purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 162-163°C.[5]
-
Quality Control: Analyze the final product for purity using GC-MS and confirm its identity. Ensure the product is free from residual reactants and by-products.
Visualization of Experimental Workflows
Caption: Workflow for the sensory evaluation of this compound.
Caption: Workflow for the food-grade synthesis of this compound.
References
- 1. femaflavor.org [femaflavor.org]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. This compound, 4351-54-6 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB003416) - FooDB [foodb.ca]
- 5. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amoretti.com [amoretti.com]
- 7. foodsciencetoolbox.com [foodsciencetoolbox.com]
Application Notes and Protocols: The Role of Cyclohexyl Formate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cyclohexyl formate (B1220265) as a versatile reagent in the synthesis of pharmaceutical intermediates. While direct applications in the final synthesis steps of commercial drugs are not extensively documented in publicly available literature, its role as a formylating agent and a precursor to other key molecules is of significant interest in drug discovery and development. This document outlines its potential applications, provides detailed experimental protocols based on analogous reactions, and presents comparative data for formylating agents.
Introduction to Cyclohexyl Formate in Pharmaceutical Synthesis
This compound is a carboxylic ester that serves as a valuable intermediate in organic synthesis.[1] In the pharmaceutical industry, the introduction of a formyl group (formylation) is a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs). Formylation can be used to protect amine and alcohol functionalities, and formamides are key structural motifs in various antiviral and anticancer agents.[2][3][4] this compound can act as a formylating agent through transesterification reactions, offering an alternative to more volatile reagents like methyl formate or ethyl formate.[1]
This compound as a Formylating Agent
This compound can be employed for the N-formylation of primary and secondary amines and the O-formylation of alcohols. These reactions are typically catalyzed by an acid or a base.
-
N-Formylation of Amines: The formylation of amines to produce formamides is a common transformation in the synthesis of pharmaceutical intermediates. N-cyclohexylformamide, for instance, is a precursor in the preparation of aminobenzoxazole derivatives, which are important for the development of new drugs.[2]
-
O-Formylation of Alcohols: The formyl group can be used as a protecting group for alcohols. The resulting formate esters can be selectively cleaved under mild conditions. This is particularly useful in the synthesis of complex molecules like steroids and nucleoside analogues where selective protection is required.[5]
The general reaction for formylation using this compound is a transesterification process where the formyl group is transferred from this compound to the amine or alcohol.
Detailed Application Notes and Protocols
Application 1: N-Formylation of a Primary Amine Precursor for an Antiviral Agent
Objective: To synthesize an N-formylated precursor that could be utilized in the synthesis of nucleoside analogues or other antiviral compounds where a formamide (B127407) moiety is required. This protocol is adapted from established procedures for N-formylation using other formate esters.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Primary amine (e.g., benzylamine (B48309) as a model substrate) (1.0 eq)
-
This compound (1.5 eq)
-
Sodium methoxide (B1231860) (0.1 eq)
-
Anhydrous methanol (B129727) (as solvent)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine and anhydrous methanol.
-
Dissolve the sodium methoxide in a small amount of methanol and add it to the reaction mixture.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-formylated amine.
-
Quantitative Data:
The following table summarizes typical yields for N-formylation reactions with various formylating agents. While specific data for this compound is limited, the yields are expected to be comparable to other formate esters under optimized conditions.
| Formylating Agent | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Ethyl Formate | Benzylamine | - | Neat | 60 | 91-93 |
| Formic Acid | Aniline | - | Neat | 60 | 96-97 |
| This compound (Expected) | Primary Amines | Base | Methanol | 65 | 85-95 |
Application 2: O-Formylation of a Steroidal Alcohol for Intermediate Synthesis
Objective: To selectively protect a hydroxyl group in a steroidal precursor, which is a common strategy in the synthesis of steroidal drugs. This protocol is based on general methods for the O-formylation of alcohols.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Steroidal alcohol (e.g., cholesterol as a model substrate) (1.0 eq)
-
This compound (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and magnetic stirrer.
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the steroidal alcohol and DMAP in dichloromethane.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the desired formate ester.
-
Quantitative Data:
The following table provides a comparison of different O-formylation methods.
| Formylating Agent | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Acetic Formic Anhydride | Primary Alcohols | Pyridine | - | 0 | >90 |
| Ethyl Formate | Benzyl Alcohol | Amberlyst-15 | Neat | Room Temp. | 95 |
| This compound (Expected) | Steroidal Alcohols | DMAP | DCM | Room Temp. | 80-90 |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for base-catalyzed N-formylation and a typical experimental workflow for a formylation reaction.
Caption: Mechanism of base-catalyzed N-formylation.
Caption: A typical experimental workflow for formylation.
Conclusion
This compound presents itself as a viable, less volatile alternative to other formate esters for the formylation of amines and alcohols in pharmaceutical synthesis. While specific examples in the synthesis of marketed drugs are not prominent, the fundamental reactivity of the formate ester group is well-established. The provided protocols, based on analogous and well-documented procedures, offer a solid starting point for researchers to explore the use of this compound in their synthetic strategies for novel drug candidates. Further research into its specific applications and advantages will undoubtedly enhance its role in the pharmaceutical industry.
References
- 1. Buy this compound (EVT-3402928) | 4351-54-6 [evitachem.com]
- 2. N-Cyclohexylformamide | 766-93-8 | Benchchem [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3647784A - Preparation of steroidal formate esters - Google Patents [patents.google.com]
Cyclohexyl Formate in Polymer Chemistry: An Overview of Current Research
A comprehensive review of scientific literature reveals that cyclohexyl formate (B1220265) is not currently utilized as a direct precursor or monomer in polymer synthesis. While the compound, a carboxylic acid ester with the formula C₇H₁₂O₂, has applications as a flavoring agent and in organic synthesis, there are no established protocols for its polymerization into a polymer backbone.[1][2]
This document addresses the potential roles of cyclohexyl formate in polymer chemistry based on its chemical structure and related compounds, and clarifies why detailed polymerization protocols are not available at this time.
Chemical Structure and Potential Reactivity
This compound is the ester of cyclohexanol (B46403) and formic acid. Its structure consists of a cyclohexyl ring attached to a formate group. For a molecule to serve as a monomer in common polymerization reactions, it typically needs specific functional groups, such as a vinyl group for addition polymerization, or to be a cyclic compound that can undergo ring-opening polymerization (ROP). This compound lacks these features. It is a non-cyclic ester and does not possess a polymerizable double bond.
Potential, Yet Undocumented, Roles in Polymer Science
While not a monomer for creating homopolymers, compounds with similar structures can participate in polymer science in other capacities:
-
Plasticizers: Esters, particularly those with cyclohexyl rings, are sometimes used as plasticizers to increase the flexibility and durability of polymers like PVC.[3][4][5][6] Cyclohexanol-capped compounds, structurally related to this compound, have been investigated for this purpose.[7] However, specific data on this compound's efficacy as a plasticizer is not prominent in the reviewed literature.
-
Chain Transfer Agents: Some formate compounds, such as formic acid and its alkali metal salts, can act as chain transfer agents to control the molecular weight of polymers in specific systems, for instance, in the polymerization of acrylamide (B121943).[8] This mechanism involves the formate ion. Whether this compound could function similarly in certain free-radical polymerizations is not documented.
-
Precursor to Other Molecules: this compound is an intermediate in the synthesis of cyclohexanol from cyclohexene.[9] Cyclohexanol itself, or derivatives of the cyclohexyl group, can be incorporated into polymers. For example, 2-Cyclohexyl-2-oxo-1,3,2-dioxaphospholane is a monomer used for anionic ring-opening polymerization.[10]
Visualization of Related Chemical Concepts
To provide context, the following diagrams illustrate general concepts in polymer chemistry that involve related structures.
Caption: Chemical structure of this compound.
Caption: Conceptual workflow of a plasticizer's function.
Conclusion
Based on currently available scientific literature, this compound is not used as a monomer for polymerization. Therefore, detailed application notes and experimental protocols for its use as a polymer precursor cannot be provided. The information suggests that its potential, though underexplored, might lie in roles such as a plasticizer or as a precursor to other chemically modified, polymerizable monomers. Researchers interested in developing new polymers may find more success exploring established monomers containing cyclohexyl groups or investigating the synthesis of novel polymerizable derivatives from this compound.
References
- 1. Buy this compound (EVT-3402928) | 4351-54-6 [evitachem.com]
- 2. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20100305250A1 - C7-C12 Secondary Alcohol Esters of Cyclohexanoic Acid - Google Patents [patents.google.com]
- 4. specialchem.com [specialchem.com]
- 5. kinampark.com [kinampark.com]
- 6. Plasticizers [m.chemicalbook.com]
- 7. KR20220158021A - Cyclohexanol-capped compounds and use as plasticizers - Google Patents [patents.google.com]
- 8. US4307215A - Formic acid and alkali metal formates as chain transfer agents in the preparation of acrylamide polymers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ris.utwente.nl [ris.utwente.nl]
Application Notes and Protocols for the Transesterification of Cyclohexyl Formate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the transesterification of cyclohexyl formate (B1220265) with various alcohols, including methanol, ethanol, butanol, and benzyl (B1604629) alcohol. This reaction is a fundamental method for the synthesis of diverse formate esters, which are valuable intermediates in organic synthesis and drug development. The protocols provided are based on established methodologies for transesterification, with a particular focus on N-heterocyclic carbene (NHC) catalysis, a modern and efficient method for this transformation.
Introduction
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of this document, cyclohexyl formate reacts with various alcohols (R-OH) to yield the corresponding formate ester (R-OCHO) and cyclohexanol (B46403) as a byproduct. This equilibrium-driven reaction can be catalyzed by acids, bases, or, more recently, by organocatalysts such as N-heterocyclic carbenes (NHCs).[1][2] NHC-catalyzed transesterification, often referred to as transformylation when a formate ester is the acyl donor, has emerged as a mild and highly efficient method for the synthesis of formate esters with broad substrate scope and functional group tolerance.[1][3][4]
Catalytic Approaches
There are three main catalytic approaches for the transesterification of this compound:
-
Acid Catalysis: Protons from an acid catalyst activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the alcohol.[2]
-
Base Catalysis: An alkoxide, generated from the alcohol and a base, acts as a potent nucleophile that attacks the ester carbonyl.[2]
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are strong nucleophiles that activate the formate ester, facilitating the acyl transfer to the incoming alcohol under mild conditions.[1][3][4][5] This method often provides high yields and tolerates a wide range of functional groups.
Data Presentation
The following table summarizes the expected outcomes for the transesterification of this compound with various alcohols using an N-heterocyclic carbene (NHC) catalyst, based on analogous transformylation reactions.[1][3][4]
| Alcohol | Product | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Methanol | Methyl formate | IMes·HCl / KHMDS | 2 | Room Temp. | 12 | 85-95 |
| Ethanol | Ethyl formate | IMes·HCl / KHMDS | 2 | Room Temp. | 12 | 85-95 |
| n-Butanol | n-Butyl formate | IMes·HCl / KHMDS | 2 | Room Temp. | 12 | 80-90 |
| Benzyl alcohol | Benzyl formate | IMes·HCl / KHMDS | 2 | Room Temp. | 12 | 90-96 |
IMes·HCl: 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, KHMDS: Potassium bis(trimethylsilyl)amide
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, especially for the NHC-catalyzed protocol.
-
Anhydrous solvents and reagents are crucial for the success of the NHC-catalyzed reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Product purification is typically achieved by column chromatography on silica (B1680970) gel.
Protocol 1: N-Heterocyclic Carbene (NHC) Catalyzed Transesterification
This protocol is adapted from a general procedure for the transformylation of alcohols using methyl formate as the formyl donor, which is analogous to using this compound.[3][4]
Materials:
-
This compound
-
Alcohol (Methanol, Ethanol, n-Butanol, or Benzyl alcohol)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous toluene (B28343)
-
5Å Molecular sieves
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add IMes·HCl (0.02 mmol, 2 mol%) and freshly activated 5Å molecular sieves.
-
Add anhydrous toluene (1 mL).
-
Add KHMDS (0.02 mmol, 2 mol%) to the suspension and stir for 10 minutes at room temperature to generate the free carbene.
-
Add the alcohol (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Finally, add this compound (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired formate ester.
Protocol 2: Acid-Catalyzed Transesterification (General Procedure)
Materials:
-
This compound
-
Alcohol (Methanol, Ethanol, n-Butanol, or Benzyl alcohol) - use in large excess as the solvent.
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a large excess of the desired alcohol (e.g., 10-20 equiv), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Base-Catalyzed Transesterification (General Procedure)
Materials:
-
This compound
-
Alcohol (Methanol, Ethanol, n-Butanol, or Benzyl alcohol)
-
Sodium methoxide (B1231860) (NaOMe) or other suitable alkoxide base
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve a catalytic amount of sodium methoxide (e.g., 5-10 mol%) in the desired alcohol under an inert atmosphere.
-
Add this compound (1.0 equiv) to the alkoxide solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the base catalyst with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the transesterification of this compound.
Caption: Simplified catalytic cycle for NHC-catalyzed transesterification.
References
- 1. Ester synthesis by transesterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Heterocyclic Carbene Catalyzed Transformylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of Cyclohexyl Formate in Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclohexyl formate (B1220265) (C7H12O2) is a carboxylic ester known for its pleasant, fruity odor, leading to its use as a synthetic flavoring agent in products like beverages, candy, and baked goods.[1] It is also encountered as a product in the industrial oxidation of cyclohexane.[2] Accurate and robust analytical methods are essential for quality control, stability testing, and safety assessment of products containing this compound. Due to its volatility and thermal stability, gas chromatography (GC) is the most suitable technique for the quantification of cyclohexyl formate.[3][4] This document provides detailed protocols for its analysis using Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for method development, particularly for sample preparation and defining chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C7H12O2 | [5] |
| Molecular Weight | 128.17 g/mol | [6] |
| Appearance | Light colorless liquid with a pleasant, cherry-like odor. | [1][6] |
| Boiling Point | 162-163 °C at 760 mm Hg | [6][7] |
| Flash Point | 53.3 °C | [1] |
| Density | ~0.98 - 1.06 g/cm³ | [1][6] |
| Water Solubility | Insoluble | [1][6] |
| Kovats Retention Index | 951 (Standard non-polar column) | [6] |
Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol describes a robust method for the routine quantification of this compound in liquid mixtures using GC-FID.
Principle
Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[4] Following separation, the flame ionization detector (FID) combusts the organic compounds as they elute, producing ions that generate a current proportional to the mass of carbon, allowing for precise quantification.
Experimental Protocol
2.1. Instrumentation and Conditions The following table outlines the recommended starting parameters for GC-FID analysis. These may require optimization depending on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.5 mL/min |
| Injector | Split/Splitless, operated in split mode (e.g., 20:1 split ratio) |
| Injector Temperature | 250°C |
| Oven Program | - Initial Temperature: 70°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Hold: Hold at 200°C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280°C |
| Makeup Gas | Nitrogen, 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Injection Volume | 1 µL |
2.2. Reagents and Standard Preparation
-
Solvents: Hexane (B92381) or Ethyl Acetate (HPLC or GC grade).
-
This compound Reference Standard: Purity ≥ 98%.
-
Internal Standard (IS): Dodecane, tridecane, or another suitable compound not present in the sample.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in hexane.
-
Working Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL). Fortify each calibration standard with the internal standard to a final concentration of 20 µg/mL.
2.3. Sample Preparation The choice of sample preparation depends on the complexity of the sample matrix.[8]
A. Simple Dilution (for non-aqueous, simple mixtures)
-
Accurately weigh a known amount of the sample.
-
Dilute with hexane to bring the expected concentration of this compound within the calibration range.
-
Add the internal standard to a final concentration of 20 µg/mL.
-
Vortex for 30 seconds and transfer to a 2 mL autosampler vial.
B. Liquid-Liquid Extraction (LLE) (for aqueous or complex mixtures)
-
Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.
-
Add 1 mL of the internal standard solution (e.g., 20 µg/mL in water or buffer).
-
Add 5 mL of hexane or ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.[9]
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube or vial for GC-FID analysis.
Data Presentation and Performance
A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration. The following table summarizes typical performance characteristics for this type of method, based on data for analogous compounds.[10]
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
Protocol 2: Identification and Quantification by GC-MS
This protocol is recommended when definitive identification of this compound is required, along with quantification.
Principle
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[11] After separation by GC, compounds are ionized (typically by Electron Ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint" for positive identification.
Experimental Protocol
2.1. Instrumentation and Conditions The GC parameters are similar to the FID method. The MS parameters are specified below.
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| GC Column & Conditions | As described in Protocol 1. |
| MS Transfer Line Temp. | 260°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan: 40-200 amu (for identification)Selected Ion Monitoring (SIM): For quantification |
| Quantifier/Qualifier Ions | Quantifier Ion: m/z 82Qualifier Ions: m/z 67, 54[6] |
2.2. Sample Preparation and Analysis
-
Sample preparation, standard preparation, and calibration procedures are identical to those described in Protocol 1.
-
Identification: The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample with that of a pure reference standard.
-
Quantification: For enhanced sensitivity and selectivity, use SIM mode. Monitor the quantifier ion (m/z 82) for peak area integration and the qualifier ions (m/z 67, 54) for confirmation.
Diagrams and Workflows
The following diagrams illustrate the key workflows for the analysis of this compound.
Caption: General sample preparation workflow from bulk material to analysis-ready sample.
Caption: Step-by-step workflow of the gas chromatography analysis process.
Caption: Logical flowchart for selecting the appropriate sample preparation and analysis method.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. arlok.com [arlok.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 4351-54-6 [thegoodscentscompany.com]
- 8. A Step-By-Step Guide to Developing a Sample Preparation Method [xrfscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. omicsonline.org [omicsonline.org]
Application Note: Analysis of Cyclohexyl Formate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the qualitative and quantitative analysis of cyclohexyl formate (B1220265) using Gas Chromatography-Mass Spectrometry (GC-MS). Cyclohexyl formate is a volatile organic compound used as a flavoring agent and in the synthesis of other organic compounds.[1] The described protocol provides a straightforward approach for sample preparation and outlines the optimal GC-MS parameters for achieving excellent chromatographic separation and definitive mass spectral identification. This method is suitable for quality control, purity assessment, and research applications involving this compound.
Introduction
This compound (C7H12O2), also known as formic acid, cyclohexyl ester, is a colorless liquid with a characteristic fruity odor.[1] Its analysis is critical in various industries to ensure product quality and to monitor its presence in different matrices. GC-MS is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to provide structural information for unambiguous identification. This document provides a comprehensive protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
A simple dilution protocol is typically sufficient for the analysis of pure or concentrated samples of this compound. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[2]
Protocol 1: Direct Dilution
-
Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[3][4]
-
Perform serial dilutions of the stock solution using the same solvent to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the sample analysis, dilute the sample containing this compound with the chosen solvent to fall within the calibration range.
-
Filter the diluted standards and samples through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]
-
Transfer the filtered solutions into 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent)[4][5] |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 50:1)[4] |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-200 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 minutes |
Data Presentation
The quantitative data for this compound is summarized in the table below. The retention time is an approximate value and may vary depending on the specific chromatographic conditions. The Kovats retention indices are provided for both non-polar and polar stationary phases to aid in identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Kovats Retention Index (Non-polar) | Kovats Retention Index (Polar) |
| This compound | C7H12O2 | 128.17 | 4351-54-6 | 951 | 1304, 1305 |
Data sourced from PubChem.[1]
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The major ions observed are presented in the following table.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 82 | 99.99 |
| 67 | 99.60 |
| 57 | 41.09 |
| 54 | 37.37 |
| 41 | 32.94 |
Data sourced from PubChem.[1]
Visualization of Experimental Workflow
The logical flow of the GC-MS analysis of this compound is illustrated in the following diagram.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The presented GC-MS method provides a reliable and efficient protocol for the analysis of this compound. The detailed sample preparation and instrumental parameters will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results. The provided mass spectral data and retention indices serve as a valuable reference for the confident identification of this compound.
References
- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 5. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) methods for cyclohexyl formate
An Application Note and Protocol for the Analysis of Cyclohexyl Formate (B1220265) by High-Performance Liquid Chromatography (HPLC)
Application Note
Introduction
Cyclohexyl formate is a carboxylic acid ester known for its characteristic cherry-like aroma, finding applications as a flavoring agent in the food and beverage industry and as a fragrance component.[1][2][3][4] Accurate and reliable analytical methods are essential for its quantification in raw materials, finished products, and for quality control purposes. While gas chromatography (GC) is a common technique for the analysis of volatile esters like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples in complex matrices or when derivatization is not desirable.
This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. Due to the compound's lack of a strong chromophore, this note explores the use of both Ultraviolet (UV) detection at low wavelengths and Refractive Index (RI) detection.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. Its low water solubility and non-polar nature make it well-suited for reversed-phase chromatography.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [1] |
| Boiling Point | 162-163 °C at 760 mmHg[1][5] |
| Solubility | Insoluble in water; soluble in acetic and formic acid.[1][3] |
| logP | ~2.1[1] |
Chromatographic Conditions
The developed method utilizes a C18 stationary phase to provide effective retention of the non-polar this compound. An isocratic mobile phase consisting of acetonitrile (B52724) and water offers a balance between adequate retention and reasonable analysis time. The choice of detector is critical for this analyte. Low-wavelength UV detection (e.g., 205-210 nm) can be employed, though sensitivity may be limited. For more universal detection, a Refractive Index (RI) detector is recommended.
A summary of the recommended chromatographic conditions is provided in Table 2.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 210 nm |
| RI Detector | Maintained at a stable temperature (e.g., 35 °C) |
Experimental Protocols
1. Reagents and Materials
-
This compound standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (B129727) (HPLC grade, for sample preparation)
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
3. Sample Preparation
The sample preparation method will vary depending on the matrix. A general protocol for a liquid sample is provided below.
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Add a small amount of methanol to dissolve the sample.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. HPLC Analysis Workflow
The logical workflow for the HPLC analysis is depicted in the following diagram.
References
Application Notes and Protocols: Cyclohexyl Formate as a Reaction Medium for Enzymatic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of cyclohexyl formate (B1220265) as a reaction medium for enzymatic catalysis. While direct literature on this specific application is limited, this document extrapolates from studies on enzymatic reactions in similar organic solvents, particularly for ester synthesis. The protocols provided are intended as a starting point for researchers to explore the utility of cyclohexyl formate in biocatalysis.
Introduction to this compound in Biocatalysis
This compound is a colorless liquid with a pleasant, fruity odor.[1][2][3] It is considered a potentially "green" solvent due to its synthesis from renewable resources and its favorable physicochemical properties. The use of organic solvents in enzymatic catalysis offers several advantages over aqueous media, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and easier product recovery.[4] this compound's properties suggest its suitability as a medium for various enzymatic transformations.
A key parameter in selecting an organic solvent for biocatalysis is its hydrophobicity, often expressed as the logarithm of the partition coefficient (log P).[5] Solvents with a log P value between 1.5 and 4.0 are generally considered optimal for lipase (B570770) activity. This compound has a log P of approximately 2.1, placing it within this favorable range.[1]
Physicochemical Properties of this compound and Related Solvents
The choice of solvent can significantly impact enzyme activity and stability. The table below summarizes the key physicochemical properties of this compound and other organic solvents that have been successfully used in enzymatic ester synthesis.
| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | log P | Water Solubility |
| This compound | C₇H₁₂O₂ | 128.17 | 162-163 | ~2.1 | Insoluble |
| n-Hexane | C₆H₁₄ | 86.18 | 69 | 3.9 | Insoluble |
| Toluene | C₇H₈ | 92.14 | 111 | 2.7 | Insoluble |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 83.5 | 1.5 | Slightly Soluble |
| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 3.4 | Insoluble |
Data compiled from various sources.[1][6]
Potential Applications in Enzymatic Catalysis
Based on studies of enzymatic reactions in other formate esters and solvents with similar properties, this compound is a promising medium for various lipase-catalyzed reactions, including:
-
Esterification: The synthesis of esters from an alcohol and a carboxylic acid. This is a widely studied application of lipases in organic media. Studies on the synthesis of octyl formate and phenethyl formate have demonstrated high conversion rates using immobilized lipases like Novozym 435.[6][7][8][9]
-
Transesterification: The exchange of the alcohol or acid moiety of an ester. This is another common application for lipases in non-aqueous media.
The use of immobilized enzymes, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B), is highly recommended for reactions in organic solvents to facilitate enzyme recovery and reuse.[6][10][11][12]
Experimental Protocols
The following protocols are generalized methodologies for lipase-catalyzed esterification in this compound. They are based on established procedures for similar reactions and should be optimized for specific substrates and desired outcomes.
4.1. General Workflow for Lipase-Catalyzed Esterification
Caption: General workflow for enzymatic esterification.
4.2. Protocol for Lipase-Catalyzed Synthesis of a Model Ester (e.g., Hexyl Laurate)
This protocol describes the synthesis of hexyl laurate from hexanol and lauric acid.
Materials:
-
Hexanol
-
Lauric Acid
-
This compound (anhydrous)
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
-
Analytical equipment (GC or HPLC)
Procedure:
-
Reactant Preparation: In a screw-capped flask, dissolve lauric acid (e.g., 0.1 M) and hexanol (e.g., 0.1 M) in a suitable volume of this compound.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20 g/L) to the reaction mixture. If desired, add activated molecular sieves to remove water produced during the reaction, which can improve conversion.
-
Incubation: Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-60°C). The optimal temperature will depend on the specific enzyme and substrates.[6]
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture (after stopping agitation and allowing the enzyme to settle) and analyze them by GC or HPLC to monitor the conversion of reactants to the ester product.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and dried for reuse.
-
Product Isolation: The product can be isolated from the reaction mixture by evaporation of the solvent. Further purification may be achieved by distillation or chromatography if necessary.
4.3. Lipase-Catalyzed Esterification Mechanism
The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate.
Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.
Data Presentation: Example of Reaction Optimization
The following table is a hypothetical example of how to present data from an experiment optimizing the enzyme concentration for an esterification reaction in this compound.
| Enzyme Concentration (g/L) | Reaction Time (h) | Conversion (%) |
| 5 | 24 | 65 |
| 10 | 24 | 85 |
| 15 | 24 | 95 |
| 20 | 24 | 96 |
| 25 | 24 | 96 |
This is example data for illustrative purposes.
Based on such data, a researcher could conclude the optimal enzyme concentration for this specific reaction under the tested conditions. Similar tables can be constructed for optimizing other parameters like temperature, substrate molar ratio, and reaction time.
Conclusion and Future Outlook
While direct experimental data is currently lacking, the physicochemical properties of this compound make it a promising candidate as a reaction medium for enzymatic catalysis, particularly for lipase-catalyzed ester synthesis. Its "green" characteristics further enhance its appeal for developing sustainable chemical processes. The protocols and information provided here offer a solid foundation for researchers to begin exploring the use of this compound in biocatalysis. Further studies are needed to fully characterize enzyme performance in this solvent and to expand its application to a wider range of enzymatic transformations.
References
- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-3402928) | 4351-54-6 [evitachem.com]
- 3. Showing Compound this compound (FDB003416) - FooDB [foodb.ca]
- 4. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. digital.csic.es [digital.csic.es]
- 12. researchgate.net [researchgate.net]
Application Notes: The Role of Cyclohexyl Formate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl formate (B1220265), a carboxylic acid ester, is recognized for its role as a versatile intermediate and reagent in organic synthesis.[1] While it has established applications in the flavor and fragrance industry, its utility in the production of agrochemicals is an area of growing interest. This document provides an overview of the potential applications of cyclohexyl formate in the synthesis of agrochemicals, focusing on its role as a formylating agent for the preparation of N-formylated precursors. Although direct, large-scale applications in the synthesis of specific commercial agrochemicals are not widely documented in publicly available literature, the principles of its reactivity suggest its utility in the synthesis of various active ingredients.
Formamides, which can be synthesized using formate esters like this compound, are crucial intermediates in the production of certain fungicides and other agricultural chemicals.[2] The formylation of amines is a key chemical transformation that introduces a formyl group (-CHO) into a molecule, often serving as a protective group or a building block for more complex heterocyclic structures found in many pesticides.[2]
Key Applications and Chemical Principles
The primary application of this compound in agrochemical synthesis is as a formylating agent . It can be used to N-formylate primary and secondary amines, yielding the corresponding formamides. This reaction is significant as the formamide (B127407) moiety is a key structural feature or precursor in various agrochemicals.
N-Formylation of Amines
The reaction of this compound with a primary or secondary amine results in the formation of an N-formylated amine (a formamide) and cyclohexanol (B46403) as a byproduct. This transamidation reaction is typically catalyzed by an acid or a base, or can proceed under thermal conditions.
General Reaction Scheme:
Data Presentation
The following table summarizes representative data for the N-formylation of various amine precursors that are relevant to agrochemical synthesis, using a generic formate ester as the formylating agent. These values are intended to provide an estimate of the potential efficacy of using this compound for such transformations.
| Entry | Amine Substrate (Agrochemical Precursor) | Product (N-Formyl Intermediate) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | N-Phenylformamide | 6 | 85-95 | >97 |
| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)formamide | 7 | 80-90 | >98 |
| 3 | Cyclohexylamine | N-Cyclohexylformamide | 4 | 90-98 | >99 |
| 4 | Benzylamine | N-Benzylformamide | 5 | 88-96 | >98 |
Experimental Protocols
This section provides a detailed, generalized methodology for the N-formylation of a primary amine using this compound. This protocol is a representative example and may require optimization for specific substrates.
Protocol 1: Synthesis of N-Arylformamide
Objective: To synthesize an N-arylformamide, a common precursor for various pesticides, using this compound.
Materials:
-
Aryl amine (e.g., Aniline)
-
This compound
-
Formic acid (catalyst, optional)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add the aryl amine (1.0 eq).
-
Add toluene to dissolve the amine (concentration typically 0.5-1.0 M).
-
Add this compound (1.2 - 1.5 eq) to the solution.
-
Optionally, add a catalytic amount of formic acid (0.05 - 0.1 eq).
-
Heat the reaction mixture to reflux using a heating mantle.
-
Monitor the progress of the reaction by observing the collection of the cyclohexanol/water azeotrope in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.
-
Remove the toluene and excess this compound under reduced pressure using a rotary evaporator.
-
The crude N-arylformamide can be purified by recrystallization or column chromatography if necessary.
Expected Outcome:
The corresponding N-arylformamide is expected to be obtained in good to excellent yield. The purity of the product should be assessed by techniques such as NMR spectroscopy and melting point determination.
Visualizations
Signaling Pathway (Conceptual)
While there isn't a biological signaling pathway directly involving this compound in agrochemical action, a conceptual diagram can illustrate its role in the synthesis of an active ingredient. The following diagram shows the logical relationship from starting materials to a hypothetical agrochemical.
Caption: Synthetic pathway from precursors to an agrochemical.
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the N-formylation of an amine using this compound.
Caption: A simplified workflow for the N-formylation experiment.
Conclusion
This compound presents itself as a viable, though not extensively documented, reagent for the N-formylation of amine precursors in the synthesis of agrochemicals. Its utility lies in its ability to act as a formyl group donor, a critical step in the synthesis of various pesticide and herbicide active ingredients. The provided protocols and conceptual diagrams serve as a foundational guide for researchers and scientists exploring the application of this compound in the development of new agrochemical entities. Further research and process optimization are necessary to establish its role in specific, large-scale agrochemical production.
References
Application Notes and Protocols: Solvent Effects of Cyclohexyl Formate on Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl formate (B1220265) is an ester that presents an interesting profile as a potential solvent for organic synthesis. Its physicochemical properties suggest it may offer unique advantages in controlling reaction kinetics and selectivity. This document provides a detailed overview of the anticipated solvent effects of cyclohexyl formate on various reaction types, along with comprehensive protocols for experimentally determining these effects. While specific quantitative kinetic data for reactions in this compound is not extensively available in the literature, this guide offers a predictive framework based on established principles of physical organic chemistry and provides the necessary tools for researchers to generate this data.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a solvent is crucial for predicting its influence on reaction kinetics. This compound is a colorless liquid with a pleasant, fruity odor.[1] Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Boiling Point | 162-163 °C @ 760 mmHg | [2] |
| Density | 1.052-1.060 g/cm³ | [2] |
| Refractive Index | 1.439-1.445 | [2] |
| Solubility | Insoluble in water; soluble in acetic and formic acid. | [2] |
| LogP | 2.100 | [2] |
Based on its structure, a formate ester of cyclohexanol, this compound can be classified as a polar aprotic solvent. The ester group provides polarity, while the absence of acidic protons means it cannot act as a hydrogen bond donor. This classification is key to predicting its effects on reaction kinetics.
Predicted Solvent Effects on Reaction Kinetics
The choice of solvent can significantly alter the rate and mechanism of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
Sₙ1 Reactions: These reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this charged species. Polar protic solvents are known to accelerate Sₙ1 reactions by stabilizing both the leaving group through hydrogen bonding and the carbocation intermediate through dipole-ion interactions.[3][4][5][6][7][8] As a polar aprotic solvent, this compound is expected to be less effective at stabilizing the carbocation intermediate and the leaving group compared to protic solvents like water or alcohols. Therefore, Sₙ1 reactions are predicted to be slower in this compound than in protic solvents of similar polarity.
Sₙ2 Reactions: These reactions involve a single, concerted step where the nucleophile attacks the substrate as the leaving group departs. The reaction rate is sensitive to the solvation of the nucleophile. Polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic center, thus slowing down the reaction.[3][6][9][10][11] Conversely, polar aprotic solvents, like this compound, are expected to solvate the accompanying cation of the nucleophile, leaving the anionic nucleophile relatively "naked" and more reactive.[3][10] This leads to a significant rate enhancement for Sₙ2 reactions. Therefore, this compound is predicted to be a favorable solvent for Sₙ2 reactions, particularly when using anionic nucleophiles.
Logical Relationship of Solvent Properties to Sₙ1/Sₙ2 Reaction Rates
Caption: Predicted influence of this compound on Sₙ1 and Sₙ2 pathways.
Diels-Alder Reactions
The Diels-Alder reaction is a concerted pericyclic reaction. The solvent can influence the rate of these reactions through various interactions, including solvophobic effects and stabilization of the transition state. Polar solvents often accelerate Diels-Alder reactions.[12] While the effect is most pronounced in highly polar and hydrogen-bonding solvents like water, polar aprotic solvents can also promote the reaction compared to nonpolar solvents. The increased rate is attributed to the stabilization of the polarizable transition state.[12][13][14][15][16] Therefore, this compound, as a polar aprotic solvent, is expected to be a more effective medium for Diels-Alder reactions than nonpolar solvents like hexane (B92381) or toluene.
Esterification Reactions
Esterification is typically an equilibrium-limited reaction. The solvent can affect the reaction rate by influencing the activity of the catalyst and the reactants. In acid-catalyzed esterifications, a polar solvent can help to stabilize the charged intermediates in the reaction mechanism. As an ester itself, this compound is a relatively non-reactive medium for many esterification reactions (where transesterification is not a concern or is the desired outcome). Its aprotic nature would not interfere with the catalytic activity of a strong acid catalyst. Furthermore, its relatively high boiling point could be advantageous for reactions requiring elevated temperatures to drive off water and shift the equilibrium towards the product.[14][17][18][19][20]
Experimental Protocols for Determining Solvent Effects
To quantitatively assess the solvent effects of this compound, the following general protocols can be adapted for specific reactions of interest. The primary methods for monitoring reaction kinetics include UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
General Experimental Workflow
Caption: General workflow for conducting kinetic studies in this compound.
Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable for reactions where at least one reactant or product has a distinct UV-Vis absorbance spectrum.[1][21][22][23][24][25]
Objective: To determine the rate constant of a reaction in this compound by monitoring the change in absorbance over time.
Materials and Equipment:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Reactants and catalyst
-
This compound (high purity)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation:
-
Prepare stock solutions of the reactants and catalyst in this compound at known concentrations.
-
Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored.
-
-
Reaction Setup:
-
Place a known volume of the reactant solution(s) in a quartz cuvette.
-
Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate to the desired reaction temperature.
-
-
Initiation and Data Collection:
-
Initiate the reaction by adding a small, known volume of the catalyst or the second reactant to the cuvette.
-
Quickly mix the solution (e.g., by gentle inversion with a cap or using a micro-stir bar).
-
Immediately begin recording the absorbance at λ_max at regular time intervals.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), for which a calibration curve may need to be generated.
-
Plot concentration versus time, ln(concentration) versus time, and 1/concentration versus time to determine the order of the reaction.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot (ln(k) vs. 1/T).
-
Protocol 2: Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions in situ, as it can simultaneously track the disappearance of reactants and the appearance of products.[26][27][28][29][30]
Objective: To determine the rate constant of a reaction in this compound by monitoring changes in the concentrations of reactants and products over time using ¹H NMR.
Materials and Equipment:
-
NMR Spectrometer
-
NMR tubes
-
Reactants and catalyst
-
Deuterated this compound (if available) or a suitable deuterated internal standard
-
Standard laboratory glassware
Procedure:
-
Preparation:
-
Prepare a reaction mixture containing the reactants, catalyst, and an internal standard in this compound directly in an NMR tube. The internal standard should be a compound that does not react and has a signal that does not overlap with reactant or product signals.
-
-
Reaction Setup and Initiation:
-
Acquire an initial ¹H NMR spectrum before the reaction is initiated to determine the initial concentrations relative to the internal standard.
-
Initiate the reaction (e.g., by adding the final component or by placing the NMR tube in a pre-heated NMR probe).
-
-
Data Collection:
-
Acquire ¹H NMR spectra at regular time intervals. Automated acquisition routines are available on most modern NMR spectrometers for kinetic studies.
-
-
Data Analysis:
-
Integrate the signals of the reactants and products relative to the integral of the internal standard in each spectrum.
-
Convert the relative integrals to concentrations.
-
Plot the concentration data as described in the UV-Vis protocol to determine the reaction order and rate constant.
-
Perform the experiment at various temperatures to calculate the activation energy.
-
Protocol 3: Kinetic Analysis using Gas Chromatography (GC)
GC is suitable for monitoring reactions with volatile components. Aliquots are taken from the reaction mixture at different times and analyzed.[31][32][33][34]
Objective: To determine the rate constant of a reaction in this compound by analyzing the composition of the reaction mixture over time using GC.
Materials and Equipment:
-
Gas Chromatograph with a suitable detector (e.g., FID) and column
-
Reaction vessel with temperature control and sampling port
-
Syringes for sampling
-
Reactants and catalyst
-
This compound (high purity)
-
Internal standard
-
Standard laboratory glassware
Procedure:
-
Preparation:
-
Develop a GC method capable of separating and quantifying the reactants, products, and an internal standard.
-
Prepare calibration curves for each component to be analyzed.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the reactants, this compound, and a known amount of an internal standard.
-
-
Initiation and Sampling:
-
Initiate the reaction.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
-
GC Analysis:
-
Inject the aliquot into the GC and record the chromatogram.
-
-
Data Analysis:
-
Use the calibration curves and the internal standard to determine the concentrations of the reactants and/or products in each aliquot.
-
Plot the concentration data as described in the previous protocols to determine the reaction order, rate constant, and activation energy.
-
Conclusion
This compound holds promise as a polar aprotic solvent for a variety of organic reactions. Based on its physicochemical properties, it is predicted to accelerate Sₙ2 reactions and provide a favorable environment for Diels-Alder and certain esterification reactions, while likely slowing down Sₙ1 reactions compared to protic solvents. The detailed experimental protocols provided herein offer a clear roadmap for researchers to quantitatively investigate these solvent effects and to explore the potential of this compound in optimizing reaction kinetics for applications in drug development and other areas of chemical synthesis.
References
- 1. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 2. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. Solution thermodynamics and kinetic solvent effects on a Diels-Alder reaction - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jptcp.com [jptcp.com]
- 21. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Virtual Labs [mas-iiith.vlabs.ac.in]
- 24. scribd.com [scribd.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 27. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 28. ekwan.github.io [ekwan.github.io]
- 29. researchgate.net [researchgate.net]
- 30. imserc.northwestern.edu [imserc.northwestern.edu]
- 31. researchgate.net [researchgate.net]
- 32. Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
- 34. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Cyclohexyl Formate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude cyclohexyl formate (B1220265). It is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude cyclohexyl formate, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Inadequate separation of components with close boiling points. | Switch from simple distillation to fractional distillation to increase the separation efficiency. Ensure the distillation column is adequately packed and insulated.[1] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column.[1] | |
| Incorrect temperature monitoring. | Ensure the thermometer is correctly placed at the head of the distillation apparatus to accurately measure the temperature of the vapor that is distilling. | |
| Low Yield of Purified Product | Incomplete reaction during synthesis. | To drive the Fischer esterification equilibrium towards the product, use an excess of one reactant or remove water as it forms.[2] |
| Product loss during aqueous workup. | Minimize the number of extraction and washing steps. Ensure complete phase separation to avoid discarding the organic layer containing the product. | |
| Decomposition of the ester during purification. | For thermally sensitive compounds, consider using vacuum distillation to lower the boiling point and reduce the risk of decomposition.[3][4] Flash chromatography is also a suitable alternative for thermally labile esters.[2] | |
| Formation of an Emulsion During Liquid-Liquid Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel for mixing instead of vigorous shaking.[5] |
| High concentration of impurities acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5] Diluting the mixture with more organic solvent can also be effective.[2] | |
| Poor Separation in Flash Chromatography | Inappropriate solvent system (eluent). | Select a solvent system where the desired this compound has an Rf value of approximately 0.2-0.3 on a TLC plate for optimal separation.[6] |
| Column is overloaded. | The amount of crude material loaded onto the column should be appropriate for the column size. A general rule is a silica (B1680970) gel to compound ratio of 30-50:1 by weight for easy separations.[7] | |
| The compound is unstable on silica gel. | Test the stability of this compound on a TLC plate. If it decomposes, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a base like triethylamine.[8] | |
| Product is Contaminated with Water | Incomplete drying of the organic layer. | After washing with brine, dry the organic layer over a suitable anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate until the drying agent no longer clumps together.[2] |
| Product Has a Lingering Acidic Odor | Residual formic acid or acid catalyst. | During the liquid-liquid extraction workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining acidic components.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most frequent impurities in crude this compound originate from the starting materials and byproducts of the synthesis reaction. These typically include:
-
Unreacted Starting Materials: Cyclohexanol (B46403) and formic acid (from Fischer esterification) or cyclohexene (B86901) and formic acid.[2][9]
-
Water: A primary byproduct of the esterification reaction.[2]
-
Acid Catalyst: If used, catalysts like sulfuric acid may be present.[2]
-
Side Products: Depending on the reaction conditions, other esters or oxidation products might be formed.[10]
Q2: What is the most effective method for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: Highly effective for separating this compound from impurities with different boiling points, such as residual cyclohexanol and water.[1] For heat-sensitive mixtures, vacuum distillation is recommended.[3][4]
-
Liquid-Liquid Extraction: An essential initial purification step to remove water-soluble impurities like formic acid, the acid catalyst, and excess cyclohexanol.[2][11]
-
Flash Column Chromatography: Useful for removing non-volatile impurities and compounds with similar boiling points but different polarities.[8][12]
Q3: How can I determine the purity of my this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is a common method for quantifying the purity of volatile compounds like esters.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for both identifying and quantifying impurities.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ester and identify impurities by comparing the spectra to a reference.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional group (C=O stretch) and the absence of impurities like carboxylic acids (broad O-H stretch).
Q4: What are the expected boiling points for the main components in a crude this compound mixture?
A4: The boiling points at atmospheric pressure are approximately:
-
This compound: 162-163 °C[15]
-
Cyclohexanol: 161.5 °C
-
Formic acid: 100.8 °C
-
Water: 100 °C
-
Cyclohexene: 83 °C
Due to the close boiling points of this compound and cyclohexanol, fractional distillation is necessary for effective separation.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound.
Table 1: Purity and Yield Data for Purification Techniques
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Yield (%) |
| Fractional Distillation | 85-90 | >98 | 70-85 |
| Liquid-Liquid Extraction | 70-85 | 85-95 | 85-95 |
| Flash Chromatography | 85-95 | >99 | 60-80 |
Note: These values are estimates and can vary depending on the specific reaction conditions and the efficiency of the purification process.
Table 2: Recommended Conditions for Purification Protocols
| Purification Method | Key Parameters |
| Fractional Distillation | Pressure: Atmospheric or under vacuum (e.g., 20 mmHg) to reduce boiling point. Temperature: Monitor the head temperature; collect the fraction distilling at the boiling point of this compound at the given pressure. |
| Liquid-Liquid Extraction | Organic Solvent: Diethyl ether or ethyl acetate. Washing Solutions: 1. Saturated sodium bicarbonate solution (to remove acid). 2. Water. 3. Saturated sodium chloride (brine) solution (to remove dissolved water). |
| Flash Chromatography | Stationary Phase: Silica gel (230-400 mesh). Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). A typical starting eluent system could be 95:5 hexane:ethyl acetate. |
Experimental Protocols
Liquid-Liquid Extraction Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of an organic solvent such as diethyl ether or ethyl acetate.
-
Add a saturated solution of sodium bicarbonate to neutralize any remaining formic acid or acid catalyst. Swirl gently and vent the funnel frequently to release any CO₂ gas produced. Continue adding the bicarbonate solution until no more gas evolves.
-
Separate the aqueous layer.
-
Wash the organic layer with an equal volume of water.
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the majority of dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and swirl. Let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound, which can then be further purified.[2]
Fractional Distillation
-
Set up a fractional distillation apparatus with a packed fractionating column (e.g., with Raschig rings or Vigreux indentations).
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect and discard any initial low-boiling fractions (e.g., residual extraction solvent, water, formic acid).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (162-163 °C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness.
Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Elute the column with the solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.[17]
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. longhope-evaporator.com [longhope-evaporator.com]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. orgsyn.org [orgsyn.org]
- 7. aidic.it [aidic.it]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liquid-liquid extraction [scioninstruments.com]
- 12. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Cyclohexyl Formate
Welcome to the technical support center for the synthesis of cyclohexyl formate (B1220265). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this esterification reaction. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your synthesis and minimize side reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is producing a significant amount of a volatile impurity with a characteristic odor. What is it and how can I prevent its formation?
A1: The most common volatile side product in the acid-catalyzed esterification of cyclohexanol (B46403) with formic acid is cyclohexene (B86901) . This occurs through the dehydration of the starting material, cyclohexanol, a reaction that is also catalyzed by acid.
Troubleshooting Dehydration:
-
Choice of Catalyst: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) are particularly effective at promoting dehydration. Consider using a milder acid catalyst or a solid acid catalyst which can sometimes offer higher selectivity for esterification over dehydration.
-
Reaction Temperature: Higher temperatures favor the elimination reaction (dehydration) over substitution (esterification). Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased dehydration. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the formation of the ester has plateaued.
-
Water Removal: While removing water drives the esterification equilibrium forward, the acidic conditions required can still promote dehydration. If using a Dean-Stark trap, ensure the reaction does not overheat.
Q2: I've noticed a high-boiling point impurity in my final product. What could it be?
A2: A likely high-boiling point impurity is dicyclohexyl ether . This is formed by the acid-catalyzed reaction between two molecules of cyclohexanol, with the elimination of water. A study by George Olah reported a 91% yield for this transformation using Nafion, a perfluorinated sulfonic acid ion-exchange resin, as the catalyst, indicating this can be a significant side reaction under certain conditions.[1]
Troubleshooting Ether Formation:
-
Control of Reactant Ratios: Using a molar excess of formic acid relative to cyclohexanol can help to favor the esterification reaction over the self-condensation of cyclohexanol.
-
Temperature Control: Similar to dehydration, ether formation is generally favored at higher temperatures. Careful temperature management is crucial.
Q3: My reaction yield is low, even after an extended reaction time. How can I improve the conversion to cyclohexyl formate?
A3: The Fischer esterification is a reversible reaction. To improve the yield of this compound, the equilibrium must be shifted towards the products.
Improving Ester Yield:
-
Use of Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often formic acid), will drive the equilibrium towards the formation of the ester.
-
Removal of Water: The formation of water as a byproduct means its removal will shift the equilibrium to the right. This can be achieved by:
-
Azeotropic Distillation: Using a solvent like toluene (B28343) or hexane (B92381) with a Dean-Stark trap to sequester the water as it is formed.
-
Dehydrating Agents: While less common for this specific reaction due to the reactivity of formic acid, in some esterifications, desiccants are used.
-
-
Reactive Distillation: This advanced technique combines reaction and distillation in a single apparatus. As the this compound is produced, it is continuously separated from the reactants, driving the reaction to completion. This method is particularly effective for the synthesis of this compound from cyclohexene and formic acid, achieving nearly complete conversion.
Reaction Pathways
The synthesis of this compound from cyclohexanol and formic acid involves a primary reaction pathway leading to the desired ester, as well as two common side reaction pathways resulting in the formation of cyclohexene and dicyclohexyl ether.
References
Improving yield and selectivity in cyclohexyl formate production
Welcome to the technical support center for the synthesis of cyclohexyl formate (B1220265). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answer frequently asked questions, and offer detailed experimental protocols to improve yield and selectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclohexyl formate?
A1: The main production methods for this compound are:
-
Esterification of cyclohexanol (B46403) with formic acid: This is a classic Fischer esterification reaction, typically catalyzed by a strong acid like sulfuric acid.[1]
-
Esterification of cyclohexene (B86901) with formic acid: This method involves the direct reaction of cyclohexene and formic acid, usually in the presence of an acid catalyst.[2] This process can also be part of an indirect hydration of cyclohexene to produce cyclohexanol, where this compound is an intermediate.[3]
-
Reactive Distillation: This technique combines the chemical reaction and separation of products in a single unit, which can drive the equilibrium towards the product and achieve high conversion rates.[2][3]
Q2: What is this compound used for?
A2: this compound is primarily used as a synthetic flavoring agent in the food and beverage industry due to its fruity, cherry-like odor.[1][4] It is found in products like beverages, candy, ice cream, and baked goods.[4] It also serves as an intermediate in organic synthesis, for example, in the production of cyclohexanol.[2]
Q3: What are the typical physical properties of this compound?
A3: this compound is a colorless liquid with a pleasant, fruity odor.[1][4] It is very slightly soluble in water but miscible with alcohols and oils.[1]
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 162.5 - 163 °C |
| Density | ~1.0 g/cm³ |
| Refractive Index | ~1.4430 |
(Data sourced from multiple references)
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields or poor selectivity during the synthesis of this compound.
Problem 1: Low yield or incomplete conversion in the esterification of cyclohexanol with formic acid.
-
Q: My reaction yield is low when reacting cyclohexanol with formic acid. What are the possible causes and solutions?
-
A: Low yields in this esterification are often due to equilibrium limitations, insufficient catalysis, or water formation.
-
Equilibrium: Fischer esterification is a reversible reaction. To drive the reaction towards the product, you can either use an excess of one reactant (usually the cheaper one, formic acid) or remove the water as it forms.[1]
-
Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid. If the catalyst is old or has absorbed moisture, its activity may be reduced.
-
Water Removal: Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. This will shift the equilibrium to favor the formation of this compound.
-
Reaction Time & Temperature: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion.[5][6]
-
-
Problem 2: Poor selectivity and formation of byproducts in the synthesis from cyclohexene.
-
Q: I am observing significant byproduct formation when synthesizing this compound from cyclohexene and formic acid. How can I improve selectivity?
-
A: Selectivity issues in this reaction often stem from the catalyst choice and reaction conditions, which can lead to side reactions like polymerization or the formation of other esters.
-
Catalyst Selection: The choice of catalyst is critical. While strong mineral acids can work, they can also promote side reactions. Heterogeneous solid acid catalysts, such as sulfonic acid-functionalized carbons or Amberlyst-15, can offer higher selectivity and easier separation.[3][7] For example, using a sulfonic acid-functionalized carbon catalyst at 140°C has been reported to achieve 97.3% selectivity to this compound.[7]
-
Temperature Control: Excessively high temperatures can lead to the degradation of reactants or products. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Molar Ratio of Reactants: The mole ratio of formic acid to cyclohexene can influence selectivity. An excess of formic acid can increase the conversion rate but may also lead to other reactions if not controlled properly.[3]
-
-
Problem 3: Difficulty in product purification.
-
Q: I am having trouble separating my this compound from unreacted starting materials and the acid catalyst. What is the recommended work-up procedure?
-
A: A standard work-up procedure involves neutralizing the acid catalyst, washing with water and brine, and then purifying by distillation.
-
Neutralization: After the reaction is complete, cool the mixture and carefully wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas.
-
Extraction & Washing: Extract the product with a suitable organic solvent like ether. Wash the organic layer thoroughly with water to remove any remaining formic acid or salts, followed by a wash with brine to help remove water.
-
Drying and Distillation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or molecular sieves. After filtering off the drying agent, the crude product can be purified by distillation.[8]
-
-
Data Summary of Catalytic Performance
The following table summarizes the performance of various catalysts used in the synthesis of cyclohexyl esters, providing a basis for comparison.
| Catalyst Type | Catalyst Example | Substrates | Reaction Temp. (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Solid Acid | Sulfonic Acid Functionalized Carbon | Cyclohexene and Formic Acid | 140 | 1 | 88.4 | 97.3 (to this compound) | [7] |
| Solid Acid | MIL-101(Cr)-SO₃H | Cyclohexene and Formic Acid | Not Specified | Not Specified | up to 63.97 | High | [2] |
| Solid Acid | Amberlyst-15 | Cyclohexene and Formic Acid | Not Specified | Not Specified | ~90 | Not Specified | [3] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis from Cyclohexanol and Formic Acid
This protocol describes a general method for the synthesis of this compound via Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol (1.0 eq) and concentrated formic acid (2.0-3.0 eq).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Caption: General workflow for this compound synthesis from cyclohexanol.
Protocol 2: Synthesis from Cyclohexene and Formic Acid using a Solid Acid Catalyst
This protocol outlines a method using a heterogeneous catalyst, which simplifies catalyst removal.
-
Catalyst Activation: If required, activate the solid acid catalyst (e.g., sulfonic acid-functionalized carbon) by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: In a suitable pressure vessel or a flask equipped for reflux, add the solid acid catalyst, cyclohexene (1.0 eq), and formic acid (e.g., 1.5-2.0 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 140°C) with vigorous stirring. Monitor the reaction's progress by taking aliquots and analyzing them via GC.[7]
-
Work-up: After the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Purification: Separate the catalyst from the reaction mixture by filtration. The filtrate, containing the product and unreacted starting materials, can then be purified by distillation.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Technical Support Center: Cyclohexyl Formate Storage and Stability
Welcome to the technical support center for cyclohexyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and decomposition of cyclohexyl formate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the ideal storage conditions for this compound to prevent decomposition?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation, refrigeration at 2-8°C is recommended. It is also crucial to store it away from heat, sparks, open flames, and other potential ignition sources.[1]
Q2: I've noticed a change in the odor of my stored this compound. What could be the cause?
A2: A change in odor, particularly the emergence of a sharp, acidic smell, is a likely indicator of hydrolysis. This compound can break down into cyclohexanol (B46403) and formic acid, the latter of which has a pungent odor.[2] This process is accelerated by the presence of water.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the container is tightly sealed and stored in a low-humidity environment.
-
Check for Contamination: Accidental introduction of water or acidic/basic impurities can catalyze decomposition.
-
Analytical Confirmation: If feasible, analyze a sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of cyclohexanol and formic acid.[3]
Q3: Can I store this compound in any type of container?
A3: It is recommended to store this compound in glass or tin-lined containers.[4] Ensure the container material is inert and does not leach impurities that could catalyze decomposition. Avoid plastics that may be susceptible to degradation by organic esters.
Q4: My experiment requires highly pure this compound, but I suspect some degradation has occurred. How can I confirm its purity?
A4: To confirm the purity of your this compound, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate this compound from its potential degradation products, allowing for quantification of purity.
Q5: Are there any additives I can use to prolong the shelf life of this compound?
A5: Yes, the addition of stabilizers can significantly inhibit decomposition. The primary degradation pathway is hydrolysis, so anti-hydrolysis agents are most effective.
-
Carbodiimides: Compounds like Bis(2,6-diisopropylphenyl)carbodiimide are effective hydrolysis stabilizers for esters.[5] They function by reacting with and scavenging any carboxylic acids that are formed, which can otherwise catalyze further hydrolysis.
-
Antioxidants: While hydrolysis is the main concern, oxidative degradation can also occur. Antioxidants such as hindered phenols (e.g., Butylated hydroxytoluene - BHT) can be added to mitigate this.[5]
Data Presentation: Storage Conditions and Stability
The following table summarizes recommended storage conditions and the impact of stabilizers. Please note that the degradation rates are illustrative and can vary based on the specific conditions and purity of the initial product.
| Parameter | Recommended Condition | Potential Issues | Mitigation Measures | Illustrative Degradation Rate (per month) |
| Temperature | 2-8°C | Increased rate of hydrolysis and potential for thermal decomposition at elevated temperatures. | Store in a refrigerator or a temperature-controlled environment. | < 0.1% at 4°C |
| Ambient (~25°C) | Moderate rate of hydrolysis, especially with moisture present. | Ensure the container is tightly sealed and stored in a dry place. | 0.5 - 1.0% | |
| Elevated (40°C) | Accelerated degradation, significantly shortening shelf life. | Avoid storage at high temperatures. | > 5% | |
| Humidity | < 40% RH | Low risk of hydrolysis. | Store in a desiccator or a dry cabinet. | Minimal |
| > 60% RH | Increased risk of hydrolysis due to moisture ingress. | Use tightly sealed containers with a desiccant if necessary. | Can significantly increase with temperature | |
| Stabilizers | None | Susceptible to hydrolysis and oxidation over time. | N/A | As above |
| Carbodiimide (e.g., 0.5% w/w) | - | Can be added to the bulk material for long-term storage. | Significantly reduced hydrolysis rate | |
| Antioxidant (e.g., 0.1% BHT) | - | Effective in preventing oxidative degradation. | Reduced formation of oxidative byproducts |
Experimental Protocols: Assessing this compound Stability
This protocol outlines a method for conducting an accelerated stability study of this compound to evaluate its degradation under various conditions.
Objective: To determine the rate of decomposition of this compound under elevated temperature and humidity conditions, and to assess the efficacy of a stabilizer.
Materials:
-
This compound (high purity)
-
Deionized water
-
Stabilizer (e.g., Bis(2,6-diisopropylphenyl)carbodiimide)
-
GC-grade solvents (e.g., hexane, ethanol)
-
Environmental chambers capable of maintaining specific temperature and humidity levels
-
Sealed glass vials
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare three sets of samples in sealed glass vials:
-
Set A (Control): Pure this compound.
-
Set B (Hydrolysis Challenge): this compound with a known, small amount of added deionized water (e.g., 0.1% w/w).
-
Set C (Stabilized): this compound with the chosen stabilizer (e.g., 0.5% w/w carbodiimide) and added deionized water (0.1% w/w).
-
-
-
Storage Conditions:
-
Place vials from each set into environmental chambers under the following conditions:
-
Condition 1: 25°C / 60% RH (Real-time control)
-
Condition 2: 40°C / 75% RH (Accelerated)
-
Condition 3: 50°C / 75% RH (Highly Accelerated)
-
-
-
Time Points for Analysis:
-
Withdraw one vial from each set and condition at the following time points: 0, 1, 2, 4, and 8 weeks.
-
-
Analytical Method (GC-FID):
-
Column: A suitable capillary column for separating this compound, cyclohexanol, and formic acid (or its derivative if derivatization is used).
-
Injection: Inject a diluted sample (e.g., in hexane) into the GC.
-
Temperature Program: Develop a temperature gradient that provides good separation of the components of interest.
-
Quantification: Use an internal or external standard method to quantify the concentration of this compound and its degradation products at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for all conditions.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Use the Arrhenius equation to predict the shelf life at normal storage conditions based on the accelerated data.[6][7]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected this compound decomposition.
Caption: Factors influencing the stability and decomposition of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4351-54-6 [chemicalbook.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Accelerated aging studies ASTM F1980-07 | Micro-Serve [micro-serve.nl]
- 7. westpak.com [westpak.com]
Troubleshooting peak tailing in GC analysis of cyclohexyl formate
Technical Support Center: Gas Chromatography (GC) Analysis
Topic: Troubleshooting Peak Tailing in GC Analysis of Cyclohexyl Formate (B1220265)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of cyclohexyl formate. The information is presented in a clear question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in GC analysis?
A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2] For quantitative analysis to be accurate and reproducible, tailing should be minimized.[2]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: this compound, as an ester, may exhibit some polar characteristics. Peak tailing for such compounds in GC is often caused by a combination of factors, primarily stemming from unwanted interactions with active sites within the GC system or sub-optimal chromatographic conditions.[3] The most common causes include:
-
Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, the column itself, or the detector.[1][4] These active sites, often exposed silanol (B1196071) groups or metallic contaminants, can lead to undesirable adsorption of polar analytes.[1]
-
Column Issues: Contamination of the column with non-volatile residues from previous injections or degradation of the stationary phase can create active sites and cause peak tailing.[1][5] Oxygen in the carrier gas can also degrade certain stationary phases.[5]
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes in the flow path, leading to peak tailing.[1][4][6][7]
-
Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can lead to condensation and band broadening.[1] A low split ratio in a split injection might not provide a high enough flow rate for an efficient sample introduction.[8]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[9][10]
-
Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[8][11]
Q3: How can I systematically troubleshoot peak tailing in my this compound analysis?
A3: A systematic approach, starting with the simplest and most common fixes, is the most effective way to diagnose and resolve peak tailing. A recommended workflow is to first check for issues with the GC inlet, then move to the column, and finally review the method parameters.
Troubleshooting Guides
Guide 1: Addressing Active Sites and Contamination in the GC Inlet
Active sites in the GC inlet are a frequent cause of peak tailing for polar compounds.[1] The inlet liner and septum are common sources of contamination and activity.
Q: My this compound peak has suddenly started tailing. Where should I start?
A: Begin with basic inlet maintenance. The inlet is the most common source of problems when a previously good separation starts to degrade.[4]
Troubleshooting Steps:
-
Replace the Septum and Liner: The septum can shed particles into the liner, and the liner can become contaminated with non-volatile residues, creating active sites.[1] Regularly replacing these components is crucial. For polar analytes like esters, using a deactivated liner is recommended to minimize interactions.[1][2]
-
Clean the Injector: If replacing the liner and septum doesn't resolve the issue, the injector body itself may be contaminated. Follow the manufacturer's instructions for cleaning the injector.
Guide 2: Investigating the GC Column
If inlet maintenance does not solve the peak tailing, the issue may lie with the column.
Q: I've performed inlet maintenance, but the peak tailing persists. What's the next step?
A: The problem is likely related to the column itself. This could be due to contamination at the head of the column or improper installation.
Troubleshooting Steps:
-
Trim the Column: The front section of the column can accumulate non-volatile contaminants from the sample matrix.[5] Trimming 10-20 cm from the front of the column can often resolve the issue.[2]
-
Check Column Installation: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height in the inlet and detector.[2][6][7] An improper cut can create turbulence, and incorrect positioning can lead to dead volumes, both of which cause peak tailing.[4][6][7]
-
Condition the Column: If the column has been exposed to oxygen or has been sitting unused, reconditioning it according to the manufacturer's instructions can help. Generally, this involves heating the column for 1-2 hours at a temperature slightly above the final method temperature, but below the column's maximum isothermal temperature limit.[12]
Guide 3: Optimizing GC Method Parameters
If both inlet and column issues have been ruled out, the GC method parameters may need adjustment.
Q: After checking the inlet and column, I still see peak tailing. What method parameters should I investigate?
A: Sub-optimal GC method parameters can lead to poor peak shape.
Troubleshooting Steps:
-
Increase Inlet Temperature: An inlet temperature that is too low can result in the slow or incomplete vaporization of the analyte, leading to peak tailing.[1]
-
Adjust the Temperature Ramp Rate: A temperature ramp that is too slow can also cause band broadening.[1]
-
Check for Cold Spots: Ensure that all heated zones, such as the transfer line to the detector, are at appropriate temperatures to prevent condensation of the analyte.[1]
-
Evaluate the Split Ratio: For split injections, a very low split ratio might not provide a high enough flow rate to efficiently transfer the sample to the column. A minimum of 20 mL/minute of total flow through the inlet is a good starting point.[8]
Summary of Troubleshooting Steps
| Potential Cause | Recommended Solution(s) |
| Inlet Contamination | Replace the inlet liner, septum, and O-ring.[8] Consider using a deactivated liner with glass wool.[1][4] |
| Column Contamination | Trim 10-20 cm from the front of the column.[2] If the problem persists, the column may need to be replaced. |
| Improper Column Installation | Re-cut the column ensuring a clean, 90-degree cut.[2][6] Re-install the column at the correct height in the inlet and detector.[2][4] |
| Active Sites in the System | Use deactivated liners and columns.[1][2] In some cases, injecting a high-concentration standard of an active compound can help passivate the system.[4] |
| Sub-optimal Method Parameters | Increase the inlet temperature.[1] Optimize the oven temperature program.[1] Check for and eliminate any cold spots in the flow path.[1] Adjust the split ratio.[8] |
| Sample Overload | Dilute the sample.[9] Reduce the injection volume.[11] |
| Solvent Polarity Mismatch | Ensure the sample solvent is compatible with the stationary phase.[8] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol outlines the general steps for replacing the septum and liner in a standard GC inlet. Always refer to your specific instrument manual for detailed instructions.
Materials:
-
New, deactivated inlet liner appropriate for your application
-
New septum
-
Clean forceps
-
Appropriate wrenches or tools for your GC model
Procedure:
-
Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., below 50 °C) and wait for it to cool down.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.
-
Remove the Liner: Carefully remove the inlet liner using clean forceps. Note the orientation of the liner.
-
Install the New Liner: Insert a new, deactivated liner in the same orientation as the one you removed. Ensure any O-rings are correctly seated.
-
Reassemble the Inlet: Reassemble the inlet components in the reverse order of disassembly.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut and any other fittings that were loosened.
-
Heat the Inlet: Set the inlet to the desired operating temperature.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 12. scioninstruments.com [scioninstruments.com]
Technical Support Center: Removal of Water from Cyclohexyl Formate
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for effectively removing water impurities from cyclohexyl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from cyclohexyl formate? A1: Water can act as an unwanted nucleophile in many sensitive organic reactions, leading to side product formation, reduced yields, and catalyst deactivation. For esters like this compound, residual water can cause hydrolysis, breaking the ester down into cyclohexanol (B46403) and formic acid, especially under acidic or basic conditions or at elevated temperatures.[1] Ensuring the solvent is anhydrous is crucial for reaction reproducibility and purity of the final product.
Q2: What is the most effective method for drying this compound? A2: The best method depends on the required level of dryness.
-
For general applications where trace amounts of water are acceptable (>50 ppm), using anhydrous inorganic salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) is sufficient, fast, and economical.[2][3]
-
For anhydrous conditions required in moisture-sensitive reactions (<50 ppm), activated molecular sieves (typically 3Å or 4Å) are the method of choice due to their high efficiency in trapping water molecules to achieve very low water content.[4][5][6]
Q3: Are all drying agents safe to use with this compound? A3: No. This compound is an ester and can be susceptible to hydrolysis. It is important to use neutral drying agents.
-
Safe: Anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), calcium sulfate (CaSO₄/Drierite), and molecular sieves are generally safe and compatible.[7]
-
Use with Caution: Calcium chloride (CaCl₂) can sometimes form adducts with esters and should be used with caution.[7][8][9]
-
Avoid: Strongly basic agents like calcium oxide (CaO) or potassium hydroxide (B78521) (KOH), and strongly acidic agents like phosphorus pentoxide (P₂O₅) unless you are certain they will not catalyze the degradation of your ester.[8]
Q4: How can I confirm that the this compound is dry? A4: There are two levels of confirmation:
-
Visual Indication: When using a salt like anhydrous MgSO₄, the initial powder is fine and free-flowing. As it absorbs water, it forms clumps. You can assume the bulk of the water is removed when newly added drying agent no longer clumps and swirls freely in the solvent.[3]
-
Quantitative Analysis: For precise measurement of water content, Karl Fischer (KF) titration is the industry-standard method.[10][11][12] This technique is highly sensitive and specific for water, capable of detecting levels in the parts-per-million (ppm) range.[6][13]
Q5: What are molecular sieves and how should they be handled? A5: Molecular sieves are crystalline metal aluminosilicates with a uniform network of pores that selectively adsorb small molecules like water.[14] Commercially available sieves are often saturated with atmospheric moisture and must be activated before use.[5][14] Activation involves heating them under vacuum to drive off the adsorbed water, typically at 180-200 °C under vacuum for 8-12 hours or at higher temperatures ( >300 °C) at atmospheric pressure.[4][5] Once activated, they should be cooled and stored in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The drying agent continues to clump together no matter how much I add. | 1. High initial water content: The solvent is very wet. 2. Saturated drying agent: The agent has absorbed its maximum capacity of water. | 1. If a separate aqueous layer is visible, first separate it using a separatory funnel. "Wash" the organic layer with a saturated brine (NaCl) solution to remove the bulk of the dissolved water before adding the drying agent.[2] 2. Filter or decant the solvent from the clumped agent and add a fresh portion of the drying agent. |
| My this compound is still wet after treatment (confirmed by KF titration). | 1. Inactive drying agent: The agent was not fresh or, in the case of molecular sieves, not properly activated.[15] 2. Insufficient contact time: The agent was not left in contact with the solvent long enough. 3. Atmospheric exposure: The solvent was exposed to air after drying, reabsorbing moisture. | 1. Use a freshly opened container of anhydrous salt or activate your molecular sieves immediately before use.[4][5] 2. Increase the contact time. While MgSO₄ is fast, Na₂SO₄ is slower and may require 30 minutes or more.[16] Molecular sieves may require several hours to overnight for optimal drying.[5] 3. Handle the dried solvent under an inert atmosphere (e.g., nitrogen or argon) and store it over activated sieves in a sealed container. |
| The yield or purity of my product decreased after the drying step. | Ester hydrolysis: The drying agent used was acidic or basic, or the process involved excessive heat, causing the this compound to decompose.[1] | Ensure you are using a neutral drying agent like MgSO₄, Na₂SO₄, or molecular sieves. Avoid heating the solvent in the presence of the drying agent unless distillation is the intended next step and compatibility has been verified. |
Data Presentation: Comparison of Drying Agents
The following table summarizes the properties of common drying agents suitable for this compound. Efficiency data is based on typical results for organic solvents.[6]
| Drying Agent | Typical Final Water Content | Speed | Capacity | Compatibility Notes for Esters |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~100-250 ppm | Slow | High | Generally safe and neutral; good for preliminary drying of very wet solutions.[16] |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~50-100 ppm | Fast | High | Generally safe; slightly acidic but suitable for most esters. Very effective.[2][17] |
| Anhydrous Calcium Sulfate (CaSO₄) | ~50 ppm | Very Fast | Low | Generally safe and neutral, but its low capacity means it is best for nearly dry solvents.[7][8] |
| Activated 4Å Molecular Sieves | <10 ppm | Medium | High | Excellent for achieving anhydrous conditions; must be activated before use.[4][5][6] |
Experimental Protocols
Protocol 1: General Drying with Anhydrous Magnesium Sulfate (MgSO₄)
-
Place the "wet" this compound in a dry Erlenmeyer flask equipped with a magnetic stir bar or stopper.
-
Add a small amount of anhydrous MgSO₄ powder (e.g., 1-2 grams per 100 mL of solvent) using a spatula.[2]
-
Swirl or stir the flask. Observe the drying agent. If it clumps together at the bottom, it is actively absorbing water.[3]
-
Continue adding small portions of MgSO₄ until some of the powder remains free-flowing and suspended in the solvent when swirled. This indicates that all the water has been absorbed.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.[16]
-
Separate the dried this compound from the MgSO₄ by decanting the liquid into a clean, dry storage bottle or by gravity filtration.
Protocol 2: High-Efficiency Drying with 4Å Molecular Sieves
Part A: Activating the Molecular Sieves
-
Place the required amount of 4Å molecular sieve beads into a Schlenk flask.
-
Heat the flask to 180-200 °C in a sand bath or heating mantle while applying a high vacuum (e.g., using a Schlenk line) for at least 8 hours or overnight.[4]
-
Allow the flask to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon).
-
The activated sieves are now ready for use and must be handled under anhydrous conditions.
Part B: Drying the this compound
-
Add the activated 4Å molecular sieves to a bottle of this compound (a loading of 5-10% w/v is typical, e.g., 5-10 g per 100 mL).[5]
-
Seal the bottle under an inert atmosphere and allow it to stand for at least 24 hours to achieve very low water content.[5]
-
The solvent can be stored over the sieves. When needed, carefully decant or transfer the dry solvent via cannula, ensuring it is not exposed to the atmosphere.
Workflow Visualization
The following diagram illustrates a logical workflow for selecting the appropriate drying method for this compound based on the initial state of the solvent and the desired final purity.
Caption: Decision workflow for drying this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. moodle2.units.it [moodle2.units.it]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to dry molecular sieves? [remotecat.blogspot.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. One Part of Chemistry: Drying agent [1chemistry.blogspot.com]
Addressing phase separation issues with cyclohexyl formate in biphasic systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing phase separation issues when using cyclohexyl formate (B1220265) in biphasic systems.
Frequently Asked Questions (FAQs)
Q1: What is cyclohexyl formate and what are its primary applications in a laboratory setting?
This compound is a carboxylic acid ester known for its pleasant, fruity odor.[1][2][3] In laboratory and industrial settings, it is used as a synthetic flavoring agent, a solvent for organic reactions, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5]
Q2: What are the key physical and chemical properties of this compound relevant to its use in biphasic systems?
Understanding the properties of this compound is crucial for its effective use in biphasic systems. It is a colorless liquid that is insoluble in water but soluble in organic solvents like ether, alcohol, acetic acid, and formic acid.[1][2][4] Its density is slightly less than water, which is a key consideration for identifying the layers in a biphasic system.
Q3: Why am I observing a single phase when I mix this compound with an aqueous solution?
While this compound has limited solubility in water, the presence of co-solvents or certain solutes in your aqueous phase might increase its miscibility, leading to the formation of a single phase.[4] Ensure that the volume ratios are appropriate and that no significant amounts of mutually soluble solvents are present.
Q4: Can temperature affect the phase separation of this compound in a biphasic system?
Troubleshooting Guide for Phase Separation Issues
This guide provides a systematic approach to resolving common phase separation problems encountered when using this compound in biphasic systems.
Issue 1: Emulsion Formation at the Interface
An emulsion is a common issue where the two immiscible liquids form a stable mixture, preventing a clean separation.
Initial Steps:
-
Patience is Key: Allow the mixture to stand undisturbed for a significant period (from 30 minutes to several hours). Gravity alone can sometimes break an emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[8] This can facilitate extraction without introducing the high energy that leads to emulsion formation.
If the emulsion persists, try the following advanced techniques:
-
"Salting Out": Add a saturated sodium chloride solution (brine) to the mixture.[8][9] This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic components and help break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.[8]
-
Filtration: Passing the mixture through a plug of glass wool or a phase separation filter paper can help to coalesce the droplets of the dispersed phase.[8]
-
Temperature Modification: Gently warming the separatory funnel in a heating oven may help to break the emulsion.[9] Ensure the stopper is removed to prevent pressure buildup.
Issue 2: Poor or Slow Phase Separation
This can occur when the densities of the two phases are very similar or if there are surfactants or particulate matter present.
-
Identify the Layers: To determine which layer is aqueous and which is organic, add a small amount of water. The layer that increases in volume is the aqueous phase.[10]
-
Adjusting Density:
-
If the organic phase is this compound, adding a denser, water-immiscible solvent (like a small amount of dichloromethane, if compatible with your experiment) can increase the overall density of the organic layer.
-
Adding brine to the aqueous layer will increase its density.
-
-
Filtration: If solid particles are suspected to be stabilizing the interface, filter the entire mixture before attempting the separation again.
Issue 3: Inaccurate Layer Separation
Losing a portion of your desired layer or carrying over some of the unwanted layer can impact yield and purity.
-
Proper Technique: When draining the layers from a separatory funnel, allow the interface to approach the stopcock slowly. Drain the lower layer completely, and then, for optimal separation, pour the upper layer out from the top of the funnel to avoid contamination from any residual lower layer in the stopcock.[10]
-
Back Extraction: To recover any lost product from the undesired phase, you can perform a "back extraction" by adding fresh solvent of the desired phase to the separated unwanted phase and repeating the extraction process.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [11] |
| Molecular Weight | 128.17 g/mol | [2] |
| Density | 0.98 g/cm³ | [1][11] |
| Boiling Point | 162-163 °C @ 760 mmHg | [2] |
| Flash Point | 53.3 °C | [1][11] |
| Water Solubility | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in ether and alcohol | [4] |
Experimental Protocols
Standard Protocol for Liquid-Liquid Extraction using this compound
This protocol outlines a general procedure for extracting a compound from an aqueous phase into this compound.
Materials:
-
Separatory funnel of appropriate size
-
Beakers or Erlenmeyer flasks for collecting the separated phases
-
This compound (organic phase)
-
Aqueous solution containing the compound of interest
-
Ring stand and clamp
Procedure:
-
Preparation:
-
Ensure the stopcock of the separatory funnel is closed and place it securely in a ring clamp.
-
Add the aqueous solution containing the compound to be extracted into the funnel.
-
Carefully add the this compound to the separatory funnel. The total volume should not exceed two-thirds of the funnel's capacity.
-
-
Extraction:
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel.
-
Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.
-
Gently swirl or rock the funnel for 1-2 minutes to allow for partitioning of the compound between the two phases. Avoid vigorous shaking to prevent emulsion formation.[8]
-
Periodically vent the funnel during this process.
-
-
Phase Separation:
-
Return the funnel to the ring stand and remove the stopper.
-
Allow the layers to fully separate. A distinct interface should be visible.
-
Carefully open the stopcock and drain the lower (denser) layer into a clean collection flask.
-
Drain the upper (less dense) layer by pouring it out from the top of the funnel into a separate flask.
-
-
Drying and Recovery (for the organic phase):
-
If the extracted compound is in the this compound phase, it may contain small amounts of dissolved water. Add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Swirl the flask and allow it to stand for 5-10 minutes.
-
Filter or decant the dried organic phase to remove the drying agent.
-
The solute can then be recovered by evaporating the solvent.
-
Visualizations
Caption: Troubleshooting workflow for phase separation issues.
Caption: General experimental workflow for biphasic extraction.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4351-54-6 [chemicalbook.com]
- 4. Buy this compound (EVT-3402928) | 4351-54-6 [evitachem.com]
- 5. This compound | 4351-54-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. This compound | 4351-54-6 [chemnet.com]
Technical Support Center: Scaling Up Cyclohexyl Formate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of cyclohexyl formate (B1220265), providing essential guidance for scaling up production from the laboratory to a pilot plant. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclohexyl formate?
A1: The main synthesis routes for this compound are:
-
Fischer Esterification: This is a common method involving the reaction of cyclohexanol (B46403) with formic acid, typically in the presence of an acid catalyst like sulfuric acid. The reaction is reversible, so water removal is crucial to drive the equilibrium towards the product.
-
Esterification of Cyclohexene (B86901): This method uses cyclohexene and formic acid as reactants, often with a solid acid catalyst.[1]
-
Enzymatic Synthesis: Lipases, such as Novozym 435, can be used as biocatalysts for the esterification of cyclohexanol and formic acid.[2][3] This method offers high selectivity and milder reaction conditions but may be more expensive.
Q2: What are the critical safety precautions when handling the chemicals involved in this compound synthesis?
A2: this compound and its reactants require careful handling due to their hazardous properties. Key safety precautions include:
-
Flammability: this compound is a flammable liquid and vapor.[4][5][6] All ignition sources must be eliminated from the work area, and explosion-proof equipment should be used.[4][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[4][5]
-
Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors.[4][7][8]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][7]
Q3: How does the choice of catalyst affect the synthesis of this compound?
A3: The catalyst plays a crucial role in the reaction rate and selectivity.
-
Homogeneous Acid Catalysts (e.g., Sulfuric Acid): These are effective and inexpensive but can lead to corrosion issues and may require neutralization and removal during product purification, which can generate significant waste.
-
Heterogeneous Acid Catalysts (e.g., MIL-101(Cr)-SO₃H, Zeolites): These catalysts are solid and can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. This is a significant advantage in larger-scale production.
-
Enzymatic Catalysts (e.g., Lipases): Enzymes offer high selectivity under mild conditions, which can minimize the formation of byproducts. However, they can be more expensive and may have specific operational requirements, such as temperature and pH control.
Q4: What are the main challenges when scaling up this compound synthesis from a lab to a pilot plant?
A4: The primary challenges in scaling up include:
-
Heat Transfer: Esterification reactions are often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more difficult. This can lead to temperature gradients and potential runaway reactions.
-
Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is more challenging than in a small flask. Poor mixing can result in localized concentration and temperature differences, affecting reaction rate, yield, and byproduct formation.
-
Byproduct Formation and Purification: Side reactions may become more significant at a larger scale. The purification method used in the lab (e.g., simple distillation) may not be efficient or scalable for pilot plant production, requiring more advanced techniques.
-
Process Control: Maintaining precise control over parameters like temperature, pressure, and reactant addition rates is more complex in a larger, more automated pilot plant environment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: The reaction may not have reached equilibrium or completion. | - Increase Reaction Time: Monitor the reaction progress using techniques like GC or HPLC and continue until the desired conversion is achieved.- Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Find the optimal temperature that balances rate and selectivity.- Improve Water Removal: In Fischer esterification, inefficient water removal will limit the conversion. Ensure your water removal system (e.g., Dean-Stark trap) is functioning correctly. |
| Catalyst Deactivation or Insufficient Loading: The catalyst may have lost activity or the amount used may be insufficient for the larger scale. | - Increase Catalyst Loading: Gradually increase the catalyst amount and monitor the effect on the reaction rate and yield.- Use Fresh Catalyst: Ensure the catalyst is active and has not been deactivated by impurities or improper storage.- Check for Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst. Ensure high-purity starting materials. | |
| Formation of Impurities/Byproducts | High Reaction Temperature: Elevated temperatures can promote side reactions such as dehydration of cyclohexanol or decomposition of formic acid. | - Lower Reaction Temperature: Operate at the lowest effective temperature to minimize side reactions.- Improve Temperature Control: Ensure the reactor's cooling system can effectively manage the reaction exotherm and maintain a stable temperature. |
| Incorrect Stoichiometry: An excess of one reactant can lead to specific side reactions. | - Adjust Molar Ratio: Carefully control the molar ratio of cyclohexanol (or cyclohexene) to formic acid. | |
| Difficulties in Product Purification | Presence of Close-Boiling Impurities: Byproducts with boiling points close to this compound can make separation by distillation challenging. | - Optimize Reaction Conditions: Adjust temperature, catalyst, and stoichiometry to minimize the formation of these impurities.- Use Fractional Distillation: Employ a distillation column with sufficient theoretical plates for better separation.- Consider Alternative Purification Methods: Techniques like liquid-liquid extraction or chromatography may be necessary if distillation is ineffective. |
| Emulsion Formation during Workup: The presence of unreacted starting materials or byproducts can lead to the formation of stable emulsions during aqueous washing steps. | - Adjust pH: Carefully adjust the pH of the aqueous phase to break the emulsion.- Add Brine: Washing with a saturated sodium chloride solution can help break emulsions.- Use a Centrifuge: For persistent emulsions, centrifugation can aid in phase separation. | |
| Slow Reaction Rate at Pilot Scale | Mass Transfer Limitations: Inefficient mixing can lead to a lower reaction rate as the reactants are not in sufficient contact. | - Increase Agitation Speed: A higher stirrer speed can improve mixing and mass transfer.- Optimize Impeller Design: The type and position of the impeller can significantly impact mixing efficiency. Consider using a different impeller design if necessary.- Use a Baffled Reactor: Baffles can improve mixing by preventing the formation of a vortex. |
| Heat Transfer Limitations: If the reaction is endothermic or requires a specific temperature to proceed, poor heat transfer can slow down the reaction. | - Improve Heat Transfer: Ensure the reactor's heating system is adequate for the larger volume. Check for fouling on the heat transfer surfaces. |
Data Presentation
The following table provides an illustrative comparison of typical parameters for the synthesis of this compound at the laboratory and pilot plant scales. Note: This data is for illustrative purposes and actual values will depend on the specific equipment and process conditions.
| Parameter | Laboratory Scale (1 L Reactor) | Pilot Plant Scale (100 L Reactor) |
| Reactants | Cyclohexanol: 1 molFormic Acid: 1.2 mol | Cyclohexanol: 100 molFormic Acid: 120 mol |
| Catalyst (Sulfuric Acid) | 0.02 mol | 2 mol |
| Solvent (Toluene) | 500 mL | 50 L |
| Temperature | 110-120 °C | 110-120 °C (with careful monitoring of exotherm) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Agitation Speed | 300-400 RPM (magnetic stirrer) | 100-200 RPM (mechanical overhead stirrer) |
| Water Removal | Dean-Stark trap | Side-stream distillation or pervaporation membrane |
| Typical Yield | 85-95% | 80-90% |
| Purity (before purification) | ~90% | ~85-90% |
Experimental Protocols
Laboratory Scale Synthesis of this compound (Fischer Esterification)
Materials:
-
Cyclohexanol
-
Formic acid (98-100%)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
1 L round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a 1 L round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
To the flask, add cyclohexanol (1 mol), formic acid (1.2 mol), and toluene (500 mL).
-
Slowly add concentrated sulfuric acid (0.02 mol) to the mixture while stirring.
-
Heat the mixture to reflux (approximately 110-120 °C).
-
Collect the water that azeotropes with toluene in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the crude this compound by vacuum distillation.
Pilot Plant Scale Synthesis of this compound: Key Considerations
Equipment:
-
100 L glass-lined or stainless steel reactor equipped with a mechanical overhead stirrer, baffles, a heating/cooling jacket, a temperature probe, and a pressure gauge.
-
A system for water removal (e.g., a side-stream distillation unit or a pervaporation membrane).
-
Pumps for controlled addition of reactants.
-
A quench system for emergency shutdown.
-
A fractional distillation column for purification.
Procedure Outline:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with cyclohexanol and toluene. Begin agitation.
-
Catalyst Addition: Slowly and carefully add the sulfuric acid catalyst. Monitor for any initial exotherm.
-
Controlled Addition of Formic Acid: Heat the reactor contents to the desired starting temperature. Begin the controlled addition of formic acid at a rate that allows the cooling system to maintain the set temperature.
-
Reaction and Water Removal: Maintain the reaction at the target temperature and continuously remove water using the installed system. Monitor the reaction progress by taking samples for analysis.
-
Workup: Once the reaction is complete, cool the reactor contents. The workup procedure (neutralization, washing) will be similar to the lab scale but will involve larger volumes and may require longer phase separation times.
-
Purification: Transfer the crude product to a fractional distillation unit for purification under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for scaling up this compound synthesis.
Caption: Fischer esterification pathway for this compound synthesis.
Caption: Troubleshooting flowchart for low yield in pilot-scale synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational Fluid Dynamics Modelling of Fixed-Bed Reactors Using Particle-Resolved Approach [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation in Reactions Involving Cyclohexyl Formate
Welcome to the technical support center for reactions involving cyclohexyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the minimization of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for cyclohexyl formate?
A1: this compound is primarily synthesized through two main routes:
-
Esterification of Cyclohexanol (B46403) with Formic Acid: This is a classic Fischer esterification reaction where cyclohexanol is reacted with formic acid in the presence of an acid catalyst.
-
Esterification of Cyclohexene (B86901) with Formic Acid: This method involves the direct addition of formic acid to cyclohexene, also catalyzed by an acid. This route is a key step in the indirect hydration of cyclohexene to produce cyclohexanol.[1]
Q2: What is the most common byproduct when synthesizing this compound from cyclohexanol, and how can I minimize it?
A2: The most common and significant byproduct is dicyclohexyl ether . It is formed through the acid-catalyzed dehydration of two cyclohexanol molecules.
To minimize the formation of dicyclohexyl ether, consider the following:
-
Temperature Control: Avoid excessively high reaction temperatures, as higher temperatures favor the dehydration reaction leading to ether formation.
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher catalyst concentrations can increase the rate of the competing dehydration reaction.
-
Reaction Time: Monitor the reaction progress and stop it once the formation of this compound has maximized to prevent further side reactions.
-
Water Removal: While the esterification itself produces water, removing it from the reaction mixture can shift the equilibrium towards the product. However, for the dehydration reaction, the presence of some water can be inhibitory. The balance is key.
Q3: What are the potential byproducts when using cyclohexene as a starting material?
A3: The esterification of cyclohexene with formic acid is generally a highly selective reaction.[2][3] However, potential byproducts can include:
-
Unreacted Starting Materials: Cyclohexene and formic acid may remain in the final mixture.
-
Cyclohexanol and Water: These can be present as byproducts due to the decomposition of formic acid, especially at temperatures above 60°C.[4]
-
Cyclohexene Dimers and Polymers: Under certain acidic conditions, cyclohexene can undergo dimerization or polymerization.
Q4: Which starting material is better for minimizing byproducts: cyclohexanol or cyclohexene?
A4: The esterification of cyclohexene with formic acid generally offers higher selectivity towards this compound compared to the esterification of cyclohexanol.[2][3] The formation of dicyclohexyl ether is a significant issue in the cyclohexanol route, which is absent when starting with cyclohexene. However, the cyclohexene route requires careful control of reaction conditions to prevent decomposition of formic acid and potential side reactions of the alkene.
Q5: How can I purify this compound from the reaction mixture?
A5: Purification can typically be achieved through distillation . Due to the different boiling points of this compound, unreacted starting materials, and byproducts like dicyclohexyl ether, fractional distillation can be an effective separation method. For reactions involving solid catalysts, simple filtration is the first step. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove any remaining acid catalyst and unreacted formic acid.
Troubleshooting Guides
Problem 1: Low yield of this compound when using cyclohexanol.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time or slightly increase the reaction temperature. Ensure efficient mixing. |
| Equilibrium limitation | Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product. Alternatively, use an excess of one reactant (usually the less expensive one). |
| Significant dicyclohexyl ether formation | Lower the reaction temperature. Reduce the concentration of the acid catalyst. |
| Loss during workup | Ensure proper phase separation if performing an aqueous wash. Minimize losses during distillation by using an efficient distillation column and appropriate vacuum. |
Problem 2: Presence of a high-boiling impurity in the product from the cyclohexanol route.
This is very likely dicyclohexyl ether .
| Troubleshooting Step | Action |
| Confirmation | Characterize the impurity using techniques like GC-MS or NMR. |
| Optimization | Refer to the recommendations in FAQ 2 to minimize its formation in future reactions. This includes lowering the reaction temperature and reducing the catalyst loading. |
| Purification | Perform careful fractional distillation to separate the this compound from the higher-boiling dicyclohexyl ether. |
Problem 3: Low conversion of cyclohexene.
| Possible Cause | Suggested Solution |
| Insufficient catalyst activity | Ensure the catalyst is active and not poisoned. For solid catalysts, ensure proper activation and surface area. Consider a different, more active catalyst. |
| Suboptimal reaction temperature | Increase the temperature, but be mindful of the decomposition of formic acid above 60°C. A balance must be struck. |
| Poor mixing | If using a heterogeneous catalyst, ensure efficient stirring to overcome mass transfer limitations. |
| Incorrect molar ratio of reactants | Optimize the molar ratio of formic acid to cyclohexene. A molar excess of formic acid can increase the conversion of cyclohexene. |
Data Presentation
Table 1: Influence of Catalyst and Reaction Conditions on the Esterification of Cyclohexene with Formic Acid
| Catalyst | Molar Ratio (Formic Acid:Cyclohexene) | Temperature (°C) | Conversion of Cyclohexene (%) | Selectivity for this compound (%) | Reference |
| MIL-101(Cr)-SO₃H (HCl-mineralized) | 3:1 | 90 | ~64 | >97 | [2][3] |
| Peanut shell-derived CSA | 3:1 | 140 | 88.4 | 97.3 | |
| Amberlyst-15 (in reactive distillation) | 2.19:1 | Variable | ~90 | Not specified | [4] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound from Cyclohexene using a Solid Acid Catalyst
This protocol is based on achieving high selectivity as reported in the literature.
Materials:
-
Cyclohexene
-
Formic Acid
-
Solid acid catalyst (e.g., Amberlyst-15, or a specialized catalyst like MIL-101(Cr)-SO₃H)
-
Anhydrous solvent (e.g., toluene)
-
Biphenyl (internal standard for GC analysis)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solid acid catalyst (e.g., 6 mol% relative to cyclohexene).
-
Add cyclohexene and formic acid in a 1:3 molar ratio.
-
Add the solvent and the internal standard.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove excess formic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: Reaction pathways for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Enhancing the Stability of Cyclohexyl Formate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexyl formate (B1220265). The information provided is designed to help address common stability challenges encountered during experiments in acidic or basic media.
Frequently Asked Questions (FAQs)
Q1: My cyclohexyl formate solution appears to be degrading. What are the likely degradation products?
A1: this compound is an ester and is susceptible to hydrolysis, especially in the presence of acid or base. The primary degradation products are cyclohexanol (B46403) and formic acid.[1] This reaction is reversible under acidic conditions and essentially irreversible under basic conditions.
Q2: Why is my this compound degrading faster in a basic solution compared to an acidic one?
A2: Ester hydrolysis is often faster in basic (alkaline) conditions. This is because the hydroxide (B78521) ion (OH⁻) is a better nucleophile than water (H₂O). In basic hydrolysis, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to a rapid and irreversible breakdown to cyclohexanol and the formate salt.[2][3] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[2][4]
Q3: Can I use a buffer to improve the stability of my this compound solution?
A3: Yes, using a buffer is a highly effective strategy to maintain a stable pH and, consequently, enhance the stability of this compound.[5][6] By controlling the pH, you can minimize both acid- and base-catalyzed hydrolysis. For many esters, a pH range of 5 to 7 provides excellent long-term stability at room temperature.[7]
Q4: Are there any chemical additives that can prevent the degradation of this compound?
A4: Several types of chemical stabilizers can be employed to prevent ester hydrolysis. These include:
-
Antioxidants: Compounds like phenolic compounds can inhibit oxidation, which can sometimes trigger hydrolysis.
-
Chelating Agents: Agents such as EDTA can bind metal ions that may catalyze hydrolysis.
-
Carbodiimides: These compounds can react with any carboxylic acid formed, preventing the reversible reaction and stabilizing the ester.
Q5: How does temperature affect the stability of this compound?
A5: Generally, higher temperatures accelerate the rate of chemical reactions, including ester hydrolysis. To enhance the stability of this compound, it is advisable to store solutions at lower temperatures, such as in a refrigerator (2-8 °C), when not in use.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in the experimental medium. | The pH of the medium is too acidic or too basic, leading to accelerated hydrolysis. | Use a suitable buffer system to maintain the pH in a stable range, ideally between pH 5 and 7. Verify the pH of your solution before and during the experiment. |
| Precipitate formation in the solution over time. | Degradation to cyclohexanol and formic acid, which may have different solubilities in your medium. | Ensure the solubility of the degradation products in your experimental medium. If insolubility is an issue, consider modifying the solvent system or using a lower concentration of this compound. |
| Inconsistent experimental results between batches. | Variation in the pH of the media between batches, or exposure to different temperatures or light conditions. | Standardize the preparation of your solutions, including rigorous pH control with a calibrated pH meter and the use of buffers. Maintain consistent temperature and light exposure for all experiments. |
| Low yield in reactions where this compound is a reactant. | Degradation of the starting material before or during the reaction. | Prepare fresh solutions of this compound before each experiment. If the reaction is lengthy, monitor the stability of this compound under the reaction conditions (pH, temperature, solvent). |
Quantitative Data on Cyclohexyl Ester Stability
| pH | Temperature | Estimated Half-life of Cyclohexyl Acetate (B1210297) | Reference |
| 7 | 25°C | 7.3 years | [8] |
| 8 | 25°C | 270 days | [8] |
Disclaimer: This data is for cyclohexyl acetate and should be used as an estimate for the stability of this compound. Actual degradation rates for this compound may vary. It is recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Buffer Optimization for Enhancing this compound Stability
Objective: To determine the optimal buffer and pH for stabilizing this compound in an aqueous solution.
Materials:
-
This compound
-
Phosphate buffer solutions (0.1 M) at pH 5.0, 6.0, and 7.0
-
Acetate buffer solutions (0.1 M) at pH 4.0 and 5.0
-
Tris buffer solutions (0.1 M) at pH 8.0 and 9.0
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Preparation of Test Solutions: For each buffer, prepare a test solution by adding a small volume of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the amount of organic solvent is minimal to avoid affecting the buffer's properties.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration of this compound.
-
Incubation: Store the remaining test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each test solution and analyze by HPLC to quantify the remaining this compound.
-
Data Analysis: For each buffer condition, plot the concentration of this compound versus time. Calculate the degradation rate constant and the half-life (t₁/₂) of this compound at each pH. The optimal buffer and pH will be the one that shows the slowest degradation rate.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method to quantify this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol). The gradient should be optimized to separate this compound, cyclohexanol, and formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically low UV, e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
Analyze the stressed samples by the developed HPLC method to confirm that the degradation products are well-separated from the parent compound.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Caption: Workflow for buffer optimization to enhance ester stability.
References
- 1. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. web.viu.ca [web.viu.ca]
- 7. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Drying for Cyclohexyl Formate Applications
This guide provides researchers, scientists, and drug development professionals with best practices for drying solvents intended for use with cyclohexyl formate (B1220265). Given that cyclohexyl formate is an ester, it is susceptible to hydrolysis and other reactions, making the use of properly dried, inert solvents critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to use anhydrous (dry) solvents with this compound?
The presence of water can lead to the hydrolysis of this compound back to cyclohexanol (B46403) and formic acid, especially under acidic or basic conditions. This side reaction can lower the yield of your desired product and introduce impurities into the reaction mixture. For reactions that are highly sensitive to water, such as those involving Grignard reagents or other organometallics, residual moisture can completely quench the reaction.[1][2]
Q2: What are the most suitable drying agents for solvents that will be used with an ester like this compound?
The best choices are neutral and non-reactive drying agents to avoid degrading the ester.
-
Activated 3Å Molecular Sieves: This is the most highly recommended method. 3Å sieves have a pore size that effectively traps small water molecules while excluding larger solvent and substrate molecules.[3][4] They are highly efficient and can reduce water content to the low ppm range.[3][5][6]
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are good general-purpose, neutral drying agents. Magnesium sulfate is a faster and more efficient drying agent than sodium sulfate.[7][8] They are suitable for pre-drying or for less moisture-sensitive applications.
-
Activated Alumina (B75360) (Neutral): Passing a solvent through a column of activated neutral alumina is a rapid and effective method for removing water.[3][6]
Q3: Are there any drying agents I should avoid when working with this compound?
Yes. Due to the reactivity of the ester functional group, you should avoid:
-
Basic Drying Agents: Agents like potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or calcium oxide (CaO) can catalyze the hydrolysis (saponification) of the ester.[9][10]
-
Acidic Drying Agents: Phosphorus pentoxide (P₄O₁₀) is a highly effective but strongly acidic drying agent that can catalyze ester hydrolysis or other side reactions.[2][11]
-
Reactive Hydrides and Metals: Calcium hydride (CaH₂) can react with esters, especially at elevated temperatures. Sodium metal (Na) is also too reactive and should be avoided.[1][2]
-
Anhydrous Calcium Chloride (CaCl₂): This agent can form adducts with esters and other oxygen-containing compounds and is therefore not recommended.[12]
Q4: How can I be certain my solvent is sufficiently dry for a highly sensitive reaction?
Visual inspection (i.e., the drying agent no longer clumping) is only a qualitative measure. For quantitative and reliable results, Karl Fischer titration is the gold standard for determining the precise water content (in ppm) of an organic solvent.[3][13] For some solvents like THF, a sodium-benzophenone still produces a deep blue color indicating anhydrous conditions, but this method involves highly reactive materials and is now often replaced by safer methods like activated molecular sieves or solvent purification systems.[9][11][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or formation of cyclohexanol/formic acid byproducts. | 1. Residual Water: The solvent was not sufficiently dry, causing hydrolysis of the this compound. 2. Drying Agent Reactivity: An inappropriate (e.g., basic or acidic) drying agent was used, which catalyzed the degradation of the ester.[10][12] | 1. Verify Dryness: Use Karl Fischer titration to confirm water content is within acceptable limits for your reaction. 2. Re-dry Solvent: Follow the detailed protocol for drying with activated 3Å molecular sieves. 3. Confirm Agent Compatibility: Ensure you are using a neutral drying agent such as 3Å molecular sieves or anhydrous MgSO₄. |
| The solvent appears cloudy after adding the drying agent. | The solvent has a very high initial water content, exceeding the capacity of the initial amount of drying agent added. | Add the drying agent in portions, swirling between additions, until the newly added agent no longer clumps and remains free-flowing.[15][16] For very wet solvents, perform a pre-drying step with anhydrous sodium sulfate before definitive drying with molecular sieves. |
| Reaction fails despite using a brand-new bottle of molecular sieves. | New molecular sieves are not necessarily "active." They are often saturated with atmospheric moisture from manufacturing and storage and must be activated before use.[4][14] | Activate the molecular sieves according to the protocol provided below (heating under vacuum) before adding them to the solvent. |
Data Presentation: Efficiency of Common Drying Methods
The following table summarizes the residual water content in common solvents after treatment with various drying agents. Data is adapted from a study by Williams and Lawton (2010).[3] This allows for a direct comparison of the effectiveness of different methods.
| Solvent | Drying Agent | Loading (% m/v) | Time (h) | Residual Water (ppm) |
| THF | None ("Wet") | - | - | 215.1 |
| 3Å Molecular Sieves | 20% | 72 | < 5 | |
| Neutral Alumina | Column Pass | - | 6.7 | |
| Sodium/Benzophenone | Reflux | 4 | 43.4 | |
| Dichloromethane | None ("Wet") | - | - | 65.2 |
| 3Å Molecular Sieves | 10% | 72 | < 1 | |
| Activated Silica | Column Pass | - | 3.0 | |
| Calcium Hydride (CaH₂) | Reflux | 24 | 13.1 | |
| Acetonitrile | None ("Wet") | - | - | 1145.2 |
| 3Å Molecular Sieves | 10% | 72 | 5.4 | |
| Neutral Alumina | Column Pass | - | 10.5 | |
| Phosphorus Pentoxide (P₄O₁₀) | 5% | 24 | 9.0 | |
| Toluene | None ("Wet") | - | - | 132.6 |
| 3Å Molecular Sieves | 10% | 72 | < 5 | |
| Neutral Alumina | Column Pass | - | < 5 |
Experimental Protocols
Protocol 1: Activation of 3Å Molecular Sieves
-
Place the required amount of 3Å molecular sieve beads into a round-bottom flask or Schlenk flask.
-
Heat the flask to 200-300°C using a heating mantle. For best results, perform this step under high vacuum (dynamic vacuum) for at least 12 hours.[17][18] This process removes the water adsorbed within the sieve pores.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
The activated sieves should be used immediately or stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.
Protocol 2: Drying Solvent with Activated Molecular Sieves
-
To a bottle of solvent, add the activated 3Å molecular sieves. A loading of 5-10% mass/volume is typically sufficient (e.g., 25-50 g of sieves for 500 mL of solvent).[14] For achieving very low water content (<10 ppm), a higher loading of 20% may be used.[3][6]
-
Seal the container and allow it to stand for at least 48-72 hours.[3][6] Occasional swirling can facilitate the drying process.
-
The dry solvent can be carefully decanted or drawn off with a syringe for use in your reaction. Store the dried solvent over the sieves to maintain its anhydrous state.
Visualized Workflows
Caption: Decision workflow for selecting a compatible drying agent.
Caption: General experimental workflow for drying solvents.
References
- 1. delloyd.50megs.com [delloyd.50megs.com]
- 2. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rubingroup.org [rubingroup.org]
- 7. How To [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. static1.squarespace.com [static1.squarespace.com]
Navigating Material Selection for Cyclohexyl Formate Synthesis: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of cyclohexyl formate (B1220265) with common reactor materials. The information is presented in a question-and-answer format to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a reactor material for processes involving cyclohexyl formate?
A1: The primary consideration is the potential for the ester to hydrolyze, especially in the presence of moisture, to form cyclohexanol (B46403) and formic acid. Formic acid is known to be corrosive to certain metals. Therefore, material selection must account for the compatibility with not only this compound itself but also its potential degradation products. Temperature and pressure of the reaction are also critical factors that can influence material compatibility.
Q2: Is stainless steel a suitable material for a reactor used with this compound?
A2: While stainless steel is a common material for reactors, its compatibility with this compound is not straightforward. The primary concern is the potential for corrosion due to the presence of formic acid, which can form from the hydrolysis of this compound. The corrosivity (B1173158) of formic acid towards stainless steel is dependent on its concentration and the temperature of the system. For instance, 304 stainless steel may show susceptibility to corrosion in the presence of formic acid, particularly at elevated temperatures.[1] Therefore, while stainless steel might be acceptable for short-duration, low-temperature applications with anhydrous this compound, careful monitoring for corrosion is essential. For prolonged or high-temperature processes, more resistant alloys or alternative materials should be considered.
Q3: How does glass as a reactor material hold up against this compound?
A3: Borosilicate glass is an excellent choice for handling this compound and its potential hydrolysis products.[2] Glass is chemically inert to most organic compounds and acids, including formic acid, across a wide range of temperatures.[2][3][4] This inertness prevents contamination of the product and ensures the integrity of the reactor.[3] For laboratory-scale and pilot-plant operations where product purity is critical, glass-lined reactors are often the preferred choice.
Q4: What is the compatibility of common elastomers like Viton® and Kalrez® with this compound?
A4: Caution should be exercised when using elastomers with this compound. Viton® (a fluoroelastomer) is generally not recommended for use with low molecular weight esters, such as ethyl acetate, as they can cause swelling and degradation of the material.[5][6][7] Given that this compound is an ester, it is likely to have a similar effect on Viton®. Kalrez® (a perfluoroelastomer) offers broader chemical resistance than Viton® and may be a more suitable option, though specific testing is recommended.[7][8][9][10][11] Compatibility charts for "formates" indicate that Kalrez® generally has good resistance.[12]
Q5: Are high-performance polymers like PEEK and PTFE suitable for components in a this compound reactor system?
A5: Yes, PEEK (Polyetheretherketone) and PTFE (Polytetrafluoroethylene) are generally excellent choices for components such as seals, gaskets, and tubing in a this compound reactor system. Both materials exhibit broad chemical resistance to a wide range of organic compounds, including esters. PEEK is known for its excellent mechanical strength and stability at high temperatures. PTFE is highly inert and resistant to most chemicals, making it a very safe choice for applications where purity is important.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of metallic reactor components | Corrosion of the metal by formic acid, a potential hydrolysis product of this compound. | 1. Immediately halt the experiment if safe to do so. 2. Analyze a sample of the reaction mixture for the presence of formic acid. 3. Inspect the reactor material for signs of pitting or etching. 4. Consider switching to a more corrosion-resistant material such as glass, glass-lined steel, or a more resistant alloy. |
| Swelling or failure of elastomeric seals (e.g., O-rings) | Chemical attack and swelling of the elastomer by this compound. | 1. Replace the failed seal with a new one of a different, more resistant material (e.g., Kalrez® or PTFE). 2. Consult a chemical compatibility chart for elastomers with esters. 3. Perform immersion testing of the candidate seal material in this compound at the intended operating temperature. |
| Contamination of the final product with unknown impurities | Leaching of components from an incompatible reactor material or seal. | 1. Analyze the impurities to identify their origin. 2. Review the compatibility of all wetted parts of the reactor system with this compound. 3. Switch to a more inert material such as glass, glass-lined steel, or PTFE for all components in contact with the process fluid. |
Data Presentation: Compatibility Summary
The following table summarizes the general compatibility of various reactor materials with this compound, based on data for similar chemical compounds (esters and formates). It is crucial to note that this information is for guidance only and should be confirmed with specific testing for your application.
| Material | Compatibility Rating | Key Considerations |
| Metals | ||
| Stainless Steel (304, 316) | Fair to Good | Risk of corrosion from formic acid, especially at elevated temperatures.[1] |
| Glass | ||
| Borosilicate Glass / Glass-Lined Steel | Excellent | Highly inert to organic esters and acids.[2][3][4] |
| Polymers | ||
| PEEK | Excellent | High chemical resistance and mechanical strength. |
| PTFE | Excellent | Extremely inert to a wide range of chemicals. |
| Elastomers | ||
| Viton® (FKM) | Poor to Fair | Prone to swelling and degradation by esters.[5][6][7] |
| Kalrez® (FFKM) | Good to Excellent | Offers superior chemical resistance compared to Viton®.[7][8][9][10][11] |
Experimental Protocols
Methodology for Chemical Compatibility Testing (Based on ASTM D543)
This protocol outlines a general procedure for assessing the compatibility of a material with this compound.
1. Specimen Preparation:
- Prepare at least three test specimens of the material to be evaluated.
- Clean the specimens with a non-reactive solvent and dry them thoroughly.
- Measure and record the initial weight, dimensions (length, width, thickness), and any relevant physical properties (e.g., hardness, tensile strength) of each specimen.
2. Immersion Test:
- Place each specimen in a separate, sealed container made of a known inert material (e.g., glass).
- Add a sufficient volume of this compound to completely immerse the specimens.
- Store the containers at the intended operating temperature of your experiment for a predetermined duration (e.g., 24 hours, 7 days, or longer).
- Include a control set of specimens immersed in a reference fluid known not to affect the material.
3. Post-Immersion Analysis:
- After the immersion period, carefully remove the specimens from the this compound.
- Clean the specimens with a non-reactive solvent to remove any residual this compound and dry them.
- Measure and record the final weight and dimensions of each specimen.
- Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.
- Re-measure the physical properties that were initially recorded and compare them to the baseline values.
- Analyze the this compound for any leached substances from the test specimens.
4. Data Interpretation:
- Calculate the percentage change in weight and dimensions.
- Quantify the change in physical properties.
- A significant change in any of these parameters indicates incompatibility.
Mandatory Visualization
References
- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. balseal.com [balseal.com]
- 4. dymseal.com [dymseal.com]
- 5. parrinst.com [parrinst.com]
- 6. themetalcompany.co.nz [themetalcompany.co.nz]
- 7. kelco.com.au [kelco.com.au]
- 8. First letter A Chemicals Compatibility Chart with elastomers [pspglobal.com]
- 9. zeusinc.com [zeusinc.com]
- 10. calpaclab.com [calpaclab.com]
- 11. graco.com [graco.com]
- 12. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
Validation & Comparative
A Comparative Guide to Cyclohexyl Formate and Other Formate Esters as Solvents for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and overall process efficiency. Formate (B1220265) esters, a class of volatile organic compounds, are increasingly being explored as versatile solvents. This guide provides a detailed comparison of cyclohexyl formate against other common formate esters—methyl formate, ethyl formate, and butyl formate—to assist researchers in making informed decisions for their specific applications.
Physical and Chemical Properties: A Tabular Comparison
The fundamental physical and chemical properties of a solvent are primary indicators of its suitability for a given application. The following table summarizes key properties of this compound and its counterparts.
| Property | This compound | Methyl Formate | Ethyl Formate | n-Butyl Formate |
| Molecular Formula | C₇H₁₂O₂ | C₂H₄O₂ | C₃H₆O₂ | C₅H₁₀O₂ |
| Molecular Weight ( g/mol ) | 128.17 | 60.05 | 74.08 | 102.13 |
| Boiling Point (°C) | 162-163[1] | 32[2] | 52-54[3] | 106-107[4] |
| Melting Point (°C) | 72.6-73.8[5] | -100[2] | -80[3] | -91.5[6] |
| Density (g/mL @ 20°C) | ~1.052-1.060[1] | ~0.97[2] | ~0.921[3] | ~0.892[4] |
| Flash Point (°C) | 48.9[4] | -19[2] | -19 | 13.9[6] |
| Water Solubility | Insoluble[1] | 30 g/100 mL[2] | 11.8 g/100 mL[3] | Slightly soluble[4] |
Key Observations:
-
Boiling Point and Volatility: this compound exhibits a significantly higher boiling point compared to the other formate esters. This lower volatility can be advantageous in processes requiring elevated temperatures, reducing solvent loss and improving reaction control. Conversely, the lower boiling points of methyl, ethyl, and butyl formate make them easier to remove post-reaction.
-
Solubility: this compound's insolubility in water contrasts with the partial solubility of the smaller formate esters. This property is crucial for applications involving biphasic systems or where water contamination is a concern.
-
Density: this compound is denser than water, while the other formates are less dense. This difference can be leveraged in extraction and separation processes.
Experimental Protocol: Evaluating Solvent Performance in a Model Reaction
To provide a framework for comparative analysis, a general experimental protocol for evaluating solvent performance in a representative organic reaction, such as an esterification or a nucleophilic substitution, is outlined below.
Objective: To compare the effect of this compound, methyl formate, ethyl formate, and butyl formate on the reaction rate and yield of a model chemical transformation.
Materials:
-
Reactant A
-
Reactant B
-
Catalyst (if required)
-
This compound (solvent)
-
Methyl formate (solvent)
-
Ethyl formate (solvent)
-
n-Butyl formate (solvent)
-
Internal standard for GC/HPLC analysis
-
Quenching agent
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, heating mantles, etc.)
-
Analytical instrumentation (GC or HPLC)
Procedure:
-
Reaction Setup: In four separate, identical round-bottom flasks, charge Reactant A, Reactant B, and the catalyst (if applicable) in equimolar amounts.
-
Solvent Addition: To each flask, add an equal volume of one of the four formate ester solvents to achieve a predetermined concentration of reactants.
-
Reaction Initiation: Place the flasks in a pre-heated oil bath or heating mantle set to the desired reaction temperature. Ensure efficient stirring is initiated simultaneously in all flasks.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding a suitable quenching agent. Prepare the sample for analysis by diluting it with a known volume of a suitable solvent containing an internal standard.
-
Analysis: Analyze the prepared samples by GC or HPLC to determine the concentration of reactants and products.
-
Data Analysis: Plot the concentration of the product versus time for each solvent. Calculate the initial reaction rate and the final reaction yield for each solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of formate esters as solvents.
Caption: Workflow for Comparing Formate Ester Solvent Performance.
Logical Relationship in Solvent Selection
The selection of an appropriate solvent involves a multi-faceted decision-making process. The following diagram illustrates the logical relationships between key solvent properties and their implications for pharmaceutical process development.
Caption: Key Factors in Solvent Selection for Drug Development.
Conclusion
The selection of a formate ester as a solvent requires careful consideration of its physical and chemical properties in the context of the specific application. This compound, with its high boiling point and water insolubility, presents a valuable alternative to more volatile and water-miscible formate esters, particularly in high-temperature reactions and processes where phase separation is critical. In contrast, methyl, ethyl, and butyl formate offer advantages in terms of ease of removal and potentially different solubility profiles for certain substrates.
It is imperative for researchers to conduct comparative experimental evaluations, such as the one outlined in this guide, to determine the optimal solvent for their synthetic needs. By systematically assessing reaction kinetics, yields, and downstream processing implications, the most efficient and effective solvent can be identified, contributing to the successful development of robust and scalable pharmaceutical manufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development for performance testing of carbon capture solvents using monoethanolamine (MEA) as a benchmark solvent under post-combustion capture conditions | NPL Publications [eprintspublications.npl.co.uk]
- 4. This compound, 4351-54-6 [thegoodscentscompany.com]
- 5. Design of Experiments for Dynamic Test Runs in Solvent-Based CO2 Capture Pilot Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cyclohexyl Formate: A Potential Green Alternative to Traditional Solvents in Key Organic Reactions?
An Objective Comparison and Guide for Researchers
In the ongoing pursuit of greener and more sustainable chemical processes, the selection of reaction solvents is of paramount importance. While traditional solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are mainstays in the synthesis of pharmaceuticals and fine chemicals, their environmental and health profiles necessitate the exploration of safer alternatives. This guide provides a comparative overview of cyclohexyl formate (B1220265) against these conventional solvents, focusing on its potential efficacy in several critical reaction classes: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, amide bond formation, and Grignard reactions.
Disclaimer: To date, there is a notable absence of published literature directly evaluating the performance of cyclohexyl formate as a solvent in the aforementioned synthetic transformations. The following comparison is therefore based on an analysis of the physicochemical properties of this compound and draws parallels with established green solvent alternatives. The experimental data presented is illustrative, based on typical results for emerging green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), to provide a framework for how this compound could be evaluated.
Physicochemical Property Comparison
A solvent's performance is intrinsically linked to its physical and chemical properties. Here, we compare this compound to common traditional solvents.
| Property | This compound | Toluene | THF | DMF |
| Formula | C₇H₁₂O₂ | C₇H₈ | C₄H₈O | C₃H₇NO |
| Molecular Weight ( g/mol ) | 128.17 | 92.14 | 72.11 | 73.09 |
| Boiling Point (°C) | 162-163[1] | 111 | 66 | 153 |
| Melting Point (°C) | -72.6[2] | -95 | -108.4 | -61 |
| Density (g/cm³) | ~0.98[2] | 0.867 | 0.889 | 0.944 |
| Flash Point (°C) | 53.3[2] | 4 | -14 | 58 |
| Water Solubility | Insoluble[2] | Insoluble | Miscible | Miscible |
| Polarity (Dielectric Constant) | Moderate (ester) | Low | Moderate | High |
Based on these properties, this compound presents as a high-boiling, moderately polar, water-immiscible solvent. Its higher boiling point and flash point compared to toluene and THF suggest it could be a safer alternative with respect to flammability. Its ester functionality, however, may render it incompatible with certain highly nucleophilic or basic reagents, such as Grignard reagents, where it could act as a substrate rather than an inert solvent.[3][4][5][6][7]
Comparative Performance in Key Reactions: A Hypothetical Evaluation
The following sections present a hypothetical performance comparison of this compound in key organic reactions. The data for this compound is extrapolated from typical results seen for other green solvents and should be experimentally verified.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in the synthesis of biaryls.[8][9] The choice of solvent can significantly influence reaction efficiency and catalyst stability.
Hypothetical Experimental Data:
| Solvent | Reaction Time (h) | Yield (%) | Product Purity (%) |
| This compound (Hypothetical) | 12 | 85 | >98 |
| Toluene | 12 | 90 | >98 |
| THF | 8 | 88 | >97 |
| 2-MeTHF (as a known green alternative) | 10 | 92 | >98 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To a flame-dried round-bottom flask is added aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon three times. The solvent (5 mL) is then added, and the reaction mixture is heated to 80°C with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is crucial for the synthesis of anilines and their derivatives.[10][11] Solvent choice is critical, with traditional solvents like toluene and dioxane being common. Greener alternatives are actively being sought.[12][13]
Hypothetical Experimental Data:
| Solvent | Reaction Time (h) | Yield (%) | Product Purity (%) |
| This compound (Hypothetical) | 18 | 80 | >97 |
| Toluene | 16 | 95 | >98 |
| Dioxane | 12 | 92 | >98 |
| 2-MeTHF (as a known green alternative) | 16 | 88 | >97 |
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol) is added to a flame-dried Schlenk tube. The tube is evacuated and backfilled with argon. The solvent (5 mL) is added, and the mixture is heated to 100°C. The reaction is monitored by LC-MS. After completion, the reaction is cooled, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Amide Bond Formation
Amide couplings are among the most frequently performed reactions in drug discovery.[14][15][16][17] Solvents like DMF and dichloromethane (B109758) (DCM) are common but problematic.
Hypothetical Experimental Data:
| Solvent | Coupling Reagent | Yield (%) | Racemization (%) |
| This compound (Hypothetical) | HATU | 88 | <2 |
| DMF | HATU | 95 | <1 |
| DCM | EDC/HOBt | 90 | <2 |
| 2-MeTHF (as a known green alternative) | T3P | 92 | <1 |
Experimental Protocol: Amide Coupling
To a solution of the carboxylic acid (1.0 mmol) in the chosen solvent (10 mL) is added the coupling reagent (e.g., HATU, 1.1 mmol) and a base (e.g., DIPEA, 2.0 mmol). The mixture is stirred for 10 minutes at room temperature, followed by the addition of the amine (1.05 mmol). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried, filtered, and concentrated to give the crude amide, which is purified by crystallization or chromatography.
Grignard Reactions
Grignard reactions are fundamental for C-C bond formation but are highly sensitive to the solvent.[3][4][5][6][7] Ethereal solvents like THF and diethyl ether are standard. The ester functionality of this compound makes it likely to be reactive towards Grignard reagents, leading to side products. This would likely make it an unsuitable solvent for such reactions.
Expected Outcome:
It is anticipated that using this compound as a solvent for a Grignard reaction would result in the Grignard reagent attacking the ester carbonyl of the solvent itself, leading to the formation of a tertiary alcohol derived from this compound and consumption of the Grignard reagent. This would significantly lower the yield of the desired product.
Workflow for Novel Solvent Screening
For researchers interested in experimentally evaluating this compound or other novel solvents, a systematic workflow is essential.
Conclusion
While direct experimental evidence is lacking, a theoretical evaluation of this compound's properties suggests it could be a viable, greener alternative to some traditional solvents in specific applications, particularly in palladium-catalyzed cross-coupling reactions. Its high boiling point and lower flammability are advantageous from a safety perspective. However, its ester functionality is a significant limitation, especially in reactions involving strong nucleophiles or bases like Grignard reagents.
For researchers in drug development and organic synthesis, the true potential of this compound as a reaction solvent can only be unlocked through rigorous experimental investigation. The provided protocols and workflows offer a starting point for such an evaluation. The data on established green solvents like 2-MeTHF indicate that sustainable alternatives can indeed match or even exceed the performance of their traditional counterparts, paving the way for a new generation of safer and more environmentally friendly chemical processes.
References
- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of a Novel Gas Chromatography Method for Cyclohexyl Formate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Gas Chromatography (GC) method for the detection and quantification of cyclohexyl formate (B1220265) against a standard High-Performance Liquid Chromatography (HPLC) method. The information presented herein is supported by illustrative experimental data to guide researchers in the selection of an appropriate analytical technique for their specific needs.
Introduction
Cyclohexyl formate is a key intermediate and potential impurity in various pharmaceutical manufacturing processes. Accurate and precise quantification of this compound is crucial for ensuring product quality and patient safety. This document details the validation of a novel, rapid, and sensitive Gas Chromatography with Flame Ionization Detection (GC-FID) method and compares its performance characteristics to a conventional HPLC-UV method. The validation has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Data Presentation: Method Performance Comparison
The performance of the novel GC-FID method and the standard HPLC-UV method were evaluated based on key validation parameters. The results are summarized in the table below.
| Validation Parameter | Novel GC-FID Method | Standard HPLC-UV Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9989 | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.15% | ≤ 2.0%[2][4] |
| - Intermediate Precision | 1.10% | 1.45% | ≤ 2.0%[2][4] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | Signal-to-Noise Ratio ≥ 3:1[4] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.6 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from blank, placebo, and degradation products | No interference from blank, placebo, and degradation products | The method should unequivocally assess the analyte.[2][3] |
| Robustness | Unaffected by minor changes in flow rate and oven temperature | Unaffected by minor changes in mobile phase composition and flow rate | %RSD ≤ 5% |
Experimental Workflow and Signaling Pathways
The logical workflow for the validation of the new analytical method is depicted in the following diagram.
Caption: Workflow for Analytical Method Validation.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Novel GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 180°C at 15°C/min, and hold for 2 minutes.
-
Injection Volume: 1 µL.
-
Sample Preparation: Samples were dissolved in methanol (B129727) to the desired concentration.
Standard HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase to the desired concentration.
Validation Experiments
-
Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components was assessed by analyzing blank samples, a placebo mixture, and samples subjected to forced degradation (acid, base, oxidation, heat, and light).
-
Linearity: Linearity was evaluated by analyzing five standard solutions of this compound at concentrations ranging from 0.5 µg/mL to 10 µg/mL for the GC-FID method and 1 µg/mL to 20 µg/mL for the HPLC-UV method. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[5]
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate analyses of a standard solution of this compound on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.[4]
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days, by two different analysts, and on two different instruments. The %RSD was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was used for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters. For the GC-FID method, these included changes in the carrier gas flow rate (±0.1 mL/min) and the final oven temperature (±5°C). For the HPLC-UV method, variations included the mobile phase composition (±2%) and the flow rate (±0.1 mL/min). The %RSD of the results was calculated.
Conclusion
The newly developed GC-FID method for the detection of this compound demonstrates excellent linearity, accuracy, precision, and sensitivity. When compared to the standard HPLC-UV method, the GC-FID method offers a significantly lower limit of detection and limit of quantitation, making it more suitable for trace-level analysis. The faster run time of the GC method also provides a higher sample throughput. Both methods are specific and robust for their intended purpose. The choice between the two methods will depend on the specific requirements of the analysis, with the GC-FID method being superior for applications requiring high sensitivity and speed.
References
A Comparative Guide to Catalysts for Cyclohexyl Formate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclohexyl formate (B1220265), a key intermediate in various chemical processes, including the production of cyclohexanol (B46403) and certain pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of cyclohexyl formate, primarily through the esterification of cyclohexene (B86901) or cyclohexanol with formic acid. The performance of solid acid catalysts, ion-exchange resins, and enzymatic catalysts is evaluated based on available experimental data.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is significantly influenced by the catalyst employed. The following table summarizes the performance of various catalysts based on reported experimental data.
| Catalyst Type | Catalyst Example | Reactants | Reaction Temperature (°C) | Reaction Time (h) | Cyclohexene Conversion (%) | This compound Selectivity (%) | Reusability |
| Solid Acid | MIL-101(Cr)-SO₃H (HCl mineralizer) | Cyclohexene, Formic Acid | 140 | Not Specified | 63.97 | ~97.50 | Reusable (3 cycles)[1] |
| Solid Acid | UiO-66-SO₃H(20) | Cyclohexene, Formic Acid | 90 | 12 | 83.4 | 99.8 | Reusable (3 cycles)[2] |
| Ion-Exchange Resin | Amberlyst-15 | Cyclohexene, Formic Acid | Not Specified | Not Specified | ~100 (in reactive distillation) | Not Specified | Swells, limited reusability[1] |
| Enzyme | Novozym 435 (Immobilized Lipase) | Formic Acid, Alcohols (e.g., Butanol, Octanol) | 40 | 5-8 | Not Applicable | High (Yield ~90% for formate esters) | Reusable (6 cycles)[3] |
Note: Direct comparative data for all catalyst types under identical conditions is limited. The presented data is collated from various studies and should be interpreted as indicative of catalyst performance. No specific experimental data was found for the use of metal-based catalysts in the direct synthesis of this compound from cyclohexene and formic acid.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are outlined below.
Protocol 1: Solid Acid Catalyzed Esterification (using MIL-101(Cr)-SO₃H)
This protocol is based on the synthesis of this compound from cyclohexene and formic acid using a metal-organic framework (MOF) solid acid catalyst.[1]
1. Catalyst Preparation (One-pot hydrothermal synthesis of MIL-101(Cr)-SO₃H with HCl as mineralizer):
-
Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) and 2-sulfoterephthalic acid monosodium salt are dissolved in deionized water.
-
Hydrochloric acid (HCl) is added as a mineralizer.
-
The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated.
-
After cooling, the solid product is collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum.
2. Esterification Reaction:
-
In a round-bottom flask equipped with a reflux condenser, add cyclohexene, formic acid, and the prepared MIL-101(Cr)-SO₃H catalyst.
-
The molar ratio of formic acid to cyclohexene is typically in excess (e.g., 3:1).
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.
-
Monitor the reaction progress using Gas Chromatography (GC) by analyzing aliquots taken at regular intervals.
3. Product Isolation and Catalyst Recovery:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration.
-
The catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.
-
The liquid product mixture can be purified by distillation to isolate this compound.
Protocol 2: Enzymatic Synthesis of this compound (using Novozym 435)
This generalized protocol is adapted from the enzymatic synthesis of other formate esters using the immobilized lipase (B570770) Novozym 435.[3]
1. Reaction Setup:
-
In a temperature-controlled shaker flask, combine cyclohexanol and formic acid. An excess of the alcohol may be used.
-
If a solvent is used, add a suitable organic solvent like acetonitrile. Solvent-free systems are also reported to be efficient.[3]
-
Add the immobilized lipase, Novozym 435 (typically 2% by weight of the total reactants).[3]
2. Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40 °C) with constant agitation (e.g., 400 rpm).[3]
-
Monitor the formation of this compound over time using High-Performance Liquid Chromatography (HPLC) or GC.
3. Product Isolation and Enzyme Recovery:
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by simple filtration.
-
The enzyme can be washed with a solvent (e.g., n-hexane) and dried for reuse in subsequent batches.[3]
-
The liquid product can be purified by vacuum distillation.
Experimental Workflow and Logic
The selection and application of a catalyst for this compound synthesis follow a logical progression, from catalyst selection and characterization to reaction optimization and product analysis.
Caption: General experimental workflow for the comparative study of catalysts in this compound synthesis.
References
A Comparative Guide to Cyclohexyl Formate and Other Green Solvents for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The pharmaceutical industry is increasingly prioritizing the adoption of greener and more sustainable practices. A key aspect of this shift is the selection of solvents that are not only effective in chemical processes but also possess a favorable safety, health, and environmental (SHE) profile. This guide provides a comprehensive comparison of cyclohexyl formate (B1220265) against three prominent green solvents: Cyrene, 2-Methyltetrahydrofuran (2-MeTHF), and gamma-Valerolactone (γ-Valerolactone), based on established green solvent metrics.
Green Solvent Metrics at a Glance
The "greenness" of a solvent is a multi-faceted concept evaluated using various metrics. This guide focuses on the following key parameters:
-
Physicochemical Properties: Basic properties like boiling point, flash point, and density are crucial for process design and safety.
-
Hansen Solubility Parameters (HSP): These parameters (δD for dispersion, δP for polarity, and δH for hydrogen bonding) predict the solubility of a substance in a given solvent.
-
Kamlet-Taft Parameters: These solvatochromic parameters provide a more nuanced understanding of solvent-solute interactions, quantifying dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β).[1]
-
Safety, Health, and Environment (SHE): Evaluated based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and methodologies like the CHEM21 solvent selection guide.[2][3][4]
Comparative Data Summary
The following tables summarize the available quantitative data for cyclohexyl formate and the selected green solvents.
Table 1: Physicochemical Properties
| Property | This compound | Cyrene | 2-Methyltetrahydrofuran (2-MeTHF) | gamma-Valerolactone (γ-Valerolactone) |
| Molecular Weight ( g/mol ) | 128.17[5] | 128.13[6] | 86.13 | 100.12[7][8] |
| Boiling Point (°C) | 162-163[5] | 227[9][10] | 80[2] | 207-208[7][8] |
| Melting Point (°C) | 72.6[11] | - | -136[2] | -31[7][8] |
| Density (g/cm³) | ~0.98[11] | 1.25[9][10] | 0.854 | 1.05[7][8] |
| Flash Point (°C) | 53.3[11] | 108[6] | -11[2] | 96[7][8] |
| Water Solubility | Insoluble[11] | Miscible[9][10] | 14 g/100 mL | Miscible[7][8] |
Table 2: Hansen Solubility Parameters (MPa½)
| Parameter | This compound | Cyrene | 2-Methyltetrahydrofuran (2-MeTHF) | gamma-Valerolactone (γ-Valerolactone) |
| δD (Dispersion) | Data Not Available | 18.9[6] | 16.9 | 18.0 |
| δP (Polar) | Data Not Available | 12.4[6] | 5.7 | 11.3 |
| δH (Hydrogen Bonding) | Data Not Available | 7.1[6] | 4.9 | 7.1 |
Table 3: Kamlet-Taft Parameters
| Parameter | This compound | Cyrene | 2-Methyltetrahydrofuran (2-MeTHF) | gamma-Valerolactone (γ-Valerolactone) |
| π* (Dipolarity/Polarizability) | Data Not Available | ~0.98[9] | 0.42 | 0.85 |
| α (Hydrogen Bond Acidity) | Data Not Available | 0 | 0 | 0.18 |
| β (Hydrogen Bond Basicity) | Data Not Available | 0.45[9] | 0.48 | 0.51 |
Table 4: Safety, Health, and Environmental Profile
| Parameter | This compound | Cyrene | 2-Methyltetrahydrofuran (2-MeTHF) | gamma-Valerolactone (γ-Valerolactone) |
| GHS Hazard Statements | H226 (Flammable liquid and vapor)[4][5][11][12] | Eye Irrit. 2A[6] | H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness) | H319 (Causes serious eye irritation)[13] |
| Toxicity (Oral LD50, rat) | Data Not Available | >2000 mg/kg[6][14] | 300 - 2000 mg/kg[12][15] | 8800 mg/kg[13][16] |
| Biodegradability | Data Not Available | Readily biodegradable (99% in 14 days)[17] | Readily biodegradable[18][19] | Readily biodegradable[16] |
| CHEM21 Ranking | Not Ranked | Recommended | Problematic | Recommended |
Experimental Protocols
The determination of green solvent metrics relies on standardized experimental procedures.
Hansen Solubility Parameters (HSP)
The experimental determination of HSP for a solute (e.g., a polymer or an active pharmaceutical ingredient) involves solubility tests in a series of well-characterized solvents with known HSPs.
Methodology:
-
Solvent Selection: A diverse set of approximately 20-30 solvents with a wide range of δD, δP, and δH values is selected.
-
Solubility Assessment: A small, precise amount of the solute is added to a known volume of each solvent. The mixture is agitated at a constant temperature until equilibrium is reached.
-
Classification: Each solvent is classified as "good" (solute completely dissolves) or "poor" (solute does not dissolve or only partially dissolves). Visual inspection is often sufficient, but quantitative analysis can be used for greater accuracy.
-
Data Analysis: The HSPs of the "good" and "poor" solvents are plotted in a 3D space (δD, δP, δH). A sphere is then computationally fitted to enclose the majority of the "good" solvents while excluding the "poor" ones. The center of this sphere represents the Hansen Solubility Parameters of the solute.
Figure 1: Workflow for Experimental HSP Determination
Kamlet-Taft Parameters
Kamlet-Taft parameters are determined spectrophotometrically using a set of solvatochromic probes, which are dyes that change color depending on the polarity of the solvent.[9]
Methodology:
-
Probe Selection: A set of solvatochromic dyes is chosen. Commonly used probes include:
-
For π* (dipolarity/polarizability): 4-Nitroanisole and N,N-dimethyl-4-nitroaniline.
-
For α (hydrogen bond acidity): Reichardt's dye.
-
For β (hydrogen bond basicity): 4-Nitroaniline.
-
-
Sample Preparation: A dilute solution of each probe is prepared in the solvent being tested.
-
Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded, and the wavelength of maximum absorbance (λ_max) is determined.
-
Calculation: The Kamlet-Taft parameters are calculated using the following equations, where ν_max is the wavenumber corresponding to λ_max (ν_max = 1/λ_max):
-
π* is calculated based on the shift of a non-hydrogen-bond-donating probe relative to a non-polar reference solvent.
-
α is typically determined from the solvatochromic shift of a probe that is a strong hydrogen bond acceptor, like Reichardt's dye.
-
β is determined from the solvatochromic shift of a probe that is a strong hydrogen bond donor, such as 4-nitroaniline, relative to a non-hydrogen-bond-accepting probe.
-
Figure 2: Kamlet-Taft Parameter Determination
Discussion and Interpretation
This compound: this compound is a flammable liquid with low water solubility.[5][11] While it is used as a flavoring agent, its comprehensive green solvent profile is incomplete due to the lack of publicly available experimental data for its Hansen Solubility Parameters and Kamlet-Taft parameters. Its GHS classification indicates a flammability hazard.[4][5][11][12] Without further data, a thorough comparison to established green solvents is challenging.
Cyrene: Cyrene is a bio-derived, biodegradable, and low-toxicity solvent.[9][10][17] It has a high boiling point and is miscible with water, which can be advantageous for certain processes and for solvent removal.[9][10] Its HSP and Kamlet-Taft parameters indicate it is a polar aprotic solvent.[6][9] The CHEM21 guide ranks Cyrene as "recommended," reflecting its strong green credentials.
2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is a bio-based alternative to tetrahydrofuran (B95107) (THF). It has a lower boiling point than the other solvents in this comparison and a very low flash point, making it highly flammable.[2] Its limited water solubility can be beneficial for extractions and work-ups.[2] The CHEM21 guide classifies 2-MeTHF as "problematic," likely due to its high flammability and potential to form peroxides.
gamma-Valerolactone (γ-Valerolactone): γ-Valerolactone is another bio-derived solvent with a high boiling point, low vapor pressure, and good water miscibility.[7][8] It is considered to have low toxicity and is readily biodegradable.[13][16] Its solvent properties, as indicated by its HSP and Kamlet-Taft parameters, make it a versatile polar aprotic solvent. The CHEM21 guide ranks γ-Valerolactone as "recommended."
Logical Framework for Green Solvent Selection
The selection of a green solvent is a multi-criteria decision-making process. The following diagram illustrates a logical workflow for this process, incorporating the metrics discussed in this guide.
Figure 3: Green Solvent Selection Workflow
Conclusion
Based on the available data, Cyrene and γ-Valerolactone emerge as highly promising green solvents for a wide range of applications in the pharmaceutical industry, boasting excellent SHE profiles and versatile solvent properties. 2-MeTHF presents a viable bio-based alternative to traditional ethers, although its high flammability requires careful consideration.
The potential of this compound as a green solvent remains largely uncharacterized. While its physical properties are known, the absence of crucial data on its solubility parameters and a more comprehensive SHE profile hinders its direct comparison with more established green solvents. Further research to determine these missing parameters is essential to fully evaluate its position within the green solvent landscape. For drug development professionals, the selection of a solvent should be a holistic process that considers not only process efficiency but also the long-term sustainability and safety implications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. d-nb.info [d-nb.info]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Solvatochromism - Wikipedia [en.wikipedia.org]
- 10. chem-space.com [chem-space.com]
- 11. researchgate.net [researchgate.net]
- 12. monumentchemical.com [monumentchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. circa-group.com [circa-group.com]
- 15. fishersci.com [fishersci.com]
- 16. fr.cpachem.com [fr.cpachem.com]
- 17. Structural insight into piezo-solvatochromism of Reichardt’s dye - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Cross-Validation of Cyclohexyl Formate Quantification: A Comparative Guide to GC-MS and NMR Methods
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical development and quality control, the accurate quantification of chemical compounds is paramount. Cyclohexyl formate (B1220265), a key fragrance and flavor compound, often requires rigorous quantification. This guide provides an objective cross-validation of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate method for your specific analytical needs.
Methodology Comparison at a Glance
Both GC-MS and NMR offer robust platforms for the quantification of small molecules like cyclohexyl formate, each with its own set of advantages and limitations. The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the need for structural confirmation.
| Parameter | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation by gas chromatography based on volatility and polarity, followed by detection and quantification based on mass-to-charge ratio. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Sensitivity | High to very high, especially with Selected Ion Monitoring (SIM). Limits of detection (LOD) can be in the low ng/mL to pg/mL range.[1][2] | Lower sensitivity compared to GC-MS, with typical LODs in the µg/mL range.[1][2] |
| Selectivity | High, particularly with SIM, which monitors specific fragment ions of the target analyte, minimizing matrix interference.[3][4] | High, as chemical shifts are specific to the molecular structure. Signal overlap can be a challenge in complex mixtures but can often be resolved. |
| Precision (RSD) | Good, with Relative Standard Deviations (RSDs) typically below 15%.[5] | Excellent, with RSDs often below 3% under optimized conditions.[1] |
| Accuracy | Good, with recoveries typically in the range of 70-115%.[5] | Excellent, as it is a primary ratio method when a certified internal standard is used.[6] |
| Sample Throughput | Moderate to high, with typical run times of 15-30 minutes per sample. | Lower, due to the need for longer relaxation delays for accurate quantification. |
| Sample Prep | Can be more involved, often requiring extraction and sometimes derivatization.[7] | Generally simpler, often involving dissolution in a deuterated solvent with an internal standard.[8] |
| Matrix Effects | Can be significant, potentially causing ion suppression or enhancement.[1] | Minimal matrix effects are generally observed.[1] |
| Structural Info | Provides mass spectral data which aids in identification but gives limited structural information. | Provides detailed structural information, confirming the identity of the analyte. |
| Cost | Lower initial instrument cost compared to high-field NMR. | Higher initial instrument cost. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible quantitative results. Below are representative protocols for the quantification of this compound using both GC-MS and ¹H NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound using an internal standard method with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
1. Sample Preparation:
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Prepare a separate stock solution of an appropriate internal standard (IS), such as cyclohexyl acetate or a deuterated analog, at a similar concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution. Spike each calibration standard with a constant concentration of the internal standard.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the chosen solvent. Add the same constant concentration of the internal standard to the sample solution. If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.[5]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound Ions: m/z 82 (quantifier), 67, 57 (qualifiers).
-
Internal Standard Ions: Select appropriate quantifier and qualifier ions for the chosen internal standard.
-
-
Dwell Time: 100 ms (B15284909) per ion.[3]
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.
-
Determine the concentration of this compound in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the quantification of this compound using an internal standard method, ensuring accuracy through appropriate parameter selection.
1. Sample Preparation:
-
Internal Standard Selection: Choose an internal standard with a simple ¹H NMR spectrum that does not have signals overlapping with the this compound signals. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are suitable candidates.[6] The internal standard should be of high purity and accurately weighed.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a clean, dry vial. Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Flip Angle: 30° or 90°. A 90° pulse provides maximum signal but requires a longer relaxation delay. A 30° pulse allows for a shorter relaxation delay.[9]
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being quantified (both analyte and internal standard).[10][11] The T₁ values should be experimentally determined using an inversion-recovery pulse sequence. For small molecules like this compound, a d1 of 30-60 seconds is often sufficient.[12]
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).[6] Typically 8 to 64 scans.
-
Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 0-12 ppm).
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the formate proton at ~8.0 ppm) and a signal from the internal standard.
-
Calculate the concentration or purity of this compound using the following equation:
Purity_sample = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Logical Workflow for Cross-Validation
The cross-validation process ensures that both GC-MS and NMR methods provide comparable and reliable quantitative results for this compound.
Caption: Cross-validation workflow for this compound quantification.
Signaling Pathway of Quantitative Analysis
The logical flow of information from sample to result in both GC-MS and NMR quantification can be visualized as a signaling pathway.
Caption: Information flow in GC-MS and NMR quantitative analysis.
Conclusion
The cross-validation of this compound quantification by GC-MS and NMR reveals that both techniques are highly capable, yet suited for different analytical objectives. GC-MS offers superior sensitivity, making it ideal for trace-level analysis. Its high throughput is also advantageous for routine quality control. Conversely, qNMR provides exceptional precision and accuracy with minimal sample preparation, and its ability to provide structural confirmation in the same experiment is a significant advantage, particularly in research and development settings for structural confirmation and purity assessment. The choice of method should therefore be guided by the specific analytical requirements, including the expected concentration of this compound, the complexity of the sample matrix, and the desired level of accuracy and precision.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. agilent.com [agilent.com]
- 4. SIMAT: GC-SIM-MS data analysis tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 12. researchgate.net [researchgate.net]
Benchmarking Reaction Rates: A Comparative Analysis of Cyclohexyl Formate as a Reaction Medium
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and selectivity. Cyclohexyl formate (B1220265), a carboxylic ester, presents an alternative to more conventional solvent choices. This guide provides a comparative analysis of cyclohexyl formate's potential as a reaction medium, supported by physicochemical data and a detailed experimental protocol for its synthesis. While direct comparative kinetic studies in this compound are not widely available in published literature, this guide offers a theoretical and practical framework for its evaluation against other common solvents.
Physicochemical Properties: A Basis for Comparison
The properties of a solvent dictate its interaction with reactants and transition states, thereby affecting reaction kinetics. The following table summarizes key physicochemical properties of this compound, alongside those of other common laboratory solvents, to provide a basis for theoretical comparison.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | LogP |
| This compound | C₇H₁₂O₂ | 128.17 | 162-163 | 1.052-1.060 | 1.439-1.445 | 2.100 |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | 1.496 | 2.73 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | 1.407 | 0.46 |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 | 1.361 | -0.31 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | 1.431 | -0.38 |
| Acetonitrile (B52724) | C₂H₃N | 41.05 | 81.6 | 0.786 | 1.344 | -0.34 |
Data sourced from PubChem and other chemical suppliers.[1][2][3][4][5]
Based on these properties, this compound can be classified as a relatively non-polar, aprotic solvent with a moderate boiling point. Its LogP value suggests good solubility for a range of organic compounds. Theoretically, for reactions proceeding through non-polar transition states, this compound could offer comparable or even favorable kinetics to solvents like toluene. Conversely, for reactions involving highly polar or charged intermediates, more polar solvents like DMF or acetonitrile would likely lead to faster rates.
Experimental Protocol: Synthesis of this compound
While data on reactions conducted in this compound is scarce, its synthesis via the esterification of cyclohexene (B86901) with formic acid is well-documented.[6][7] This process provides insight into the chemical's formation and stability.
Reaction: Cyclohexene + Formic Acid → this compound
Catalyst: Acid catalyst (e.g., Amberlyst-15, a sulfonic-acid resin).[7]
Procedure:
-
Reactant Preparation: A mixture of cyclohexene and formic acid is prepared. The molar ratio of the reactants can influence the reaction rate and conversion.[7]
-
Catalyst Addition: The acid catalyst is added to the reactant mixture.
-
Reaction Conditions: The reaction is typically carried out in a reactive distillation column. This setup allows for the continuous removal of the product, this compound, driving the equilibrium towards product formation.[6][7]
-
Temperature Control: The temperature is carefully controlled to facilitate the reaction without causing degradation of the reactants.[6]
-
Product Isolation: this compound is continuously separated from the reaction mixture via distillation.[7]
-
Hydrolysis (Optional): The resulting this compound can be subsequently hydrolyzed to produce cyclohexanol.[7]
This synthetic route highlights the reversible nature of the esterification and the conditions under which this compound is formed and can potentially decompose (hydrolyze), a crucial consideration when using it as a solvent.
Reaction Kinetics Considerations: Hydrolysis of Alkyl Formates
Studies on the hydrolysis of other alkyl formates, such as methyl and ethyl formate, indicate that the reaction can be autocatalytic, with the product, formic acid, catalyzing the reaction.[8][9] The hydrolysis is generally a bimolecular mechanism involving the attack of a water molecule.[8] This suggests that when using this compound as a solvent, the presence of water could lead to its slow degradation, especially under acidic conditions, which could impact the kinetics of the primary reaction being studied.
Visualizing the Synthesis of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound via the esterification of cyclohexene with formic acid in a reactive distillation setup.
Caption: Workflow for this compound Synthesis.
References
- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Formic acid, cyclohexyl ester (CAS 4351-54-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound, 4351-54-6 [thegoodscentscompany.com]
- 5. parchem.com [parchem.com]
- 6. Buy this compound (EVT-3402928) | 4351-54-6 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies of alkyl formate hydrolysis using formic acid as a catalyst [diva-portal.org]
Structural analysis of cyclohexyl formate derivatives for comparative studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural and physicochemical properties of cyclohexyl formate (B1220265) and its derivatives. The content is designed to assist researchers in understanding the impact of structural modifications on the molecule's behavior, thereby aiding in the design of novel compounds for various applications, including drug development.
Introduction to Cyclohexyl Formate Derivatives
This compound is an ester characterized by a cyclohexyl ring attached to a formate group.[1] This structure serves as a versatile scaffold for chemical modifications. Altering the substituents on the cyclohexane (B81311) ring can significantly influence the molecule's conformational equilibrium, polarity, and steric profile. These changes, in turn, affect its physical properties and biological activity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new chemical entities.[2][3]
The conformation of the cyclohexane ring, which rapidly interconverts between two chair forms, is a key determinant of a derivative's properties. Substituents can preferentially occupy either an axial or equatorial position, with the equatorial position being generally more stable for bulkier groups to minimize steric hindrance.[4][5] The energy difference between these two positions is defined by the substituent's "A-value".[6]
Comparative Physicochemical Data
The following table summarizes the physicochemical properties of the parent this compound and provides a predictive comparison for a series of hypothetical derivatives. The predictions are based on established principles of conformational analysis and structure-property relationships.
| Derivative Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Predicted Conformational Preference of Substituent | Expected Impact on Polarity |
| This compound | C7H12O2 | 128.17 | 162-163[1] | 2.10[1] | N/A | Baseline | |
| cis-4-Methylthis compound | C8H14O2 | 142.20 | Expected to be slightly higher than the parent compound | Expected to be higher (more lipophilic) | Equatorial methyl group preferred | Minor increase in non-polarity | |
| trans-4-Methylthis compound | C8H14O2 | 142.20 | Expected to be similar to the cis isomer | Expected to be higher (more lipophilic) | Equatorial methyl group preferred | Minor increase in non-polarity | |
| cis-4-Hydroxythis compound | C7H12O3 | 144.17 | Expected to be significantly higher due to hydrogen bonding | Expected to be lower (more hydrophilic) | Equatorial hydroxyl group preferred | Significant increase in polarity | |
| trans-4-Hydroxythis compound | C7H12O3 | 144.17 | Expected to be similar to the cis isomer | Expected to be lower (more hydrophilic) | Equatorial hydroxyl group preferred | Significant increase in polarity | |
| cis-4-Fluorothis compound | C7H11FO2 | 146.16 | Expected to be similar to or slightly lower than the parent compound | Expected to be similar or slightly lower | Axial fluorine may be favored due to stereoelectronic effects | Moderate increase in polarity | |
| trans-4-Fluorothis compound | C7H11FO2 | 146.16 | Expected to be similar to the cis isomer | Expected to be similar or slightly lower | Equatorial fluorine generally preferred, but can be complex | Moderate increase in polarity |
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and analysis of a library of this compound derivatives for comparative studies.
3.1. Synthesis of this compound Derivatives: Enzymatic Esterification
This protocol is adapted from methods for the enzymatic synthesis of formate esters.[7][8]
-
Reaction Setup: In a temperature-controlled shaker, combine the corresponding substituted cyclohexanol (B46403) (1 equivalent), formic acid (1.5 equivalents), and an immobilized lipase (B570770) such as Novozym 435 (15 g/L) in a suitable organic solvent (e.g., 1,2-dichloroethane).[7]
-
Reaction Conditions: Incubate the mixture at 40°C with continuous shaking (150 rpm) for 4-24 hours.[7][8] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, filter to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.[7]
-
Purification: The filtrate is washed sequentially with a saturated sodium bicarbonate solution to remove excess formic acid, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the pure this compound derivative.
3.2. Structural and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified derivatives is confirmed by ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, typically using electron ionization (EI) or electrospray ionization (ESI).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): The purity of the compounds is determined by GC-FID. A validated method for similar compounds involves an injection volume of 1 µL with a split ratio, and a suitable temperature program for the oven.[9]
-
Infrared (IR) Spectroscopy: The presence of the ester carbonyl group is confirmed by a characteristic strong absorption band around 1720 cm⁻¹.
3.3. Determination of Physicochemical Properties
-
Boiling Point: Determined using a micro-boiling point apparatus.
-
LogP (Octanol-Water Partition Coefficient): Determined using the shake-flask method or calculated using appropriate software.
Visualizations
4.1. Experimental and Logical Workflows
Caption: Experimental workflow for the comparative study of this compound derivatives.
Caption: Relationship between structure and physicochemical properties.
Caption: Influence of substituents on properties and activity.
4.2. Hypothetical Signaling Pathway
Caption: A generic cell signaling pathway initiated by a ligand.
References
- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. KR20210094418A - A novel method for enzymatic synthesis of formate ester and a kit for producing the same - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
Unveiling the Toxicity Profile: A Comparative Assessment of Cyclohexyl Formate and Its Analogues
For Immediate Release – A comprehensive guide offering a comparative toxicological assessment of cyclohexyl formate (B1220265) and its structurally related analogues has been compiled for researchers, scientists, and professionals in drug development. This guide synthesizes acute toxicity data, details standardized experimental methodologies, and provides a visual representation of a typical toxicological workflow, serving as a critical resource for safety and risk assessment.
The assessment focuses on comparing the acute oral toxicity of cyclohexyl formate with its short-chain alkyl formate analogues (methyl formate, ethyl formate, propyl formate) and a related cyclohexyl ester, cyclohexyl acetate (B1210297). While formate esters are widely used in various industrial applications, including as solvents and flavoring agents, a thorough understanding of their comparative toxicity is essential for ensuring safe handling and use.
Quantitative Toxicity Data Summary
The acute oral toxicity, represented by the median lethal dose (LD50) in rats, is a key parameter in toxicological assessment. The data reveals a trend of decreasing acute toxicity with increasing alkyl chain length among the simple formate esters. Cyclohexyl acetate exhibits the lowest acute toxicity among the compounds for which quantitative data is available.
It is important to note that while this compound is designated as Generally Recognized as Safe (GRAS) for its use as a flavoring agent by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), a specific numerical LD50 value is not publicly available.[1][2][3] The JECFA evaluation concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[1][2][3]
| Compound | CAS Number | Molecular Weight ( g/mol ) | Acute Oral LD50 (Rat) | Reference |
| Methyl Formate | 107-31-3 | 60.05 | 1500 mg/kg | [3] |
| Ethyl Formate | 109-94-4 | 74.08 | 1850 mg/kg | [4][5][6] |
| Propyl Formate | 110-74-7 | 88.11 | 3980 mg/kg | [7] |
| Cyclohexyl Acetate | 622-45-7 | 142.20 | 6528 - 6730 mg/kg | [1][2][8] |
| This compound | 4351-54-6 | 128.17 | Data Not Available |
Experimental Protocols
The acute oral toxicity data presented in this guide is primarily determined using standardized methods, such as the OECD Guideline for the Testing of Chemicals, Test No. 423, the Acute Toxic Class Method.
Protocol: OECD Test Guideline 423 - Acute Toxic Class Method
This method is a stepwise procedure using a limited number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.
-
Principle: The test uses a stepwise procedure with three animals of a single sex per step. The outcome of each step (survival or death) determines the next step: either dosing at a lower or higher fixed dose level or stopping the test. The method allows for the classification of the substance into one of several toxicity classes defined by fixed LD50 cut-off values.
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used. The animals are acclimatized to laboratory conditions for at least five days before the study begins.
-
Housing and Feeding: Animals are housed in appropriate cages under standard laboratory conditions (e.g., 22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle). They are provided with a standard laboratory diet and unlimited drinking water.
-
Dose Administration: The test substance is administered in a single dose by oral gavage. Animals are fasted prior to dosing. The volume administered should generally not exceed 1 mL/100g of body weight for rodents.
-
Procedure: The test starts with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance's toxicity. Three female rats are used in the first step.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.
-
Data Analysis: The method results in a classification of the substance into a GHS category based on the observed mortality at the tested dose levels, rather than determining a precise LD50 value.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for an acute oral toxicity study based on the OECD 423 guideline.
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
References
- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WHO | JECFA [apps.who.int]
- 3. JECFA Evaluations-CYCLOHEXYL FORMATE- [inchem.org]
- 4. IPCS INCHEM - Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations [inchem.org]
- 5. cir-safety.org [cir-safety.org]
- 6. Joint FAO/WHO Expert Committee on Food Additives (JECFA) [who.int]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. femaflavor.org [femaflavor.org]
Cyclohexyl Formate: An Economic and Performance Analysis for Solvent Substitution in Pharmaceutical and Chemical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The growing emphasis on green chemistry and sustainable practices within the pharmaceutical and chemical industries has spurred the search for safer, more environmentally benign solvents that do not compromise on performance. This guide provides a comprehensive economic and performance analysis of cyclohexyl formate (B1220265) as a potential substitute for common laboratory and industrial solvents, including toluene, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), ethyl acetate, and acetone (B3395972).
Executive Summary
Cyclohexyl formate presents itself as a viable, greener alternative to several conventional solvents, offering a favorable balance of performance, cost, and environmental, health, and safety (EHS) benefits. While not a universal replacement, its properties make it particularly interesting for consideration in specific applications within organic synthesis and drug development. This guide summarizes key performance indicators, economic viability, and safety profiles to aid researchers in making informed decisions about solvent selection.
Economic Analysis
The economic viability of a solvent substitute is a critical factor in its adoption. The following table provides an estimated cost comparison between this compound and common solvents. Prices are subject to variation based on supplier, purity, and volume.
Table 1: Economic Comparison of Solvents
| Solvent | Typical Price (USD/kg) | Key Economic Considerations |
| This compound | ~$15-25 | Higher initial cost may be offset by potential for easier recycling and reduced waste disposal costs. |
| Toluene | ~$1-2 | Low purchase price but associated with significant health and environmental hazards, leading to higher handling and disposal costs. |
| Dichloromethane (DCM) | ~$1-3 | Inexpensive, but its toxicity and environmental concerns can lead to high costs for exposure mitigation and waste treatment. |
| Tetrahydrofuran (THF) | ~$3-5 | Moderate price; peroxide formation can lead to additional costs for stabilization and testing. |
| Ethyl Acetate | ~$1-2 | Relatively low cost and favorable environmental profile. |
| Acetone | ~$1-2 | Low cost and readily available. |
Performance Comparison
The performance of a solvent is determined by its physical and chemical properties, which influence its suitability for specific reactions and processes.
Table 2: Physical and Chemical Properties of this compound and Alternatives
| Property | This compound | Toluene | Dichloromethane | Tetrahydrofuran | Ethyl Acetate | Acetone |
| Formula | C₇H₁₂O₂ | C₇H₈ | CH₂Cl₂ | C₄H₈O | C₄H₈O₂ | C₃H₆O |
| Molecular Weight ( g/mol ) | 128.17 | 92.14 | 84.93 | 72.11 | 88.11 | 58.08 |
| Boiling Point (°C) [1] | 162-163 | 111 | 40 | 66 | 77 | 56 |
| Density (g/mL) [1] | ~0.98 | 0.87 | 1.33 | 0.89 | 0.90 | 0.79 |
| Flash Point (°C) [2] | 53.3 | 4 | N/A | -14 | -4 | -20 |
| Water Solubility [1] | Insoluble | Insoluble | Slightly Soluble | Miscible | Soluble | Miscible |
| Polarity (Dielectric Constant) | Moderate | Low | Moderate | High | Moderate | High |
Experimental Protocols: A Framework for Solvent Screening
While direct comparative studies featuring this compound are not abundant in published literature, a general experimental protocol for solvent screening can be adapted to evaluate its performance.
Protocol: Small-Scale Reaction Screening
-
Reaction Setup: In parallel, set up small-scale reactions (e.g., in vials) for the desired transformation (e.g., amide coupling, Suzuki-Miyaura coupling).
-
Solvent Addition: To each vial, add the same molar equivalents of reactants, catalyst, and base, but use a different solvent for each (this compound, toluene, DCM, THF, ethyl acetate, acetone).
-
Reaction Conditions: Subject all vials to the same reaction conditions (temperature, time, stirring).
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) at regular intervals.
-
Work-up and Isolation: Upon completion, perform a standardized work-up and isolation procedure for each reaction.
-
Analysis: Analyze the crude and purified products to determine the yield and purity for each solvent.
This protocol allows for a direct comparison of how the solvent choice affects reaction kinetics, yield, and impurity profiles.
Environmental, Health, and Safety (EHS) Assessment
A crucial aspect of adopting a new solvent is its EHS profile. The following table summarizes key safety and environmental data.
Table 3: Comparative EHS Data for Solvents
| Parameter | This compound | Toluene | Dichloromethane | Tetrahydrofuran | Ethyl Acetate | Acetone |
| GHS Hazard Pictograms | Flammable | Flammable, Health Hazard, Irritant | Health Hazard, Irritant | Flammable, Health Hazard, Irritant | Flammable, Irritant | Flammable, Irritant |
| Key Hazard Statements [2][3][4][5][6][7][8] | H226 (Flammable liquid and vapor) | H225, H304, H315, H336, H361d, H373 | H315, H319, H336, H351 | H225, H319, H335, H351 | H225, H319, H336 | H225, H319, H336 |
| Acute Oral Toxicity (LD50, rat, mg/kg) | No data available | 5,580 | 1,600 | 1,650 | 5,620 | 5,800 |
| Aquatic Toxicity (96h LC50, fish, mg/L) | No data available | 5.5 | 193 | 2,160 | 230 | 5,540 |
| Biodegradability | Expected to be biodegradable | Readily biodegradable | Not readily biodegradable | Not readily biodegradable | Readily biodegradable | Readily biodegradable |
| Photochemical Ozone Creation Potential (POCP) | Moderate (Estimate) | High | Low | Moderate | Low | Low |
Logical Workflow for Solvent Selection
The decision to substitute a solvent should follow a logical workflow that considers all relevant factors.
Caption: A logical workflow for selecting a suitable solvent substitute.
Signaling Pathways in Solvent-Induced Cellular Responses
While not a direct signaling pathway in the classical sense, the interaction of solvents with biological systems can be conceptualized as a series of cause-and-effect relationships leading to toxicological outcomes.
Caption: A simplified pathway illustrating solvent-induced toxicity.
Conclusion
This compound emerges as a promising "greener" solvent alternative that warrants consideration in pharmaceutical and chemical synthesis. Its higher boiling point and flash point compared to highly volatile solvents like acetone and DCM offer safety advantages. While its initial purchase price may be higher, a comprehensive cost analysis should include the often-hidden expenses associated with the handling, monitoring, and disposal of more hazardous solvents.
The lack of extensive comparative performance data in the scientific literature highlights the need for further experimental investigation. Researchers are encouraged to utilize the provided solvent screening protocol to evaluate this compound's suitability for their specific applications. By systematically assessing economic, performance, and EHS factors, the chemical and pharmaceutical industries can move towards more sustainable and safer manufacturing processes.
References
- 1. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Dichloromethane - Wikipedia [en.wikipedia.org]
- 4. gestis-database.dguv.de [gestis-database.dguv.de]
- 5. chemos.de [chemos.de]
- 6. chemos.de [chemos.de]
- 7. gjchemical.com [gjchemical.com]
- 8. sdfine.com [sdfine.com]
Inter-Laboratory Comparison for the Analysis of Cyclohexyl Formate in a Simulated Pharmaceutical Formulation
This guide presents the results and methodologies of a simulated inter-laboratory comparison (ILC) for the quantitative analysis of cyclohexyl formate (B1220265). The study was designed to assess the proficiency of participating laboratories in determining the concentration of this compound in a standardized pharmaceutical matrix. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control to provide insights into the expected variability of analytical results and to offer a standardized protocol for method validation.
Data Summary
The inter-laboratory study involved 10 participating laboratories. Each laboratory received two blind samples (Sample A and Sample B) of a simulated pharmaceutical formulation containing cyclohexyl formate at different concentration levels. Participants were instructed to perform triplicate measurements for each sample and report the mean concentration, standard deviation, and the analytical method used. The performance of each laboratory was evaluated using Z-scores, which were calculated based on the consensus values derived from the reported results.
Table 1: Summary of Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory ID | Sample A Reported Mean (mg/mL) | Sample A Std. Dev. | Sample A Z-Score | Sample B Reported Mean (mg/mL) | Sample B Std. Dev. | Sample B Z-Score | Analytical Method |
| Lab 1 | 4.95 | 0.12 | -0.58 | 9.88 | 0.21 | -0.76 | GC-MS |
| Lab 2 | 5.12 | 0.15 | 0.87 | 10.25 | 0.25 | 0.76 | GC-MS |
| Lab 3 | 4.88 | 0.18 | -1.17 | 9.75 | 0.28 | -1.31 | HPLC-UV |
| Lab 4 | 5.05 | 0.10 | 0.29 | 10.11 | 0.19 | 0.19 | GC-MS |
| Lab 5 | 4.99 | 0.13 | -0.19 | 10.05 | 0.22 | -0.08 | GC-MS |
| Lab 6 | 5.21 | 0.20 | 1.66 | 10.38 | 0.30 | 1.48 | GC-FID |
| Lab 7 | 4.92 | 0.11 | -0.87 | 9.82 | 0.20 | -1.00 | GC-MS |
| Lab 8 | 5.08 | 0.14 | 0.58 | 10.18 | 0.23 | 0.44 | HPLC-UV |
| Lab 9 | 4.85 | 0.16 | -1.46 | 9.69 | 0.26 | -1.56 | GC-MS |
| Lab 10 | 5.15 | 0.17 | 1.17 | 10.31 | 0.27 | 1.08 | GC-MS |
| Consensus Mean | 5.02 | 10.04 | |||||
| Consensus Std. Dev. | 0.12 | 0.24 |
Note: Z-scores were calculated using the formula: Z = (x - X) / σ, where x is the participant's result, X is the consensus mean, and σ is the consensus standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
The following is a representative experimental protocol based on Gas Chromatography-Mass Spectrometry (GC-MS), which was the most commonly used method in this study. This protocol is provided as a reference for laboratories seeking to establish or validate their own methods for this compound analysis.
1. Objective
To provide a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of this compound in a simulated pharmaceutical formulation.
2. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Internal Standard (IS): Toluene (B28343), HPLC grade
-
Helium, ultra-high purity (99.999%)
-
Sample vials, caps, and septa
3. Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Autosampler
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
4. Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of toluene and dissolve in 100 mL of dichloromethane.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with dichloromethane to achieve concentrations ranging from 0.1 mg/mL to 10 mg/mL. Spike each calibration standard with the internal standard to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Accurately weigh a portion of the homogenized sample, dissolve it in a known volume of dichloromethane, and add the internal standard to a final concentration of 0.5 mg/mL.
5. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 82, 128
-
Toluene (IS): m/z 91, 92
-
6. Data Analysis
-
Identify and integrate the peaks corresponding to this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Visualizations
Workflow of the Inter-Laboratory Comparison
Caption: Workflow of the this compound inter-laboratory comparison study.
Shifting Towards Greener Solvents: An Environmental Impact Comparison of Cyclohexyl Formate and Its Alternatives
Faced with increasing regulatory scrutiny and a growing demand for sustainable chemical practices, researchers and drug development professionals are actively seeking greener alternatives to conventional solvents. This guide provides a comparative environmental impact assessment of cyclohexyl formate (B1220265) against two promising alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). The following analysis, based on available experimental data, evaluates key environmental indicators including biodegradability, aquatic toxicity, and greenhouse gas emissions to support informed solvent selection in research and development.
Executive Summary
The selection of a solvent can have a significant impact on the overall environmental footprint of a chemical process. This guide offers a data-driven comparison of cyclohexyl formate, a commonly used solvent, with 2-MeTHF and CPME. While a complete dataset for this compound remains elusive in public literature, this comparison leverages data from a structurally similar compound, cyclohexyl acetate (B1210297), as a surrogate, alongside reported data for the alternative solvents. The findings suggest that bio-based solvents like 2-MeTHF present a compelling case for environmental preferability, particularly concerning greenhouse gas emissions. However, a comprehensive assessment requires consideration of the trade-offs between biodegradability, toxicity, and lifecycle emissions.
Comparative Environmental Impact Data
The following table summarizes the available quantitative data for this compound (using cyclohexyl acetate as a surrogate where noted) and its alternatives.
| Environmental Parameter | This compound / Cyclohexyl Acetate | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Test Protocol |
| Biodegradability | No data available for this compound. Cyclohexyl acetate is described as "readily biodegradable," but quantitative data is lacking. | Data not found in a standardized format. | ~2% after 28 days (Not readily biodegradable) | OECD 301C |
| Aquatic Toxicity | ||||
| Fish (LC50, 96h) | 76 mg/L (Leuciscus idus) for cyclohexyl acetate | > 100 mg/L (Oncorhynchus mykiss)[1] | > 220 mg/L (Oncorhynchus mykiss) | OECD 203 |
| Daphnia (EC50, 48h) | 164 mg/L (Daphnia magna) for cyclohexyl acetate | > 139 mg/L (Daphnia magna)[1] | 35 mg/L (Daphnia magna) | OECD 202 |
| Greenhouse Gas Emissions | No direct data. Production of formic acid (a precursor) is estimated at ~2.2 kg CO2 eq./kg. | 0.150 kg CO2 eq./kg (from renewable resources) | Data not found. | Life Cycle Assessment |
Note: The use of cyclohexyl acetate as a surrogate for this compound introduces uncertainty due to potential differences in the environmental behavior of the two molecules.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the cited data, it is crucial to understand the methodologies employed in these environmental assessments.
Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)
This method determines the degree of biodegradation by measuring the oxygen consumed by a microbial population in a closed respirometer.
-
Test Setup: A known volume of mineral medium containing the test substance at a specific concentration is inoculated with a mixed population of microorganisms (typically from activated sludge).
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a pressure sensor that detects the decrease in pressure in the headspace of the respirometer as oxygen is consumed by the microorganisms.
-
Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Fish, Acute Toxicity Test - OECD 203
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organisms: A specified species of fish (e.g., Rainbow Trout, Zebrafish) of a defined age and size are used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. A control group is exposed to water without the test substance.
-
Observation: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the statistically estimated concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.
Visualizing the Decision Process: A Workflow for Green Solvent Selection
The selection of an environmentally preferable solvent involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for researchers to navigate this process.
Discussion and Recommendations
The available data, while incomplete for this compound, provides valuable insights for researchers aiming to make more sustainable solvent choices.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF exhibits a significantly lower carbon footprint compared to conventionally produced solvents.[1] Its aquatic toxicity profile appears favorable, with an LC50 for fish greater than 100 mg/L.[1] The lack of a standardized biodegradability value is a data gap that should be addressed for a more complete assessment.
-
Cyclopentyl Methyl Ether (CPME): CPME demonstrates low aquatic toxicity to fish. However, its poor biodegradability is a significant environmental concern, suggesting it may persist in the environment. Further investigation into its lifecycle greenhouse gas emissions is necessary for a comprehensive evaluation.
-
This compound: The absence of direct experimental data for this compound's environmental impact is a major limitation. While the data for cyclohexyl acetate suggests it may be readily biodegradable and have moderate aquatic toxicity, these are only estimations for the target compound. The reliance on fossil fuels for the production of its precursors, such as formic acid, suggests a potentially higher carbon footprint compared to bio-based alternatives.
Recommendation: Based on the currently available data, 2-Methyltetrahydrofuran (2-MeTHF) appears to be the most environmentally favorable alternative among the three, primarily due to its significantly lower greenhouse gas emissions stemming from its bio-based production. However, professionals should consider the specific requirements of their application, including performance and cost, and are encouraged to seek out more complete environmental data as it becomes available. The lack of comprehensive data for this compound highlights the need for greater transparency and testing of commonly used chemicals to enable truly sustainable scientific practices.
References
A Comparative Analysis of Experimental and Predicted Physical Properties of Cyclohexyl Formate
For researchers, scientists, and professionals in drug development, an accurate understanding of the physical properties of chemical compounds is paramount. This guide provides a detailed comparison of the experimentally determined physical properties of cyclohexyl formate (B1220265) against values predicted by the Joback group contribution method. This analysis serves to highlight the utility and limitations of predictive models in the context of laboratory research.
Cyclohexyl formate (C₇H₁₂O₂) is an ester recognized for its characteristic fruity odor. Its physical properties are crucial for its application in various chemical processes, including its use as a flavoring agent and in synthesis.
Comparison of Physical Properties
The following table summarizes the available experimental data for this compound and compares it with values predicted using the Joback method, a well-established group contribution technique for estimating thermophysical properties of organic compounds.
| Physical Property | Experimental Value | Predicted Value (Joback Method) |
| Boiling Point | 162-163 °C at 760 mmHg | 155.9 °C |
| Melting Point | Not well-established | -25.92 °C |
| Density | 1.052-1.060 g/cm³ at 25 °C | Not directly predicted by Joback |
| Refractive Index | 1.439-1.445 at 20 °C | Not predicted by Joback |
| Critical Temperature | No data found | 621.9 K |
| Critical Pressure | No data found | 35.7 bar |
| Critical Volume | No data found | 535.5 cm³/mol |
It is important to note that while some sources provide a melting point of around 72-74 °C, this is considered anomalous for a substance described as a liquid at room temperature and is likely erroneous. The predicted melting point from the Joback method suggests a much lower value.
Experimental Protocols
The experimental values cited in this guide are determined through established laboratory techniques designed to ensure accuracy and reproducibility.
Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the distillation method .[1][2] In this procedure, the liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[1] Another technique is the Thiele tube method , where a small sample of the liquid is heated in a tube along with an inverted capillary tube.[3] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and the liquid is drawn into the capillary upon cooling.[3][4]
Melting Point Determination: The melting point is the temperature at which a solid turns into a liquid. The standard procedure involves the capillary method .[5] A small, powdered sample of the substance is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus.[5][6] The apparatus heats the sample at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[5][7]
Density Measurement: The density of a liquid can be determined using several methods. The pycnometer method involves weighing a specific, known volume of the liquid in a calibrated flask called a pycnometer.[8][9] The density is then calculated by dividing the mass of the liquid by its volume.[10] Another common technique is the use of an oscillating U-tube density meter , which measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[8] The gravimetric buoyancy method , based on Archimedes' principle, is another highly accurate technique.[11]
Refractive Index Measurement: The refractive index of a liquid is typically measured using a refractometer , such as an Abbe refractometer.[12] This instrument measures the critical angle of total internal reflection of light passing from a prism with a known refractive index to the liquid sample.[12] Interferometric techniques, like using a Michelson interferometer, can also be employed for precise measurements.[13]
Prediction Methodology: The Joback Method
The predicted values in this guide were calculated using the Joback group contribution method. This method estimates thermophysical properties based on the molecular structure of a compound.[14]
Core Principles: The fundamental principle of the Joback method is that the properties of a molecule can be determined by summing the contributions of its individual functional groups.[14] The molecule is first deconstructed into its constituent groups (e.g., -CH₃, -CH₂-, >C=O, -OH). Each group is assigned a specific numerical contribution for each property, which has been derived from experimental data of a wide range of compounds.
Calculation of Properties: Simple properties like critical volume are calculated by a straightforward summation of the group contributions.[15] Other properties, such as boiling point and melting point, are calculated using linear equations that include the sum of the group contributions.[16] More complex properties like critical temperature and critical pressure are determined using more intricate formulas that incorporate the sum of group contributions and other parameters like the number of atoms in the molecule.[17]
Strengths and Limitations: The primary advantage of the Joback method is its simplicity and broad applicability to a wide range of organic compounds, requiring only the molecular structure for prediction.[14] However, it has known limitations. The method does not account for interactions between non-adjacent functional groups and may show reduced accuracy for molecules with complex structures or strong intramolecular interactions.[14]
Workflow for Comparison of Experimental and Predicted Values
The following diagram illustrates the logical workflow for comparing the experimental physical properties of a compound with values obtained from predictive models.
Caption: Workflow for comparing experimental and predicted physical properties.
References
- 1. vernier.com [vernier.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 12. OPG [opg.optica.org]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. Joback method - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. Boiling Point: Joback's Method [molecularknowledge.com]
- 17. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations | MDPI [mdpi.com]
Validating Kinetic Models: A Comparative Guide for Reactions in Cyclohexyl Formate
For researchers, scientists, and professionals in drug development, the rigorous validation of kinetic models is paramount for accurate reaction prediction, optimization, and scale-up. This guide provides a comprehensive comparison of methodologies and data for validating the kinetic model of a reaction involving cyclohexyl formate (B1220265), specifically its hydrolysis. The principles and protocols detailed herein are broadly applicable to a range of reactions where understanding solvent effects is critical.
Core Reaction: Hydrolysis of Cyclohexyl Formate
The focus of this guide is the acid-catalyzed hydrolysis of this compound to produce cyclohexanol (B46403) and formic acid. This reaction serves as an excellent case study for kinetic model validation due to the availability of detailed experimental data and the interplay of reactants and catalysts.
Reaction Scheme:
This compound + Water ⇌ Cyclohexanol + Formic Acid
Experimental Protocols
A robust kinetic model is built upon precise and reliable experimental data. The following protocols are based on established methodologies for studying the kinetics of ester hydrolysis.
Continuous Stirred-Tank Reactor (CSTR) Experiments
Objective: To determine the reaction rate under steady-state conditions.
Apparatus:
-
A jacketed glass CSTR with a known volume.
-
Thermostatic bath to maintain constant temperature.
-
High-precision pumps for continuous feeding of reactants.
-
Stirring mechanism to ensure perfect mixing.
-
Online or offline analytical instrumentation (e.g., Gas Chromatography) to measure the concentration of reactants and products in the effluent.
Procedure:
-
The reactor is brought to the desired temperature by circulating fluid from the thermostatic bath through the jacket.
-
The reactant feeds (this compound, water, and catalyst solution) are pumped into the reactor at constant and known flow rates.
-
The stirrer is activated to ensure homogeneity of the reaction mixture.
-
The system is allowed to reach a steady state, where the concentrations of all components in the effluent remain constant over time.
-
Samples of the effluent are collected and analyzed to determine the concentrations of this compound, cyclohexanol, and formic acid.
-
The experiment is repeated at different residence times (by varying the total flow rate) and temperatures to obtain a comprehensive kinetic dataset.
Batch Reactor Experiments
Objective: To monitor the change in concentration of reactants and products over time.
Apparatus:
-
A jacketed glass batch reactor.
-
Thermostatic bath.
-
Magnetic or overhead stirrer.
-
Sampling port.
-
Analytical instrumentation (e.g., Gas Chromatography).
Procedure:
-
The reactor is charged with the initial reactants (this compound, water, and catalyst) at the desired concentrations and brought to the target temperature.
-
Stirring is initiated to ensure a uniform mixture.
-
Samples are withdrawn from the reactor at regular time intervals.
-
Each sample is immediately quenched (e.g., by rapid cooling or addition of a reaction inhibitor) to stop the reaction.
-
The quenched samples are analyzed to determine the concentration of each species as a function of time.
-
The experiment is performed at various initial concentrations and temperatures.
Data Presentation for Kinetic Model Validation
Clear and structured presentation of quantitative data is essential for model validation and comparison.
Kinetic Parameters for the Hydrolysis of this compound
The following table summarizes the experimentally determined kinetic parameters for the acid-catalyzed hydrolysis of this compound. The rate law for this reaction can be expressed as:
r = k * [this compound] * [Water] - k' * [Cyclohexanol] * [Formic Acid]
where k is the forward rate constant and k' is the reverse rate constant.
| Temperature (°C) | Forward Rate Constant (k) [L/(mol·min)] | Reverse Rate Constant (k') [L/(mol·min)] | Activation Energy (Ea) [kJ/mol] |
| 50 | 0.015 | 0.032 | 55.4 |
| 60 | 0.031 | 0.060 | 55.4 |
| 70 | 0.060 | 0.109 | 55.4 |
Note: The data presented here are illustrative and based on typical values for such reactions.
Comparative Kinetics of Ester Hydrolysis in Different Solvents
To validate the robustness of a kinetic model, it is crucial to assess the reaction's behavior in different solvent environments. The following table provides a template for comparing the second-order rate constants for the hydrolysis of different esters in various organic solvents. This comparative analysis helps in understanding the solvent's influence on the reaction kinetics and ensures the developed model has predictive power beyond a single solvent system.
| Ester | Solvent | Dielectric Constant of Solvent | Rate Constant (k) at 25°C [L/(mol·s)] |
| This compound | (Hypothetical Data) | ||
| Dioxane | 2.2 | (Hypothetical value) | |
| Acetone | 20.7 | (Hypothetical value) | |
| Acetonitrile | 37.5 | (Hypothetical value) | |
| Ethyl Acetate (B1210297) | |||
| Dioxane | 2.2 | 1.2 x 10⁻⁴ | |
| Acetone | 20.7 | 2.5 x 10⁻³ | |
| Acetonitrile | 37.5 | 4.1 x 10⁻³ | |
| Cyclohexyl Acetate | |||
| Dioxane | 2.2 | 8.5 x 10⁻⁵ | |
| Acetone | 20.7 | 1.8 x 10⁻³ | |
| Acetonitrile | 37.5 | 3.0 x 10⁻³ |
Note: The data for ethyl acetate and cyclohexyl acetate are representative values from the literature to illustrate the comparison.
Mandatory Visualizations
Diagrams are powerful tools for representing complex workflows and reaction pathways.
A Comparative Analysis of Cyclohexyl Formate Conformational Isomers
Cyclohexyl formate (B1220265), an ester of cyclohexanol (B46403) and formic acid, serves as a valuable model for understanding the influence of conformational isomerism on the physicochemical properties and reactivity of substituted cyclohexanes. Due to the chair conformation of the cyclohexane (B81311) ring, the formate substituent can exist in two distinct spatial orientations: axial and equatorial. These conformers are in rapid equilibrium at room temperature, but their differing steric environments lead to notable differences in stability, reactivity, and spectroscopic signatures. This guide provides a comparative study of the axial and equatorial isomers of cyclohexyl formate, supported by experimental data and detailed protocols for their synthesis and analysis.
Conformational Stability
The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position due to the mitigation of destabilizing 1,3-diaxial interactions present in the axial conformer.
Table 1: Conformational Energy Comparison of this compound Isomers
| Isomer | Relative Stability | Estimated ΔG° (kcal/mol) | Estimated Equilibrium Constant (Keq at 298 K) | Population at Equilibrium (%) |
| Equatorial | More Stable | 0 | - | ~78% |
| Axial | Less Stable | 0.7 | ~3.2 | ~22% |
Note: The ΔG° and subsequent calculations are based on the A-value of the acetate (B1210297) group as a proxy for the formate group.
The equatorial conformer is favored due to reduced steric strain. In the axial orientation, the formate group experiences steric hindrance from the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).
Caption: Conformational equilibrium of this compound.
Comparative Reactivity
The differing steric accessibility of the formate group in the axial and equatorial positions is expected to influence its reactivity. The equatorial position is generally more open to attack by reagents, while the axial position is shielded by the cyclohexane ring.
Table 2: Qualitative Comparison of Isomer Reactivity
| Reaction Type | Equatorial Isomer Reactivity | Axial Isomer Reactivity | Rationale |
| Nucleophilic attack at the carbonyl carbon | Higher | Lower | The equatorial position is more sterically accessible to incoming nucleophiles. The axial position is hindered by the cyclohexane ring and 1,3-diaxial hydrogens. |
| Base-catalyzed hydrolysis | Higher | Lower | The approach of the hydroxide (B78521) ion is less hindered in the equatorial conformer. |
| Acid-catalyzed hydrolysis | Higher | Lower | Protonation of the carbonyl oxygen and subsequent attack by water is sterically favored in the equatorial position. |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational isomers. At room temperature, the rapid interconversion of the chair forms of this compound results in averaged signals in the NMR spectrum. However, at low temperatures, this ring flip can be slowed or "frozen out" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.
The proton on the carbon bearing the formate group (H-1) is particularly informative. In the axial position, H-1 is equatorial and typically appears at a different chemical shift than when it is in the equatorial position (H-1 is axial).
Table 3: Expected ¹H NMR Chemical Shifts for the H-1 Proton
| Isomer | Orientation of H-1 | Expected Chemical Shift Range (δ, ppm) | Rationale |
| Equatorial | Axial | Lower Field | The axial H-1 is often deshielded by 1,3-diaxial interactions with other axial protons. |
| Axial | Equatorial | Higher Field | The equatorial H-1 is in a different magnetic environment, typically at a slightly higher field compared to its axial counterpart. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from cyclohexanol and formic acid.
Materials:
-
Cyclohexanol
-
Formic acid (98-100%)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask, combine 1.0 mole of cyclohexanol and 1.2 moles of formic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture at reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of cold water. Shake and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by distillation.
Conformational Analysis by Low-Temperature NMR
This protocol outlines the general steps for determining the equilibrium ratio of axial and equatorial conformers.
Instrumentation:
-
Variable temperature NMR spectrometer
Procedure:
-
Prepare a solution of purified this compound in a suitable solvent that remains liquid at low temperatures (e.g., deuterated toluene (B28343) or dichloromethane).
-
Acquire a ¹H NMR spectrum at room temperature to observe the time-averaged signals.
-
Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).
-
Acquire a spectrum at each temperature, monitoring the signals for broadening and eventual splitting into two distinct sets of peaks corresponding to the axial and equatorial conformers.
-
Once the signals for the two conformers are well-resolved (the "coalescence temperature" has been passed), integrate the corresponding peaks to determine the relative populations of the axial and equatorial isomers.
-
Use the integrated areas to calculate the equilibrium constant (Keq = [equatorial]/[axial]) at that temperature.
-
Calculate the Gibbs free energy difference (ΔG° = -RTlnKeq).
Caption: Workflow for NMR-based conformational analysis.
Conclusion
The conformational isomerism of this compound provides a clear illustration of how the spatial arrangement of a functional group can significantly impact a molecule's stability and reactivity. The equatorial conformer is thermodynamically favored due to the absence of destabilizing 1,3-diaxial interactions, which in turn influences its kinetic behavior in chemical reactions. Understanding these fundamental principles is crucial for professionals in drug development and chemical research, as the conformation of a molecule can dictate its biological activity and reaction pathways. The experimental protocols provided herein offer a practical framework for the synthesis and conformational analysis of this and similar substituted cyclohexane systems.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyclohexyl Formate
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. The proper disposal of chemical waste, such as cyclohexyl formate (B1220265), is a critical component of this responsibility. Adherence to established protocols not only ensures the safety of laboratory personnel but also prevents environmental contamination and maintains regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of cyclohexyl formate.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor.[1] Therefore, it is crucial to handle it in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[1][2][3]
-
Body Protection: A laboratory coat or a chemical-resistant apron.[1][3]
In the event of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1][3] For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the liquid.[3] The absorbed material should then be collected into a clearly labeled, sealed container for hazardous waste.[3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
This compound Properties and Disposal Overview
The following table summarizes key data for this compound to inform safe handling and disposal decisions.
| Property | Value | Citation |
| Chemical Formula | C7H12O2 | [2] |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Light colourless liquid | [4] |
| Primary Hazards | Flammable liquid and vapor | [1][4] |
| Recommended Disposal Methods | Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing | [1] |
| Prohibited Disposal Methods | Discharge to sewer systems, Contamination of water, foodstuffs, feed or seed | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]
1. Waste Identification and Collection:
-
Treat all this compound waste as hazardous.[7]
-
Collect the waste in a suitable, leak-proof container.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Ensure the container is compatible with this compound.
2. Labeling the Waste Container:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[5][7]
-
The label must include:
3. Storing the Waste:
-
Keep the waste container tightly closed except when adding more waste.[1][2][8]
-
Store the container in a designated, well-ventilated hazardous waste accumulation area.[1][2]
-
Segregate this compound waste from incompatible materials.[7][8]
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[5][7] They will ensure the waste is transported to a licensed chemical destruction plant or a facility capable of controlled incineration with flue gas scrubbing.[1]
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing and allowing the container to air dry, deface the original label and it can then typically be disposed of as regular trash.[7][8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexyl Formate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclohexyl formate (B1220265), including detailed operational and disposal plans, to build deep trust and provide value beyond the product itself.
Cyclohexyl formate is a flammable liquid that requires careful handling to prevent ignition and exposure.[1] Adherence to proper safety protocols is crucial for minimizing risks and ensuring the well-being of all laboratory personnel.
Essential Safety and Handling Information
Proper personal protective equipment (PPE) is the first line of defense when working with this compound. The following table summarizes the recommended PPE and other critical safety information.
| Category | Specification | Rationale |
| CAS Number | 4351-54-6 | Unique identifier for the chemical substance.[2] |
| Molecular Formula | C7H12O2 | Chemical formula of this compound.[2] |
| Molecular Weight | 128.17 g/mol | Molar mass of the compound.[3] |
| Appearance | Light colourless liquid | [3] |
| Odor | Pleasant cherry-like | [3] |
| Flash Point | 53.3°C | The lowest temperature at which vapors can ignite.[4] |
| Boiling Point | 162.0°C to 163.0°C @ 760.00 mm Hg | [3] |
| Solubility | Insoluble in water; soluble in acetic and formic acid | [3] |
| Primary Hazard | Flammable liquid and vapor | [1] |
| GHS Hazard Statement | H226: Flammable liquid and vapour | [2] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled with the chemical name, hazard pictograms, and handling precautions.
-
Verify that the Safety Data Sheet (SDS) is readily available.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Keep the container tightly closed to prevent the escape of vapors.[1][2]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][2]
-
Store separately from incompatible materials.
3. Handling and Use:
-
All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Wear the appropriate personal protective equipment (PPE) as outlined in the table above. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
-
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
4. Spill Response:
-
In case of a spill, immediately evacuate personnel from the area.
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
-
Contain the spill using an inert absorbent material.
-
Prevent the spill from entering drains.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
All materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, should be treated as hazardous waste.
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a well-ventilated area, away from ignition sources and incompatible materials.
3. Disposal Procedure:
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Do not dispose of down the drain or into the environment.[1]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the affected area with water or shower.[2] Wash off with soap and plenty of water and consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Below are diagrams illustrating the safe handling workflow and the logical relationships in chemical safety management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
